Butyl nicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULIMIQTCDUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064509 | |
| Record name | 3-Pyridinecarboxylic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-06-3 | |
| Record name | Butyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butyl nicotinate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Butyl Nicotinate
Introduction
This compound, also known as butyl 3-pyridinecarboxylate, is an organic chemical compound, specifically the butyl ester of nicotinic acid (Niacin, Vitamin B3). It is recognized for its characteristic pungent-sweet, mushroom-tobacco-like odor and is utilized in the fragrance and flavor industry.[1] This technical guide provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and a representative synthesis protocol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound consists of a pyridine ring substituted with a butoxycarbonyl group at the 3-position. The ester linkage is formed between the carboxylic acid of nicotinic acid and the hydroxyl group of n-butanol.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | butyl pyridine-3-carboxylate | [2] |
| CAS Number | 6938-06-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4][5][7][8] |
| Molecular Weight | 179.22 g/mol | [1][2][3][6][7] |
| Canonical SMILES | CCCCOC(=O)C1=CN=CC=C1 | [2] |
| InChI Key | DQULIMIQTCDUAN-UHFFFAOYSA-N | [2][4][5] |
| Synonyms | n-Butyl nicotinate, Nicotinic acid butyl ester, Butyl 3-pyridinecarboxylate | [1][2][4][5] |
Physicochemical Properties
This compound is a colorless to light yellow oily liquid.[1][7] It is characterized by its limited solubility in water but is soluble in organic solvents like alcohol and oils.[1][7]
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Reference |
| Appearance | Colorless to light yellow/orange clear liquid | Ambient | [1] |
| Boiling Point | 251.9 °C | at 752 Torr | [3] |
| 252 °C | [1][7][9] | ||
| 260.17 °C | at 760 mm Hg (est.) | [8] | |
| Density | 1.06 g/cm³ | at 20 °C | [1][3][7][9] |
| Refractive Index (n_D) | 1.495 | at 20 °C | [1][7][9] |
| Flash Point | 106 °C | ||
| 113 °C | [1][9] | ||
| Water Solubility | 2.45 g/L | at 32 °C | [1] |
| 2610 mg/L | at 25 °C (exp.) | [8] | |
| LogP (o/w) | 2.270 | [1][8] | |
| pKa | 3.20 ± 0.10 | Predicted | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Data is available from various spectroscopic techniques.[2][4][5][9][10]
Table 3: Summary of Available Spectroscopic Data
| Technique | Description | Reference |
| ¹H NMR | Proton Nuclear Magnetic Resonance data is available, providing information on the hydrogen environments in the molecule. | [2][9] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule. | [9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, offering insights into the molecular weight and fragmentation pattern. | [2][4][5][9] |
| Infrared (IR) Spectroscopy | FTIR and vapor phase IR spectra are available, showing characteristic absorption bands for the functional groups present (e.g., C=O of the ester, C-O, and aromatic C-N). | [2][9] |
Generalized Experimental Protocol for Spectroscopic Analysis
While specific instrument parameters may vary, the following outlines a general approach for obtaining spectroscopic data for a liquid sample like this compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of this compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[11]
-
Data Acquisition : The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.[11]
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation (ATR-FTIR) : For Attenuated Total Reflectance (ATR) analysis, a drop of neat this compound is placed directly on the ATR crystal.[2][11]
-
Data Acquisition : A background spectrum of the clean crystal is recorded, followed by the sample spectrum.[11] The technique is often described as "CAPILLARY CELL: NEAT".[2]
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : As a volatile liquid, this compound is typically introduced into the mass spectrometer through a Gas Chromatography (GC-MS) system.[11]
-
Ionization : Electron Ionization (EI) is commonly used, where the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11]
-
Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
-
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of nicotinic acid with n-butanol, using an acid catalyst.[1][7]
Experimental Protocol: Fischer Esterification
This protocol is a generalized method based on azeotropic esterification.[1][7]
-
Reaction Setup : Nicotinic acid (1.0 eq) is combined with n-butanol (as solvent and reactant) and a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask.[1][7]
-
Catalysis : A catalytic amount of concentrated sulfuric acid is slowly added to the stirring mixture.[1][7]
-
Reflux : A Dean-Stark apparatus or similar water separator is attached, and the reaction mixture is heated to reflux for several hours (e.g., 8 hours) to drive the reaction to completion by removing the water byproduct.[1][7]
-
Workup :
-
Extraction and Purification :
-
The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., isopropyl ether).[1][7]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.[7]
-
The crude product is then purified by vacuum distillation to yield pure this compound.[7]
-
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. Standard laboratory safety procedures should be followed, including working in a well-ventilated area. For storage, it is recommended to keep it in a cool, dark place, preferably below +30°C.[1]
References
- 1. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 2. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 8. This compound, 6938-06-3 [thegoodscentscompany.com]
- 9. Page loading... [guidechem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Butyl Nicotinate
This technical guide provides a comprehensive overview of Butyl Nicotinate, including its chemical identity, physicochemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Identity
CAS Number: 6938-06-3[1][2][3]
Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These are crucial for comprehensive database searches and material sourcing.[2][3][4][]
| Synonym | Reference |
| n-Butyl nicotinate | [2][4] |
| Butyl 3-pyridinecarboxylate | [2][3][4] |
| Nicotinic acid butyl ester | [1][2][3] |
| 3-Pyridinecarboxylic acid, butyl ester | [2][4][6] |
| Nicotinic acid n-butyl ester | [2][4] |
| Ba 2674 | [2][4][6] |
Physicochemical Properties
This compound is a colorless to light yellow oily liquid.[7][8] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Conditions | Reference |
| Molecular Formula | C10H13NO2 | [1][4] | |
| Molecular Weight | 179.22 g/mol | [1][2] | |
| Boiling Point | 231 °C | [7][8] | |
| 251.9 °C | @ 752 Torr | [6] | |
| 260.17 °C | @ 760.00 mm Hg (est) | [3] | |
| Density | 1.06 g/cm³ | @ 20 °C | [][6] |
| Refractive Index (n20/D) | 1.495 | [7][8] | |
| Solubility | Almost insoluble in water | [7][8] | |
| 2.45 g/L | @ 32 °C | [7] | |
| Soluble in alcohol, propylene glycol, and oils | [7][8] | ||
| Flash Point | 224.00 °F (106.50 °C) | TCC (est) | [3] |
| logP (o/w) | 2.270 | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the azeotropic esterification of nicotinic acid with n-butanol.[7][8]
Synthesis Workflow
Experimental Protocol
This protocol is a general method for the synthesis of this compound.[7][8]
Materials:
-
Nicotinic acid (0.2 mol)
-
n-Butanol (110 mL)
-
Benzene (30 mL)
-
Concentrated sulfuric acid (98%)
-
Ice water
-
Saturated sodium carbonate solution
-
Isopropyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve nicotinic acid in a mixture of n-butanol and benzene in a reaction flask.
-
Slowly add concentrated sulfuric acid to the mixture with continuous stirring.
-
Attach a water separator to the flask and heat the mixture to reflux for 8 hours, with continuous stirring, to remove the water formed during the reaction.
-
After the reaction is complete, remove the excess n-butanol and benzene by distillation.
-
Carefully pour the residue into ice water and neutralize it to a pH of 7-8 with a saturated sodium carbonate solution.
-
Extract the aqueous phase with isopropyl ether (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate overnight.
-
Filter the mixture and remove the isopropyl ether from the filtrate by distillation.
-
Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound.
Applications in Research and Drug Development
This compound is utilized in various fields, from fragrances to pharmaceuticals. Its structural relationship to nicotinic acid (Vitamin B3), a crucial molecule in cellular metabolism, makes it a compound of interest for drug development.[9][10]
Role as a Prodrug and Relationship to Nicotinic Acid Signaling
Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[11] It also has therapeutic effects on lipid metabolism, such as raising HDL cholesterol.[9] this compound, as an ester of nicotinic acid, can act as a prodrug, being metabolized in the body to release the active nicotinic acid. The increased lipophilicity of the butyl ester may enhance its skin penetration.[3]
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS). It is recommended to store the compound below +30°C.[7][8]
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 6938-06-3 [thegoodscentscompany.com]
- 4. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 8. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 9. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Butyl Nicotinate in Skin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl nicotinate, an ester of nicotinic acid, is a vasoactive agent that induces a localized erythema and warming sensation upon topical application to the skin. This response is primarily attributed to its rapid penetration through the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid within the viable epidermis and dermis. The released nicotinic acid then orchestrates a complex signaling cascade involving the prostaglandin pathway and activation of sensory nerves via Transient Receptor Potential (TRP) channels, culminating in vasodilation of the dermal microvasculature. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on skin penetration and vasodilation, and detailed experimental protocols relevant to the study of this compound's action in the skin.
Core Mechanism of Action
The physiological effects of topically applied this compound are a result of a multi-step process:
-
Percutaneous Penetration: As a lipophilic ester, this compound readily partitions into and diffuses across the stratum corneum, the primary barrier of the skin. Its penetration is more efficient than that of the more polar nicotinic acid.
-
Enzymatic Hydrolysis: Within the viable epidermis and dermis, esterases cleave the ester bond of this compound, releasing nicotinic acid and butanol. This enzymatic conversion is a critical step, as nicotinic acid is the primary active moiety.
-
Initiation of Vasodilation: The liberated nicotinic acid initiates vasodilation through two principal pathways:
-
Prostaglandin Synthesis: Nicotinic acid stimulates the production and release of prostaglandins, particularly prostaglandin E2 (PGE2), from various skin cells, including keratinocytes and dermal endothelial cells. This process is mediated by the activation of cyclooxygenase (COX) enzymes.
-
Sensory Nerve Activation: Nicotinic acid directly activates sensory nerves in the skin, at least in part, through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This activation leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), which contribute to vasodilation.
-
-
Vasodilation of Dermal Microvasculature: The released prostaglandins and neuropeptides act on the smooth muscle of the dermal arterioles and capillaries, causing them to relax and leading to an increase in local blood flow. This manifests as erythema (redness) and a sensation of warmth.
Quantitative Data
The following tables summarize quantitative data related to the skin penetration and vasodilatory effects of nicotinic acid esters. While specific data for this compound is limited in the literature, data from structurally similar esters like methyl and hexyl nicotinate provide valuable insights.
Table 1: In Vitro Skin Permeation of Nicotinic Acid Esters
| Compound | Vehicle | Skin Type | Permeability Coefficient (cm/h) | Flux (µg/cm²/h) | Citation(s) |
| Nicotinic Acid | Aqueous | Human | 0.0003 ± 0.0001 | 0.3 ± 0.1 | [1] |
| Methyl Nicotinate | Aqueous | Human | 0.021 ± 0.004 | 21 ± 4 | [2] |
| Hexyl Nicotinate | Aqueous | Human | 0.035 ± 0.007 | 35 ± 7 | [3] |
| This compound | Not Specified | Hairless Mouse | Not Reported | Total flux (ester + NA) increased with donor concentration | [1] |
Table 2: Vasodilatory Response to Topical Nicotinates in Humans
| Compound (Concentration) | Measurement Technique | Peak Response (Arbitrary Units / % Increase) | Time to Peak Response (minutes) | Citation(s) |
| Methyl Nicotinate (100 mmol/L) | Laser Doppler Velocimetry | ~400% increase in blood flow | 15-20 | [4] |
| Hexyl Nicotinate (1%) | Laser Doppler Flowmetry | Dose-dependent increase in blood cell flux | 20-30 | [5] |
| Benzyl Nicotinate (gel) | Laser Doppler Flowmetry | Site-dependent increase (forehead > forearm) | Forehead: ~15, Forearm: ~25 | [6][7] |
Table 3: Hydrolysis of Nicotinate Esters in Skin
| Compound | System | Hydrolysis Rate | Citation(s) |
| Myristyl Nicotinate | Human Skin Homogenate | Pseudo-first-order rate constant: 0.028 min⁻¹ | [8] |
| Benzyl Nicotinate | Aqueous Solution (pH 7.4, 25°C) | Estimated rate constant: 0.0007 min⁻¹ | [9][10] |
| Nicotinate Esters | Human Plasma | Dependent on alkyl chain length | [11] |
Signaling Pathways
Prostaglandin-Mediated Vasodilation
The release of nicotinic acid in the dermis triggers the synthesis of PGE2, which then acts on prostaglandin E receptors (EP) on dermal microvascular endothelial cells to induce vasodilation.
Sensory Nerve Activation via TRPV1
Nicotinic acid can directly activate TRPV1 channels on cutaneous sensory neurons, leading to an influx of cations, depolarization, and the release of vasodilatory neuropeptides.
Experimental Protocols
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is used to quantify the percutaneous absorption of this compound.
Methodology:
-
Skin Preparation: Excise human or porcine skin is dermatomed to a thickness of 300-500 µm.
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution maintained at 32°C to mimic physiological conditions.
-
Dosing: A known amount of the this compound formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time points, aliquots are withdrawn from the receptor solution and replaced with fresh buffer.
-
Analysis: The concentration of this compound and its metabolite, nicotinic acid, in the receptor fluid is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of permeate is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Assessment of Vasodilation using Laser-Doppler Flowmetry
This non-invasive technique measures the change in cutaneous blood flow in response to topical application of this compound.
Methodology:
-
Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20 minutes to allow skin blood flow to stabilize.
-
Baseline Measurement: A laser-Doppler flowmetry probe is placed on the volar forearm, and baseline blood flow is recorded for 5-10 minutes.
-
Application of this compound: A defined amount of the this compound formulation is applied to the skin under the probe.
-
Continuous Monitoring: Cutaneous blood flow is continuously monitored for a period of 60-90 minutes.
-
Data Analysis: The change in blood flow from baseline is calculated and plotted over time. Key parameters include the time to onset of vasodilation, the time to peak blood flow, and the magnitude of the peak response.
In Vitro Skin Irritation Test (OECD 439)
This test evaluates the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are cultured to the appropriate stage.
-
Application: this compound, a negative control (e.g., PBS), and a positive control (e.g., sodium dodecyl sulfate) are applied topically to the tissues.
-
Exposure: Tissues are incubated with the test substances for a specified duration (typically 60 minutes).
-
Post-Exposure: The test substances are washed off, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified spectrophotometrically.
-
Classification: The irritation potential is classified based on the reduction in cell viability compared to the negative control. A reduction below a certain threshold (e.g., 50%) indicates an irritant.[5][12]
Prostaglandin E2 Release from Skin Explants
This protocol measures the release of PGE2 from ex vivo skin explants following treatment with this compound.
Methodology:
-
Skin Explant Preparation: Full-thickness human skin is obtained, and biopsies (e.g., 8 mm) are taken.
-
Treatment: Explants are cultured in a medium and treated with various concentrations of this compound or a vehicle control.
-
Sample Collection: At specified time points, the culture medium is collected.
-
PGE2 Extraction (if necessary): For samples with low PGE2 concentrations, a solid-phase extraction may be performed to concentrate the analyte.[13]
-
Quantification: The concentration of PGE2 in the culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14][15]
Conclusion
The cutaneous action of this compound is a well-defined process involving skin penetration, enzymatic hydrolysis, and the subsequent activation of prostaglandin and sensory nerve pathways. This leads to a predictable and measurable vasodilation. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects, enabling further research and development of topical formulations containing this compound and other nicotinic acid esters. A thorough understanding of these mechanisms is crucial for optimizing drug delivery, ensuring efficacy, and managing the sensory effects of these compounds in dermatological and cosmetic applications.
References
- 1. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and Methyl Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. In vitro test of nicotine's permeability through human skin. Risk evaluation and safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. elkbiotech.com [elkbiotech.com]
Butyl Nicotinate as a Nicotinic Acid Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying properties and its pronounced vasodilatory effects. However, its topical application is limited by poor skin penetration. Butyl nicotinate, the butyl ester of nicotinic acid, serves as a lipophilic prodrug designed to overcome this barrier. By masking the hydrophilic carboxyl group, this compound enhances permeation through the stratum corneum. Subsequently, it is hydrolyzed by endogenous esterases within the viable epidermis and dermis, releasing the active nicotinic acid at the target site. This guide provides a comprehensive technical overview of this compound, covering its synthesis, mechanism of action as a prodrug, pharmacokinetic and pharmacodynamic principles, and relevant experimental methodologies.
Physicochemical Properties
This compound is a colorless oily liquid with increased lipophilicity compared to its parent compound, nicotinic acid. This property is critical for its function as a topically administered prodrug. Key physicochemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | butyl pyridine-3-carboxylate | [1] |
| Synonyms | n-Butyl nicotinate, Nicotinic acid butyl ester | [1] |
| CAS Number | 6938-06-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| logP (o/w) | 2.038 - 2.270 | |
| Water Solubility | 2.45 g/L (at 32 °C) |
Synthesis of this compound
This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing nicotinic acid with an excess of n-butanol, with the concurrent removal of water to drive the equilibrium towards the ester product.
Mechanism of Action: A Prodrug Approach
The therapeutic rationale for using this compound is based on its function as a prodrug that facilitates the delivery of nicotinic acid into the skin.
-
Topical Application & Penetration : Due to its increased lipophilicity, this compound readily partitions into and permeates the lipid-rich stratum corneum, which is the primary barrier to absorption for hydrophilic molecules like nicotinic acid.[2][3]
-
Enzymatic Hydrolysis : Upon reaching the viable epidermis and dermis, this compound is metabolized by cutaneous esterases.[2][4] These enzymes hydrolyze the ester bond, releasing n-butanol and the active drug, nicotinic acid.[5] Esterase activity is predominantly located in the dermis.[2]
-
Pharmacological Action : The released nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A), which is expressed on epidermal Langerhans cells and keratinocytes.[6][7] This receptor activation initiates a signaling cascade resulting in the synthesis and release of prostaglandins, primarily through the action of cyclooxygenase-2 (COX-2).[7][8] These prostaglandins then act on vascular smooth muscle in the dermis to cause vasodilation.
The primary pharmacological effect is a localized vasodilation, leading to erythema (redness) and a warming sensation, a phenomenon known as rubefacience. This increased blood flow can enhance the absorption of other co-administered drugs and is utilized in topical analgesics.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics: Skin Permeation and Metabolism
The pharmacokinetics of this compound are primarily concerned with its transport across and metabolism within the skin. As a prodrug, its efficacy is dependent on the balance between skin permeability and the rate of enzymatic conversion to nicotinic acid.
-
Permeability : Studies using excised hairless mouse skin have shown that the total permeability coefficient of nicotinic acid esters increases with the length of the alkyl chain. Therefore, this compound has a higher permeability coefficient than methyl or ethyl nicotinate.[5]
-
Metabolism & Flux : Despite its higher permeability, the total flux (the amount of drug crossing the skin per unit area per unit time) of this compound is lower than that of methyl and ethyl nicotinate.[5] This suggests that while more lipophilic esters penetrate the stratum corneum more easily, subsequent diffusion and metabolism may become rate-limiting. The conversion to nicotinic acid can reach saturation at high concentrations of the applied ester.[5][9]
Table 2: Comparative In Vitro Skin Permeation of Nicotinic Acid Esters
| Compound | Total Permeability Coefficient | Relative Total Flux | Reference |
| Methyl Nicotinate | Lowest | Highest | [5] |
| Ethyl Nicotinate | Intermediate | Intermediate | [5] |
| This compound | Highest | Lowest | [5] |
Pharmacodynamics: Vasodilatory Effect
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established esterification procedures.[11]
-
Setup : Charge a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus) with nicotinic acid, a 3-5 fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid.
-
Reaction : Heat the mixture to reflux (approx. 180-190 °C) under nitrogen pressure for 5-8 hours. Continuously remove the water formed during the reaction.
-
Workup : After cooling, neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of 7-8.
-
Extraction : Extract the aqueous phase multiple times with a suitable organic solvent (e.g., isopropyl ether).
-
Purification : Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Purify the resulting crude product by vacuum distillation to yield pure this compound.
Protocol: In Vitro Skin Permeation and Hydrolysis Study
This protocol represents a typical methodology for assessing prodrug permeation and metabolism using Franz diffusion cells, based on methods described for nicotinic acid esters.[2][5][9][12]
-
Skin Preparation : Excise full-thickness abdominal skin from a suitable animal model (e.g., hairless mouse or rat). Remove subcutaneous fat and connective tissue. Skin can be used whole or separated into epidermis and dermis via heat treatment (e.g., 60°C for 1-2 minutes).
-
Diffusion Cell Setup : Mount the prepared skin membrane between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Phase : Fill the receptor chamber with a buffered saline solution (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to achieve a skin surface temperature of approximately 32°C. Stir continuously.
-
Dosing : Apply a known concentration and volume of this compound, dissolved in a suitable vehicle (e.g., ethanol/water), to the donor chamber.
-
Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor chamber, replacing the volume with fresh, pre-warmed buffer.
-
Enzyme Kinetics (Parallel Study) : Prepare skin homogenates by homogenizing minced skin in a buffer solution. Incubate the homogenate with various concentrations of this compound at 37°C. Stop the reaction at timed intervals and analyze for the formation of nicotinic acid to determine Vmax and Km.
-
Sample Analysis : Quantify the concentrations of both this compound and nicotinic acid in the collected samples using a validated HPLC method.
Protocol: HPLC Analysis of this compound and Nicotinic Acid
This protocol is a representative method for the simultaneous quantification of the prodrug and its active metabolite.[13][14][15]
-
Chromatographic System : An HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength appropriate for both compounds (e.g., 250-260 nm).
-
Quantification : Prepare standard curves for both this compound and nicotinic acid in the relevant matrix (e.g., receptor buffer). Calculate concentrations in unknown samples by interpolating from the standard curve based on peak area.
Conclusion
This compound exemplifies a successful prodrug strategy for enhancing the topical delivery of nicotinic acid. Its increased lipophilicity facilitates penetration through the stratum corneum, with subsequent bioactivation by cutaneous esterases releasing the active vasodilator at the dermal target site. Understanding the interplay between its physicochemical properties, skin permeability, and enzymatic hydrolysis kinetics is essential for the rational design and optimization of topical formulations. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other topically applied prodrugs.
References
- 1. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin after its topical application: the effect of enzyme distribution in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 12. Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
In Vivo Hydrolysis of Butyl Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl nicotinate, an ester of nicotinic acid, holds potential as a prodrug for the targeted or controlled delivery of nicotinic acid (niacin). Its therapeutic efficacy is intrinsically linked to its in vivo hydrolysis, a process governed primarily by esterase enzymes. This technical guide provides a comprehensive overview of the current understanding of the in vivo hydrolysis of this compound, including its metabolic fate, the enzymes involved, and relevant kinetic data. While specific in vivo pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes existing in vitro findings and provides detailed experimental protocols for future in vivo investigations. The included diagrams and data tables offer a clear and concise summary of the core concepts for researchers in the field of drug development and pharmacology.
Introduction
Nicotinic acid, a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia. However, its use is often associated with undesirable side effects, such as cutaneous flushing, which can limit patient compliance. The prodrug approach, utilizing esters of nicotinic acid like this compound, offers a promising strategy to mitigate these side effects by modifying the pharmacokinetic profile of the parent drug. The in vivo hydrolysis of these esters to release nicotinic acid is a critical step in their mechanism of action. This guide delves into the specifics of this hydrolytic process for this compound.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound in vivo is its hydrolysis to nicotinic acid and butanol. This reaction is catalyzed by a class of enzymes known as carboxylesterases.
Figure 1: Metabolic Hydrolysis of this compound.
This enzymatic conversion is crucial for the pharmacological activity of this compound as a prodrug. The rate and extent of this hydrolysis determine the bioavailability of nicotinic acid and, consequently, its therapeutic and adverse effects.
Enzymes Involved in Hydrolysis
Carboxylesterases (CEs) are the primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs, including this compound. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and skin. In vitro studies have demonstrated that nicotinic acid esters are substrates for these enzymes, and the hydrolysis follows Michaelis-Menten kinetics[1].
Human serum albumin has also been shown to exhibit esterase-like activity towards nicotinic acid esters, suggesting its potential role in the hydrolysis of this compound in the bloodstream.
Quantitative Data on Hydrolysis
While specific in vivo pharmacokinetic data for this compound is not extensively available, in vitro studies provide valuable insights into its hydrolysis. The following table summarizes the findings from a study on the simultaneous transport and metabolism of various nicotinic acid esters in hairless mouse skin[1].
| Compound | Donor Concentration (mM) | Total Flux (nmol/cm²/h) | Nicotinic Acid Flux (nmol/cm²/h) |
| This compound | 10 | 15.6 ± 1.9 | 3.2 ± 0.5 |
| 50 | 78.2 ± 9.5 | 10.1 ± 1.5 | |
| 100 | 155.1 ± 18.2 | 15.2 ± 2.1 | |
| Methyl Nicotinate | 100 | 189.5 ± 22.1 | 45.3 ± 5.8 |
| Ethyl Nicotinate | 100 | 172.4 ± 19.8 | 28.7 ± 3.9 |
Table 1: In Vitro Skin Permeation and Hydrolysis of Nicotinic Acid Esters [1]
These data indicate that this compound permeates the skin and is concurrently hydrolyzed to nicotinic acid. The flux of both the intact ester and the resulting nicotinic acid increases with the donor concentration.
Experimental Protocols
Due to the lack of specific in vivo studies on this compound, this section provides a detailed, generalized protocol for a pharmacokinetic study in a rat model. This protocol can be adapted to investigate the in vivo hydrolysis of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolite, nicotinic acid, following intravenous administration to rats.
Workflow:
Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like ethanol or DMSO).
-
Equipment: Catheters for intravenous administration and blood sampling, syringes, collection tubes (containing an anticoagulant and an esterase inhibitor), centrifuge, LC-MS/MS system.
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Surgically implant catheters into the jugular vein for blood sampling and the femoral vein for drug administration. Allow animals to recover for at least 24 hours.
-
-
Drug Administration:
-
Administer a single intravenous bolus dose of this compound (e.g., 1 mg/kg) via the femoral vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Immediately transfer blood into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and nicotinic acid in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of both analytes.
-
Analyze the plasma samples.
-
-
Data Analysis:
-
Construct plasma concentration-time profiles for both this compound and nicotinic acid.
-
Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) using appropriate pharmacokinetic modeling software.
-
Conclusion
The in vivo hydrolysis of this compound is a critical determinant of its potential as a prodrug for nicotinic acid. While direct in vivo pharmacokinetic data is currently scarce, in vitro evidence strongly supports the role of carboxylesterases in its conversion to the active parent drug. The provided experimental protocol offers a framework for future studies to elucidate the complete in vivo profile of this compound, which is essential for its further development as a therapeutic agent. A deeper understanding of its hydrolysis kinetics will enable the rational design of nicotinic acid prodrugs with optimized delivery and reduced side effects.
References
Synthesis of Butyl nicotinate from nicotinic acid and butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl nicotinate from nicotinic acid and n-butanol. The primary focus is on the Fischer-Speier esterification, a fundamental and widely used method in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and purification techniques, and presents quantitative data in a clear, tabular format for easy reference.
Introduction
This compound, the butyl ester of nicotinic acid (niacin or vitamin B3), is a valuable compound in the pharmaceutical and cosmetic industries. It is often utilized as a topical vasodilator, causing a temporary increase in blood flow to the skin, which can enhance the absorption of other active ingredients. The synthesis of this ester is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
The Fischer-Speier Esterification Reaction
The synthesis of this compound is achieved through the Fischer-Speier esterification of nicotinic acid with n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.
Reaction Scheme:
The mechanism involves the protonation of the carbonyl oxygen of nicotinic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of n-butanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. To drive the reversible reaction to completion, an excess of the alcohol (n-butanol) is often used, and the water produced is removed, typically through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below. The first is a standard laboratory procedure conducted at atmospheric pressure, and the second is a high-pressure method adapted from the patent literature.
Protocol 1: Atmospheric Pressure Synthesis
This protocol describes a general method for the synthesis of this compound under standard laboratory reflux conditions.
Materials:
-
Nicotinic acid
-
n-Butanol
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine nicotinic acid, a 3-5 fold molar excess of n-butanol, and toluene (approximately 20-30% of the butanol volume).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 5-10 mol% relative to the nicotinic acid) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes 3-13 hours.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Ensure the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: High-Pressure Synthesis
This protocol is adapted from a patented method and involves heating the reactants under pressure.
Materials:
-
Isocinchomeronic acid (as a precursor to nicotinic acid in this specific patent)
-
n-Butanol
Equipment:
-
Pressure-rated reaction vessel with agitation
-
Heating system
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge a pressure vessel with 167 grams of isocinchomeronic acid and 600 grams of n-butanol.
-
Initial Reflux: Reflux the mixture for several hours. The patent notes that esterification is slow under these conditions.
-
Pressurization and Heating: Apply an initial pressure of 25 p.s.i. of nitrogen. Heat the reaction mixture to 180-190°C. The pressure will rise to 200-250 p.s.i. Maintain these conditions for a set period.
-
Work-up: After cooling to 100°C, release the pressure. Remove 300g of distillate (n-butanol and water).
-
Second Reaction Stage: Return the residue to the reaction vessel with an additional 300 grams of n-butanol and react for an additional 5 hours at 180-190°C under pressure.
-
Purification: Isolate the this compound by distillation of the final reaction mixture. This process yielded 133 grams of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Catalyst Quantities
| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (High Pressure) |
| Nicotinic Acid (or precursor) | 1.0 molar equivalent | 167 g (Isocinchomeronic Acid) |
| n-Butanol | 3.0 - 5.0 molar equivalents | 600 g + 300 g |
| Catalyst | Conc. H₂SO₄ (5-10 mol%) | None specified (autocatalytic at high temp/pressure) |
| Solvent | Toluene | n-Butanol (serves as reactant and solvent) |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (High Pressure) |
| Temperature | Reflux (boiling point of butanol/toluene) | 180 - 190 °C |
| Pressure | Atmospheric | 200 - 250 p.s.i. |
| Reaction Time | 3 - 13 hours | Biphasic, several hours |
| Yield | 23% - 97% (general for Fischer esterification of nicotinates) | 133 g (from 167 g precursor) |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound under standard laboratory conditions.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from nicotinic acid and n-butanol via Fischer esterification is a robust and scalable process. While standard atmospheric pressure conditions using an acid catalyst and azeotropic water removal are common, high-pressure methods can also be employed. The choice of methodology will depend on the available equipment and desired scale of production. Proper work-up and purification, primarily through vacuum distillation, are crucial for obtaining a high-purity product suitable for its intended applications in the pharmaceutical and cosmetic industries.
Butyl Nicotinate: A Technical Overview of a Versatile Ester
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 6938-06-3 | [2] |
| Appearance | Colorless oily liquid | [3] |
| Boiling Point | 231 °C | [3] |
| Water Solubility | 2.45 g/L (at 32 °C) | [4] |
| 2.61 g/L (at 25 °C) | [5] |
Solubility Profile
Quantitative solubility data for butyl nicotinate in a variety of organic solvents is limited in publicly accessible literature. However, qualitative descriptions indicate that it is soluble in alcohol, propylene glycol, and oils , while being almost insoluble in water .[3]
Water Solubility
The aqueous solubility of this compound has been reported as:
A predicted aqueous solubility value is also available, with a log10ws (log10 of water solubility in mol/L) of -1.84.[6]
Organic Solvent Solubility
Despite extensive searches, specific quantitative solubility values (e.g., in g/100g or mol/L) for this compound in common organic solvents such as ethanol, methanol, acetone, or ethyl acetate could not be located in the available resources. For research and development purposes, it is therefore essential to determine this data experimentally.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for this compound solubility measurement was not found, a general and widely accepted method for determining the solubility of a compound in various solvents is the isothermal shake-flask method . This method is a standard approach in pharmaceutical and chemical research.
Principle
A surplus amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.
Apparatus and Materials
-
Vials with screw caps: To hold the solvent-solute mixtures.
-
Constant temperature shaker bath or incubator: To maintain a precise and constant temperature and provide agitation.
-
Analytical balance: For accurate weighing of the solute.
-
Volumetric flasks and pipettes: For precise volume measurements.
-
Filtration or centrifugation equipment: To separate the undissolved solid from the saturated solution. Syringe filters (e.g., 0.45 µm PTFE) are commonly used.
-
Analytical instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common choice for quantifying the concentration of organic compounds like this compound. A UV-Vis spectrophotometer could also be used after establishing a suitable calibration curve.
-
This compound: Of known purity.
-
Solvents: High-purity grade of the desired solvents (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol, toluene).
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.
Logical Workflow for Solvent Selection
For drug development and formulation, a systematic approach to solvent selection is crucial. The following diagram illustrates a logical workflow for this process, which would be informed by experimentally determined solubility data.
Caption: A flowchart illustrating the systematic process for selecting an appropriate solvent for drug formulation.
Conclusion
While this compound is known to be soluble in various organic solvents, a lack of specific, publicly available quantitative data necessitates experimental determination for any application requiring precise solubility information. The isothermal shake-flask method provides a robust and reliable means of obtaining this critical data. For professionals in drug development and research, a systematic approach to solvent selection, incorporating experimentally determined solubility, toxicity assessment, and compatibility studies, is paramount for successful formulation development.
References
- 1. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 4. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 5. This compound, 6938-06-3 [thegoodscentscompany.com]
- 6. chemeo.com [chemeo.com]
The Pharmacological Profile of Butyl Nicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl nicotinate, the butyl ester of nicotinic acid, is a topical vasodilator primarily utilized for its ability to induce localized cutaneous vasodilation and increase blood flow. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is established that this compound functions as a prodrug, undergoing enzymatic hydrolysis in the skin to release its active metabolite, nicotinic acid. Nicotinic acid, in turn, activates the G protein-coupled receptor 109A (GPR109A), leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are the key mediators of its vasodilatory effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to support further research and development of this compound.
Introduction
This compound (butyl pyridine-3-carboxylate) is a lipophilic derivative of nicotinic acid (niacin or vitamin B3). Its primary pharmacological action is localized vasodilation, resulting in erythema (redness) and a sensation of warmth upon topical application. This effect has been harnessed in various topical preparations aimed at improving local blood circulation. Understanding the detailed pharmacological profile of this compound is crucial for optimizing its therapeutic applications and for the development of novel formulations with enhanced efficacy and safety profiles. This document serves as a technical resource, consolidating the current knowledge on the pharmacodynamics, pharmacokinetics, and mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are predominantly mediated by its active metabolite, nicotinic acid.
Mechanism of Action
This compound readily penetrates the stratum corneum due to its lipophilic nature. Within the viable epidermis and dermis, it is rapidly hydrolyzed by cutaneous esterases to form nicotinic acid and butanol. Nicotinic acid then acts as an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on Langerhans cells and keratinocytes in the skin.
Activation of GPR109A by nicotinic acid initiates a signaling cascade involving the Gαi subunit of the G protein complex. This leads to the activation of phospholipase A2, which in turn catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins diffuse to the surrounding dermal blood vessels and bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.
Diagram: Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Quantitative Pharmacodynamic Data
| Parameter | Ligand | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Nicotinic Acid | 245 ± 32 nM | Radioligand Binding ([³H]nicotinate) with human GPR109A | --INVALID-LINK-- |
| Functional Potency (EC50) | Nicotinic Acid | 52 - 100 nM | Calcium mobilization, cAMP inhibition | --INVALID-LINK-- |
| Prostaglandin Release | Methyl Nicotinate (10⁻¹ M) | 58- to 122-fold increase in PGD2 | In vivo topical application on human forearm | [1] |
Pharmacokinetics
Absorption and Metabolism
This compound is well-absorbed through the skin. Its lipophilicity facilitates its passage through the stratum corneum. Following absorption, it undergoes rapid and extensive first-pass metabolism in the skin.
-
In Vitro Skin Permeation: Studies using excised hairless mouse skin have shown that this compound permeates the skin and is hydrolyzed to nicotinic acid during this process. The total flux of the ester and its metabolite is dependent on the alkyl chain length, with shorter esters like methyl nicotinate showing higher flux from a saturated solution. However, the permeability coefficient increases with the lipophilicity of the ester, from methyl to this compound.[2]
-
Metabolism: The hydrolysis of nicotinic acid esters is catalyzed by non-specific esterases present predominantly in the dermis. The rate of metabolism can be a saturable process at high concentrations of the parent ester.[2][3]
Distribution, and Excretion
Systemic pharmacokinetic data for topically applied this compound is limited. Following absorption and metabolism in the skin, nicotinic acid enters the systemic circulation. Systemically available nicotinic acid is then distributed throughout the body and is ultimately metabolized in the liver and excreted by the kidneys.
| Parameter | Compound | Model | Cmax | Tmax | t½ | Reference |
| Topical Application | Benzyl Nicotinate | Rat | - | 1.5 hours | - | [4] |
| Intravenous | Nicotine | Rat | - | - | ~2 hours | [5] |
| Topical Application | PAC-14028 (TRPV1 antagonist) | Rat | - | - | 2.1 hours | [6] |
Note: The provided pharmacokinetic data is for related compounds and illustrates the expected parameters. Specific values for this compound are not available.
Experimental Protocols
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is designed to assess the permeation and metabolism of this compound through the skin.
Diagram: Franz Diffusion Cell Experimental Workflow
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Methodology:
-
Skin Preparation: Full-thickness abdominal skin from a suitable animal model (e.g., rat) or human cadaver skin is used. Subcutaneous fat is removed, and the skin is cut into appropriate sizes for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a phosphate-buffered saline (PBS, pH 7.4) and continuously stirred. The temperature is maintained at 32°C to mimic physiological skin temperature.
-
Dosing: A known quantity of a this compound formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed PBS.
-
Analysis: The concentrations of this compound and nicotinic acid in the collected samples are quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated as Jss divided by the donor concentration.
GPR109A Receptor Binding Assay
This competitive radioligand binding assay is used to determine the binding affinity of this compound for the GPR109A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, the following are added:
-
GPR109A-expressing cell membranes.
-
A fixed concentration of a radiolabeled ligand with known high affinity for GPR109A (e.g., [³H]-nicotinic acid).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]
Prostaglandin Release Assay
This assay measures the release of PGD2 and PGE2 from skin cells following treatment with this compound.
Methodology:
-
Cell Culture: Human keratinocytes or a relevant skin cell line are cultured to confluence in appropriate multi-well plates.
-
Treatment: The cells are treated with various concentrations of this compound or its active metabolite, nicotinic acid. A vehicle control is also included.
-
Sample Collection: At specified time points after treatment, the cell culture supernatant is collected.
-
Prostaglandin Quantification: The concentrations of PGD2 and PGE2 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
Data Analysis: The amount of prostaglandin released is normalized to the total protein content of the cells in each well. Dose-response curves can be generated to determine the EC50 for prostaglandin release.
Conclusion
This compound serves as an effective topical prodrug for nicotinic acid, eliciting a localized vasodilatory response through a well-defined signaling pathway involving the GPR109A receptor and the subsequent release of prostaglandins. Its lipophilic nature ensures adequate skin penetration, where it is efficiently converted to its active form. While specific quantitative pharmacological and pharmacokinetic data for this compound itself are sparse in the public domain, the extensive knowledge of its active metabolite, nicotinic acid, and other nicotinic acid esters provides a robust framework for its continued study and application. The experimental protocols detailed in this guide offer a foundation for researchers to further elucidate the complete pharmacological profile of this compound and to develop optimized topical formulations for various therapeutic purposes.
References
- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular confluence determines injury-induced prostaglandin E2 synthesis by human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasodilatory and Rubefacient Effects of Butyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl nicotinate, the butyl ester of nicotinic acid, is a topical drug known for its potent vasodilatory and rubefacient properties. Upon application to the skin, it induces a localized increase in blood flow, resulting in warming and reddening of the area. These effects are harnessed in various therapeutic and cosmetic formulations aimed at improving local circulation, relieving muscle and joint pain, and enhancing the delivery of other topically applied active ingredients.
This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies used to evaluate the vasodilatory and rubefacient properties of this compound and related nicotinic acid esters. It is important to note that while the general mechanisms are well-understood for this class of compounds, specific quantitative data for this compound in the public domain is limited. Therefore, where specific data for this compound is unavailable, illustrative data from closely related esters such as methyl, benzyl, and hexyl nicotinate are presented to reflect the expected pharmacological profile.
Mechanism of Action
The vasodilatory and rubefacient effects of this compound are primarily mediated through two interconnected signaling pathways: the arachidonic acid cascade leading to prostaglandin synthesis, and the activation of sensory nerves via the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Prostaglandin Synthesis Pathway
Upon topical application, this compound penetrates the stratum corneum and is metabolized in the skin to nicotinic acid.[1] Nicotinic acid activates G protein-coupled receptors on Langerhans cells and keratinocytes, initiating the arachidonic acid cascade. This leads to the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing them to relax and leading to vasodilation and increased blood flow. This prostaglandin-mediated pathway is a major contributor to the observed erythema.
Sensory Nerve Activation and TRPV1
Recent studies have shown that nicotinic acid can directly activate the TRPV1 receptor, also known as the capsaicin receptor, from the intracellular side.[2] Activation of TRPV1 on sensory nerve endings in the skin leads to the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P, which are potent vasodilators. This neurogenic inflammation contributes to the overall vasodilatory response. It is hypothesized that nicotinic acid lowers the activation threshold of the heat-sensitive TRPV1 channel to physiological temperatures, leading to its opening and subsequent sensory nerve activation.[2]
Quantitative Data Presentation
The following tables summarize quantitative data on the vasodilatory and rubefacient effects of various nicotinic acid esters. These values provide an indication of the expected magnitude of response to this compound.
Table 1: Vasodilatory Effects of Nicotinic Acid Esters on Cutaneous Blood Flow
| Nicotinic Acid Ester | Concentration | Anatomic Site | Measurement Technique | Mean Increase in Blood Flow | Reference |
| Benzyl Nicotinate | 1% gel | Forearm | Laser Doppler Flowmetry | Significant increase (p<0.05) | [3] |
| Benzyl Nicotinate | 1% gel | Forehead | Laser Doppler Flowmetry | Higher and faster increase than forearm | [4][5] |
| Hexyl Nicotinate | 0.1% lotion | Forearm | Laser Doppler Velocimetry | Increased cutaneous blood flow | [6] |
| Hexyl Nicotinate | 1.0% lotion | Forearm | Laser Doppler Velocimetry | Greater increase than 0.1% lotion | [6] |
| Methyl Nicotinate | 5 mMol | Forearm | Laser Doppler Imaging | Optimal cutaneous erythema | [7] |
Table 2: Rubefacient Effects of Nicotinic Acid Esters on Skin Temperature and Erythema
| Nicotinic Acid Ester | Concentration | Anatomic Site | Parameter Measured | Mean Change | Reference |
| Benzyl Nicotinate | 1% gel | Forearm | Skin Temperature | Initial decrease of ~0.7°C followed by an increase | [3] |
| Benzyl Nicotinate | 1% gel | Forearm | Erythema (Redness) | Significant increase | [4][5] |
| Methyl Nicotinate | 10 mM | Forearm | Erythema | Visually and instrumentally detectable | [8] |
| Butoxyethyl Nicotinate | Not specified | Earlobe | Blood Collection | Non-significant increase in blood yield | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the vasodilatory and rubefacient effects of this compound.
In Vivo Assessment of Cutaneous Blood Flow using Laser Doppler Flowmetry (LDF)
This non-invasive technique measures microcirculatory blood flow in real-time.
-
Subjects: Healthy volunteers with no history of skin diseases or allergies to the test substance.
-
Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes before measurements to ensure stable baseline blood flow.
-
Test Area: A defined area on the volar forearm is typically used.
-
Instrumentation: A laser Doppler flowmeter with a probe that is lightly attached to the skin surface.
-
Procedure:
-
Record baseline blood flow for 5-10 minutes.
-
Apply a standardized amount of this compound solution or formulation to the test area.
-
Continuously record blood flow for a predefined period (e.g., 60-120 minutes).
-
An untreated adjacent area should be monitored as a control.
-
-
Data Analysis: Blood flow is typically expressed in arbitrary perfusion units (APU). The response can be quantified as the peak percentage increase from baseline or the area under the curve (AUC) of the perfusion-time graph.
In Vivo Assessment of Erythema
Erythema can be assessed both visually and instrumentally.
-
Visual Assessment (Erythema Scoring):
-
Procedure: Trained assessors grade the redness of the skin at specified time points after application using a standardized scale (e.g., 0 = no erythema, 1 = slight erythema, 2 = moderate erythema, 3 = severe erythema).
-
Limitations: This method is subjective and can have inter-assessor variability.
-
-
Instrumental Assessment (Colorimetry/Spectroscopy):
-
Instrumentation: A tristimulus colorimeter or a diffuse reflectance spectroradiometer.
-
Procedure: The instrument measures the light reflected from the skin surface. The "a*" value in the CIELAB color space, which represents the red-green axis, is used to quantify erythema.
-
Data Analysis: An increase in the a* value from baseline indicates an increase in redness.
-
In Vitro Skin Permeation Studies
These studies assess the ability of this compound to penetrate the skin.
-
Apparatus: Franz-type diffusion cells.[1]
-
Membrane: Excised human or animal (e.g., porcine) skin, dermatomed to a uniform thickness.[1]
-
Receptor Fluid: A phosphate-buffered saline (PBS) solution, maintained at 32°C to mimic skin surface temperature.
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the diffusion cell.
-
Apply a known amount of this compound formulation to the epidermal side.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.
-
Analyze the samples for the concentration of this compound and its metabolite, nicotinic acid, using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
In Vitro Prostaglandin Release Assay
This assay quantifies the release of prostaglandins from skin cells in response to this compound.
-
Cell Culture: Human keratinocytes or Langerhans cells.
-
Procedure:
-
Culture the cells to confluence.
-
Treat the cells with various concentrations of this compound or nicotinic acid.
-
After a specified incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGD2 and PGE2 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: Construct a dose-response curve to determine the EC50 for prostaglandin release.
In Vitro TRPV1 Activation Assay
This assay determines the ability of this compound to activate the TRPV1 channel.
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human TRPV1 channel.
-
Methodology: Calcium imaging using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Load the TRPV1-expressing cells with the calcium indicator dye.
-
Establish a baseline fluorescence reading.
-
Apply this compound or nicotinic acid to the cells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Capsaicin can be used as a positive control.
-
-
Data Analysis: The increase in fluorescence intensity reflects the influx of calcium upon TRPV1 activation. A concentration-response curve can be generated to determine the potency of activation.[2]
Conclusion
This compound is a potent topical vasodilator and rubefacient with a well-defined mechanism of action involving the prostaglandin synthesis pathway and sensory nerve activation via TRPV1. While specific quantitative data for this compound is not widely available, the effects are expected to be comparable to other nicotinic acid esters for which more data exists. The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of this compound and other topical rubefacients. Further research focusing on generating specific quantitative data for this compound would be beneficial for optimizing its use in therapeutic and drug delivery applications.
References
- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid activates the capsaicin receptor TRPV1: Potential mechanism for cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing capillary blood collection: The influence of nicotinic acid and nonivamide - PMC [pmc.ncbi.nlm.nih.gov]
Topical Butyl Nicotinate: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl nicotinate, a butyl ester of nicotinic acid, has garnered interest for its potential topical anti-inflammatory applications. This technical guide provides an in-depth analysis of the core anti-inflammatory mechanisms of topical nicotinates, with a focus on this compound where data is available. The primary modes of action involve the activation of the G protein-coupled receptor 109A (GPR109A) and the subsequent modulation of the arachidonic acid cascade, leading to a reduction in pro-inflammatory prostaglandins. This document summarizes the available quantitative data on the anti-inflammatory effects of nicotinic acid derivatives, outlines detailed experimental protocols for assessing these properties, and provides visualizations of the key signaling pathways and experimental workflows. Due to a scarcity of publicly available data specifically for this compound, this guide incorporates data from closely related nicotinic acid esters to provide a comprehensive overview of the expected pharmacological profile.
Introduction
Inflammatory skin conditions represent a significant area of therapeutic need. Topical anti-inflammatory agents offer the advantage of localized drug delivery, minimizing systemic side effects. Nicotinic acid and its esters, including this compound, have been investigated for their vasodilatory and anti-inflammatory effects. The lipophilic nature of this compound suggests favorable properties for cutaneous penetration. This guide delves into the molecular mechanisms underpinning the anti-inflammatory action of topical nicotinates and presents the available scientific evidence.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to two interconnected pathways:
-
GPR109A Receptor Activation: Nicotinic acid and its esters are agonists for the G protein-coupled receptor 109A (GPR109A), also known as HCA₂.[1][2] This receptor is expressed on various immune cells, including macrophages and dendritic cells, as well as on keratinocytes.[2] Activation of GPR109A by nicotinates initiates a signaling cascade that can lead to the suppression of inflammatory responses.[1][2] This includes the induction of anti-inflammatory properties in macrophages and dendritic cells, promoting the differentiation of regulatory T cells (Treg) and the production of the anti-inflammatory cytokine IL-10.[1]
-
Modulation of the Arachidonic Acid Cascade: A key mechanism of inflammation involves the release of arachidonic acid from cell membranes and its subsequent metabolism by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce pro-inflammatory prostaglandins (PGs) like PGE₂ and PGD₂.[3][4] Nicotinic acid derivatives have been shown to inhibit COX enzymes, thereby reducing the synthesis of these inflammatory mediators.[3][4] This action is central to the anti-inflammatory effect observed with many non-steroidal anti-inflammatory drugs (NSAIDs).
Signaling Pathway Diagrams
Quantitative Data
While specific quantitative data for the anti-inflammatory activity of this compound is limited in the available literature, studies on other nicotinic acid derivatives provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize findings from studies on various nicotinic acid derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nicotinic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| Derivative 4d | >100 | 0.940 ± 0.05 | >106.38 | Celecoxib (IC₅₀ = 0.844 µM) | [5] |
| Derivative 6b | >100 | 0.614 ± 0.03 | >162.87 | Celecoxib (IC₅₀ = 0.844 µM) | [5] |
| Derivative 4c | Not specified | Potent | 1.8-1.9 fold higher than Celecoxib | Celecoxib | [3] |
| Derivative 4f | Not specified | Potent | 1.8-1.9 fold higher than Celecoxib | Celecoxib | [3] |
Note: The specific structures of the tested derivatives can be found in the cited literature. This data is for nicotinic acid derivatives and not specifically for this compound.
Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Time after Carrageenan | Edema Inhibition (%) | Reference Compound | Reference |
| Nicotinic Acid | 250 mg/kg (p.o.) | 1-3 h | Significant inhibition | - | [6] |
| Nicotinic Acid | 500 mg/kg (p.o.) | 1-3 h | Significant inhibition | - | [6] |
| Derivative 4f | Not specified | Not specified | Comparable to reference drugs | Celecoxib, Diclofenac, Indomethacin | [3] |
| Derivative 4d | Not specified | 1 h | 14.75 | Indomethacin | [5] |
| 2 h | 30.77 | ||||
| 3 h | 45.33 |
Note: This data is for nicotinic acid and its derivatives, administered orally in these studies. The efficacy of topical this compound may differ based on formulation and skin penetration.
Table 3: Effect of Nicotinic Acid on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Nicotinic Acid Concentration | Cytokine | % Inhibition / Fold Change | Reference |
| 3T3-L1 Adipocytes | TNF-α | 10⁻⁴ M | Fractalkine | 50 ± 12% reduction in expression | [7] |
| MCP-1 | 50 ± 6% reduction in expression | [7] | |||
| RANTES | 70 ± 3% reduction in expression | [7] | |||
| Human Monocytes | LPS | 0.1 mmol/L | TNF-α | Significant reduction | [8] |
| IL-6 | Significant reduction | [8] | |||
| MCP-1 | Significant reduction | [8] |
Note: This data is for nicotinic acid and demonstrates its potential to modulate cytokine production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of nicotinic acid derivatives. These can be adapted for the evaluation of topical this compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[9][10][11]
Objective: To assess the ability of a test compound to inhibit edema formation induced by a phlogistic agent.
Materials:
-
Wistar rats (150-200g)
-
This compound topical formulation (concentration to be determined based on preliminary studies)
-
Vehicle control (placebo formulation)
-
Positive control: Indomethacin (10 mg/kg, p.o.) or a topical NSAID formulation
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound treated, and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment:
-
For topical application, apply a standardized amount of the this compound formulation or vehicle to the plantar surface of the right hind paw 30-60 minutes before carrageenan injection.
-
For the positive control, administer indomethacin orally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system for prostaglandin E₂ (PGE₂) (e.g., ELISA kit or LC-MS/MS)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors.
-
Reaction Incubation:
-
In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound (this compound or reference inhibitor) or vehicle.
-
Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further specified time (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
PGE₂ Measurement: Quantify the amount of PGE₂ produced in each well using a suitable detection method.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
In Vitro Cytokine Inhibition Assay in Macrophages
This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[13]
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound dissolved in a suitable solvent
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to an appropriate confluency.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Perform statistical analysis to determine significance.
-
Conclusion
Topical this compound presents a promising avenue for the development of novel anti-inflammatory therapies. Its mechanism of action, involving both the activation of the GPR109A receptor and the inhibition of the arachidonic acid cascade, provides a multi-faceted approach to dampening the inflammatory response. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the evidence from related nicotinic acid derivatives suggests a significant potential for anti-inflammatory efficacy. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of topical this compound and other novel nicotinates, paving the way for future research and development in this area. Further studies are warranted to specifically quantify the anti-inflammatory properties of this compound and to optimize its formulation for topical delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Butyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Butyl nicotinate in various samples. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. While specific validated methods for this compound are not widely published, the following protocols have been adapted from validated methods for structurally similar compounds, such as other nicotinic acid esters, and provide a strong foundation for the development and validation of a specific assay for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. A reversed-phase HPLC method is recommended for the analysis of this compound, offering excellent resolution and sensitivity. The following protocol is adapted from a validated method for Myristyl nicotinate, a long-chain ester of nicotinic acid.[1]
Experimental Protocol: HPLC-UV Analysis of this compound
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Phosphoric acid or a suitable buffer to adjust mobile phase pH
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water. The pH can be adjusted to around 3 with phosphoric acid to ensure the pyridine ring is protonated, which can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm (based on the UV absorbance of the nicotinic acid moiety)
-
Injection Volume: 20 µL
d. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
e. Sample Preparation (e.g., from a cream or ointment):
-
Accurately weigh a portion of the sample containing this compound.
-
Extract the analyte using a suitable solvent, such as the HPLC mobile phase or methanol. Sonication may be used to ensure complete extraction.
-
Centrifuge the sample to precipitate any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
f. Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: Expected Performance of the HPLC Method
The following table summarizes the expected validation parameters for the HPLC method, based on data from analogous compounds.[1]
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Dependent on exact conditions, but typically 3-10 min |
Experimental Workflow: HPLC Quantification of this compound
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity. The following protocol is based on general GC methods for the analysis of nicotinic acid derivatives and related compounds.[2][3]
Experimental Protocol: GC-FID/MS Analysis of this compound
a. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
b. Reagents and Materials:
-
This compound reference standard
-
A suitable solvent for dilution (e.g., Methanol or Ethyl Acetate, GC grade)
-
Internal standard (e.g., n-alkane of similar volatility)
c. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split or splitless, depending on the concentration
-
Injection Volume: 1 µL
d. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution. If using an internal standard, add a constant amount to each standard.
e. Sample Preparation:
-
Dissolve or extract the sample containing this compound in a suitable solvent.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
Add the internal standard if being used.
-
Filter the sample through a 0.45 µm syringe filter if it contains particulates.
f. Analysis and Quantification:
-
Inject the standards and samples into the GC.
-
For GC-FID, identify the this compound peak by its retention time and quantify using the peak area (or peak area ratio to the internal standard).
-
For GC-MS, confirm the identity of the peak by its mass spectrum and quantify using the area of a characteristic ion.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Data Presentation: Expected Performance of the GC Method
The following table summarizes the expected validation parameters for the GC method.
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 µg/mL (R² > 0.998) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL (FID), lower with MS in SIM mode |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (FID), lower with MS in SIM mode |
| Kovats Retention Index | 1384 (on a standard non-polar column)[4] |
Experimental Workflow: GC Quantification of this compound
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a chromophore, such as the pyridine ring in this compound. This method is particularly suitable for the analysis of bulk drug substances or simple formulations where interfering substances are minimal. The protocol is based on methods for the analysis of nicotine and nicotinic acid.
Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound
a. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
b. Reagents and Materials:
-
This compound reference standard
-
A suitable solvent with good UV transparency at the analysis wavelength (e.g., Methanol, Ethanol, or 0.1 N HCl)
c. Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank.
-
Determine the wavelength of maximum absorbance (λmax). For nicotinic acid derivatives, this is typically around 262 nm.
d. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 2, 5, 10, 15, 20 µg/mL).
e. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the chosen solvent.
-
Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.
-
Filter the solution if necessary to remove any particulate matter.
f. Analysis and Quantification:
-
Measure the absorbance of the standards and samples at the predetermined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: Expected Performance of the UV-Vis Spectrophotometry Method
The following table summarizes the expected validation parameters for the UV-Vis spectrophotometry method.
| Parameter | Expected Performance |
| λmax | ~262 nm |
| Linearity Range | 2 - 20 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Molar Absorptivity (ε) | Dependent on solvent, requires experimental determination |
Logical Relationship: Beer-Lambert Law in UV-Vis Quantification
Disclaimer: The provided protocols are intended as a starting point for method development. It is crucial to perform a full method validation according to ICH guidelines (Q2(R1)) to ensure the suitability of the chosen method for its intended purpose, especially for quality control and regulatory submissions. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
References
- 1. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Butyl nicotinate. The described methodology is applicable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, accuracy, and precision.
Introduction
This compound, the butyl ester of nicotinic acid, is a compound of interest in pharmaceutical and cosmetic research for its potential vasodilating properties. Accurate and reliable quantitative analysis is crucial for quality control, formulation development, and stability studies. This application note presents a validated HPLC method that is specific, accurate, and precise for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with o-phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix. For a pharmaceutical cream formulation, the following procedure is recommended:
-
Accurately weigh a portion of the cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with no interference from common excipients. The system suitability parameters were evaluated to ensure the performance of the chromatographic system.
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Retention Time | Approximately 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Protocol
Preparation of Mobile Phase
-
Phosphate Buffer (20 mM): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered buffer with acetonitrile in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 15 minutes before use.
HPLC System Setup and Equilibration
-
Install a C18 column (250 mm x 4.6 mm, 5 µm) into the HPLC system.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 262 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve Generation
-
Inject 20 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the average peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Sample Analysis
-
Inject 20 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification.
Caption: Logical relationship of HPLC parameters for accurate quantification.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in analytical laboratories for the reliable quantification of this compound in various sample matrices.
Application Note: Gas Chromatographic Method for the Determination of Butyl Nicotinate
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative determination of butyl nicotinate. The described protocol is intended for researchers, scientists, and drug development professionals requiring an accurate and precise analytical method for this compound in various sample matrices. The method utilizes a flame ionization detector (FID) and a capillary column optimized for the analysis of polar compounds. This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and method validation guidelines, to ensure reliable and reproducible results.
Introduction
This compound is an ester of nicotinic acid and butanol, often used in pharmaceutical and cosmetic preparations for its vasodilating properties, which can induce a warming sensation and temporary increase in local blood flow. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography with flame ionization detection offers a sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a detailed protocol for the GC-FID analysis of this compound, along with typical validation parameters.
Experimental
Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Data Acquisition: Agilent ChemStation or equivalent chromatography data software.
-
Solvents and Reagents: this compound reference standard (>98% purity), methanol (HPLC grade), dichloromethane (HPLC grade), and an appropriate internal standard (e.g., diethyl phthalate). All other chemicals should be of analytical reagent grade.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of diethyl phthalate (or other suitable internal standard) and dissolve it in a 100 mL volumetric flask with methanol.
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
Sample Preparation (Direct Dilution): For liquid samples, accurately dilute a known weight or volume of the sample with methanol to bring the expected this compound concentration within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 50 µg/mL.
Sample Preparation (Liquid-Liquid Extraction): For aqueous samples or complex matrices, a liquid-liquid extraction may be necessary.
-
To 1 mL of the sample, add 1 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Spike the extract with the internal standard to a final concentration of 50 µg/mL before GC analysis.
Gas Chromatography (GC) Conditions
The following GC parameters are recommended as a starting point and may require optimization:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 15 °C/min to 200 °C, hold for 2 min |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are critical for ensuring the reliability of the results.
System Suitability
System suitability is assessed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.
| Parameter | Acceptance Criteria |
| Repeatability (RSD of Peak Area) | ≤ 2.0% (for n=6) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Linearity
The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Concentration Range | 1 - 100 µg/mL |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing replicate samples at different concentration levels.
| Precision Level | Concentration Level | Acceptance Criteria (RSD) |
| Repeatability (n=6) | Low, Medium, High | ≤ 2.0% |
| Intermediate (n=6 over 3 days) | Low, Medium, High | ≤ 5.0% |
Accuracy
Accuracy is determined by performing recovery studies on spiked samples. A known amount of this compound is added to a blank matrix, and the recovery is calculated.
| Spiked Level | Acceptance Criteria (% Recovery) |
| 80% | 90 - 110% |
| 100% | 90 - 110% |
| 120% | 90 - 110% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
| Parameter | Method | Typical Value |
| LOD | S/N ≥ 3 | ~0.3 µg/mL |
| LOQ | S/N ≥ 10 | ~1.0 µg/mL |
Results and Discussion
The described GC-FID method provides excellent separation and quantification of this compound. The use of a non-polar DB-5ms column results in good peak shape and resolution from potential matrix interferences. The method is linear over a wide concentration range, demonstrating its suitability for the analysis of both high and low levels of this compound. The validation data confirms that the method is precise, accurate, and sensitive for its intended purpose.
Visualizations
Caption: Experimental workflow for the GC-FID analysis of this compound.
Conclusion
The gas chromatographic method detailed in this application note is suitable for the accurate and precise determination of this compound in various samples. The protocol is straightforward, and the validation parameters demonstrate the reliability of the method. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for the routine analysis of this compound.
Application Notes and Protocols for the Formulation of Topical Butyl Nicotinate Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl nicotinate, the butyl ester of nicotinic acid, is a lipophilic compound utilized in topical formulations for its vasodilatory properties. Upon penetrating the stratum corneum, it is hydrolyzed by cutaneous esterases to nicotinic acid (niacin).[1] Nicotinic acid then acts on specific receptors in the skin to induce a localized increase in blood flow, resulting in erythema and a warming sensation. This mechanism of action makes this compound a person ingredient of interest for various therapeutic and cosmetic applications, including products for warming sensations, and potentially for improving the delivery of other active pharmaceutical ingredients (APIs).
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of topical this compound preparations. The following sections detail example formulations, experimental protocols for preparation and analysis, and the underlying signaling pathways of its pharmacological effect.
Pre-formulation and Formulation Considerations
Active Pharmaceutical Ingredient (API) Characteristics
-
Solubility: this compound is a colorless, oily liquid. It is practically insoluble in water but soluble in organic solvents such as alcohol, propylene glycol, and various oils.[2][3] This lipophilic nature dictates its incorporation into the oil phase of emulsion systems.
-
Stability: The primary degradation pathway for this compound in aqueous environments is hydrolysis to nicotinic acid. This process is influenced by pH and temperature. Formulation development should, therefore, aim for a pH that minimizes hydrolysis to ensure the stability and desired therapeutic effect of the prodrug form.
Example Formulations
While specific commercial formulations are proprietary, the following tables provide representative compositions for an oil-in-water (O/W) cream and a hydroalcoholic gel, designed to effectively deliver this compound to the skin.
Table 1: Representative Oil-in-Water (O/W) Cream Formulation with this compound
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Active Ingredient | 1.0 - 5.0 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 | |
| Stearyl Alcohol | Thickener, Emollient | 5.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 10.0 | |
| Polysorbate 80 | O/W Emulsifier | 3.0 | |
| Sorbitan Monostearate | W/O Emulsifier | 2.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Humectant, Solvent, Penetration Enhancer | 5.0 | |
| Glycerin | Humectant | 3.0 | |
| Phenoxyethanol | Preservative | 0.5 - 1.0 | |
| Citric Acid/Sodium Citrate | Buffer | q.s. to pH 5.5 - 6.5 |
Table 2: Representative Hydroalcoholic Gel Formulation with this compound
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Solvent, Penetration Enhancer | 10.0 |
| Ethanol (95%) | Solvent, Penetration Enhancer | 30.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Cream Formulation
This protocol outlines the steps for preparing the representative O/W cream formulation described in Table 1.
Workflow for O/W Cream Preparation
Caption: Workflow for the preparation of a this compound O/W cream.
Protocol:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearyl alcohol, isopropyl myristate, polysorbate 80, and sorbitan monostearate. Heat the mixture to 70-75°C while stirring until all components are melted and uniformly mixed.
-
Aqueous Phase Preparation: In a separate vessel, combine purified water, propylene glycol, glycerin, and phenoxyethanol. Heat this mixture to 70-75°C and stir until all solids are dissolved.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing (homogenization) until a uniform emulsion is formed.
-
Cooling: Reduce the heat and continue to stir the emulsion gently as it cools.
-
pH Adjustment: Once the emulsion has cooled to approximately 40°C, check the pH and adjust to the target range of 5.5-6.5 using a citric acid/sodium citrate buffer solution.
-
Final Mixing and Packaging: Continue gentle mixing until the cream reaches room temperature and is uniform in consistency. Package the final product in inert, airtight containers.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a method to assess the permeation of this compound from a topical formulation through an appropriate skin model.
Workflow for In Vitro Skin Permeation Study
Caption: Experimental workflow for a Franz diffusion cell permeation study.
Protocol:
-
Membrane Preparation: Excised human or porcine skin is commonly used. The skin should be carefully prepared, with subcutaneous fat removed. The skin can be used as a full-thickness membrane or separated into the epidermis.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C to mimic physiological skin temperature.
-
Dosing: Apply a known quantity of the this compound formulation uniformly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound and its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
HPLC Method for Quantification of this compound and Nicotinic Acid
This protocol provides a starting point for the development of a reversed-phase HPLC method for the simultaneous analysis of this compound and its primary degradant, nicotinic acid, in cream formulations.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
Protocol:
-
Standard Preparation: Prepare stock solutions of this compound and nicotinic acid reference standards in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or methanol) and vortex thoroughly to disperse the cream and extract the analytes.
-
Centrifuge the sample to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify and quantify the peaks corresponding to this compound and nicotinic acid based on their retention times and the calibration curve.
Mechanism of Action: Signaling Pathway
The vasodilatory effect of topically applied this compound is initiated after its hydrolysis to nicotinic acid in the skin. Nicotinic acid activates the G-protein coupled receptor 109A (GPR109A), which is expressed on epidermal cells, including keratinocytes and Langerhans cells.[2][4][5] This activation triggers a signaling cascade leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6][7][8]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation in the skin.
This detailed guide provides a foundation for the development and evaluation of topical this compound preparations. Researchers are encouraged to optimize these formulations and protocols based on their specific product development goals and analytical capabilities.
References
- 1. Separation of Benzyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 3. journal.formosapublisher.org [journal.formosapublisher.org]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]
Application Notes and Protocols: Butyl Nicotinate for Transdermal Drug Delivery Systems
Introduction
Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding issues like first-pass metabolism and gastrointestinal side effects.[1] However, the primary challenge in transdermal delivery is the formidable barrier presented by the outermost layer of the skin, the stratum corneum.[2] To overcome this, penetration enhancers are often incorporated into topical formulations. Butyl nicotinate, an ester of nicotinic acid, is a chemical penetration enhancer known for its dual mechanism of action: it increases skin permeability and induces localized vasodilation, thereby enhancing the absorption of co-administered active pharmaceutical ingredients (APIs). These notes provide an overview of its mechanism, applications, and detailed protocols for its evaluation.
Mechanism of Action
This compound enhances transdermal drug delivery through two primary mechanisms:
-
Increased Skin Permeability: Like other nicotinic acid esters, this compound is lipophilic, allowing it to penetrate the stratum corneum.[3][4] It is believed to disrupt the highly organized lipid structure of the stratum corneum, increasing its fluidity and creating pathways for drug molecules to permeate more easily. This action reversibly decreases the barrier function of the skin.[5]
-
Cutaneous Vasodilation: Upon permeating the epidermis, this compound is metabolized by esterases within the skin, particularly in the dermis, to nicotinic acid.[3][4] Nicotinic acid then acts on local receptors, stimulating the synthesis and release of prostaglandins (e.g., PGD2, PGE2). These prostaglandins act on vascular smooth muscle to cause vasodilation, leading to increased local blood flow.[3] This enhanced microcirculation in the dermal layers creates a more significant concentration gradient for the API, effectively increasing its clearance from the application site into the systemic circulation. This erythema response can be quantified using non-invasive techniques like laser Doppler flowmetry.[6][7]
Signaling Pathway for Vasodilation
The vasodilation effect initiated by this compound-derived nicotinic acid is primarily mediated through the prostaglandin synthesis pathway.
Caption: Signaling pathway of this compound-induced vasodilation.
Applications and Performance Data
This compound has been investigated as a penetration enhancer for a variety of APIs, particularly those where increased local blood flow can augment systemic uptake. Its effectiveness is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux with the enhancer to its flux without the enhancer.
Table 1: In Vitro Permeation Data for APIs with Nicotinate Esters
| Active Pharmaceutical Ingredient (API) | Model | Enhancer | Concentration | Enhancement Ratio (ER) / Flux | Reference |
| Nicotine | Human Skin (in vitro) | N/A (Active Delivery) | 220 mM | On-flux: 1.3 µmol/hr-cm² | [8] |
| Nicotine | Commercial Patch (in vitro) | Formulation | N/A | 992.5 ± 22.4 µg/cm² (24h) | [9] |
| Methyl Nicotinate | Human Volunteers (in vivo) | 10% Diethylene glycol monoethyl ether | 5-100 mM | Significant increase in cutaneous microcirculation | [6][7] |
| Methyl Nicotinate | Human Volunteers (in vivo) | 5% DMSO | 5-100 mM | Altered microcirculation (thermodynamic effect) | [6] |
| Indomethacin | Hairless Mouse Skin (in vitro) | 1-butyl-3-dodecyl-2-pyrrolidone | N/A | High degree of flux enhancement | [10] |
Note: Data for this compound specifically is limited in publicly available literature; however, data from similar nicotinic acid esters like methyl nicotinate are presented to demonstrate the principle of action.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the measurement of an API's permeation through an excised skin membrane, a standard method for evaluating the efficacy of penetration enhancers like this compound.[11][12]
4.1.1 Materials and Equipment
-
Excised skin membrane (human or animal, e.g., porcine ear skin)[9][12]
-
Receptor medium (e.g., Phosphate Buffered Saline, PBS)[11][14]
-
Test Formulation (API with this compound) and Control Formulation (API without enhancer)
-
Circulating water bath set to 37°C to maintain skin surface at 32°C[13][15]
-
Magnetic stir bars and stirrer[15]
-
Standard lab equipment (pipettes, vials, syringes)
4.1.2 Experimental Workflow Diagram
Caption: Workflow for an In Vitro Skin Permeation Test (IVPT).
4.1.3 Detailed Procedure
-
Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut the skin into sections appropriately sized for the Franz diffusion cells.[15]
-
Cell Assembly: Mount a skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber. Clamp the assembly securely.[15]
-
Equilibration: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[15] Place the cells into the water bath, start the magnetic stirrers (e.g., 600 RPM), and allow the system to equilibrate for at least 30 minutes.[15]
-
Dosing: Apply a precise amount of the test or control formulation onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber's sampling arm.[15]
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[15]
-
Analysis: Analyze the collected samples using a validated HPLC or LC-MS/MS method to determine the API concentration.[11][15]
4.1.4 Data Analysis
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.[15]
-
Plot Q versus time (hours).
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.[15]
-
Calculate the Enhancement Ratio (ER) using the formula: ER = Jss (with enhancer) / Jss (without enhancer)
Protocol 2: Evaluation of Skin Irritation (Erythema) In Vivo
This protocol assesses the vasodilatory effect and potential irritation of this compound by measuring skin erythema.
4.2.1 Materials and Equipment
-
Test Formulation (with this compound) and Placebo/Control
-
Human volunteers
-
Laser Doppler Flowmeter or Chromameter (to measure skin color change/redness)
-
Occlusive patches (if required)
4.2.2 Procedure
-
Volunteer Recruitment: Select healthy human volunteers and obtain informed consent. Demarcate test sites on a suitable area, such as the ventral forearm.
-
Baseline Measurement: Before application, measure the baseline skin erythema (a* value for redness) or blood flow at each test site.
-
Application: Apply a standardized amount of the test and control formulations to the demarcated sites.
-
Measurement: At specified time intervals, measure the erythema or blood flow at each site. The response to nicotinates is typically rapid but can be monitored over several hours.[3]
-
Data Analysis: Calculate the change in erythema (Δa*) or blood flow from baseline for each formulation over time. The Area Under the Curve (AUC) of the response-time plot can be used as a measure of the total pharmacological effect.[3][4]
Conclusion
This compound is an effective penetration enhancer that leverages a dual mechanism of stratum corneum modification and localized vasodilation to improve the transdermal delivery of various APIs. The protocols detailed herein provide a robust framework for researchers to evaluate its efficacy and characterize its performance in novel transdermal formulations. Proper optimization of in vitro experimental conditions is crucial for generating reliable and reproducible data that can predict in vivo performance.[1]
References
- 1. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 6. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Programmable transdermal drug delivery of nicotine using carbon nanotube membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. mmsl.cz [mmsl.cz]
- 14. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies of Butyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of topical and transdermal drug delivery systems, in vitro skin permeation studies are indispensable for evaluating the rate and extent of a drug's absorption through the skin. These studies provide critical data for formulation optimization, bioavailability assessment, and safety evaluation. Butyl nicotinate, an ester of nicotinic acid, is utilized in various dermatological and cosmetic formulations for its vasodilatory properties, which can enhance cutaneous blood flow. Understanding its permeation characteristics is crucial for ensuring its efficacy and safety.
This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of this compound using the Franz diffusion cell, a widely accepted and reliable method. While specific quantitative data for this compound is not extensively available in published literature, this guide synthesizes established methodologies for similar nicotinic acid esters to provide a robust framework for experimental design and execution.
Factors Influencing Skin Permeation of Nicotinate Esters
The permeation of nicotinic acid esters through the skin is influenced by several factors. A key determinant is the lipophilicity of the compound. Studies on various nicotinic acid derivatives have demonstrated that the permeation rate through the epidermis increases significantly with increasing lipophilicity of the drug.[1] The epidermis acts as the primary barrier to the transport of these compounds.[1][2] Furthermore, the hydration level of the stratum corneum can impact permeability, with increased hydration generally leading to enhanced permeation.[3]
Caption: Key factors influencing the in vitro skin permeation of this compound.
Experimental Protocols
The following protocols are based on established methods for in vitro skin permeation studies using Franz diffusion cells.[4][5][6]
Materials and Reagents
-
This compound (analytical standard)
-
Excised human or animal (e.g., porcine) skin
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4)[7]
-
Formulation vehicle for this compound
-
High-Performance Liquid Chromatography (HPLC) system[8]
-
Water bath or heating block
-
Magnetic stirrers
-
Syringes and needles for sampling
-
Standard laboratory glassware and equipment
Skin Membrane Preparation
-
Source and Storage: Use either human skin from elective surgery (with ethical approval) or full-thickness porcine ear skin as a surrogate. Skin should be stored frozen at -20°C or below until use.
-
Thawing and Preparation: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Dermatoming (Optional but Recommended): For more consistent results, prepare split-thickness skin membranes (typically 200-400 µm) using a dermatome.
-
Integrity Check: Before mounting, visually inspect the skin for any defects. The integrity of the skin barrier can be further assessed by measuring its transepidermal water loss (TEWL) or electrical resistance.
Franz Diffusion Cell Setup and Assembly
-
Cleaning: Thoroughly clean all parts of the Franz diffusion cells with an appropriate solvent and rinse with purified water.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin mounting area. The receptor medium should be selected to ensure sink conditions, meaning the concentration of the analyte in the receptor fluid does not exceed 10% of its saturation solubility.
-
Membrane Mounting: Carefully mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards towards the donor chamber. Securely clamp the donor and receptor chambers together.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath or heating block maintained at 32-37°C to ensure the skin surface temperature is physiologically relevant (around 32°C).[4] Allow the system to equilibrate for at least 30 minutes.
Permeation Experiment
-
Formulation Application: Accurately apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber. The application should be uniform and cover the entire diffusion area.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Receptor Solution Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.
-
Experiment Duration: Continue the experiment for a sufficient duration (typically 24 hours) to determine the steady-state flux and lag time.
Sample Analysis
-
Quantification: Analyze the concentration of this compound in the collected receptor fluid samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification.
Caption: Experimental workflow for in vitro skin permeation study of this compound.
Data Presentation and Analysis
The cumulative amount of this compound permeated per unit area (μg/cm²) is plotted against time (hours). From this plot, key permeation parameters can be determined:
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount versus time curve. It represents the rate of permeation at steady-state.
-
Lag Time (tL): The x-intercept of the extrapolated linear portion of the curve. It represents the time taken for the drug to saturate the skin and establish a steady-state diffusion gradient.
-
Permeability Coefficient (Kp): Calculated by dividing the steady-state flux (Jss) by the concentration of the drug in the donor compartment (Cd).
Representative Data Table
The following table presents hypothetical data for the in vitro skin permeation of this compound from two different formulations. These values are illustrative and based on findings for other nicotinic acid esters. Actual experimental results will vary depending on the specific formulation and experimental conditions.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Formulation A (1% in Hydrogel) | 15.2 ± 2.1 | 1.8 ± 0.3 | 1.52 |
| Formulation B (1% in O/W Emulsion) | 25.8 ± 3.5 | 1.2 ± 0.2 | 2.58 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for conducting in vitro skin permeation studies of this compound. By employing standardized methodologies and careful experimental execution, researchers can obtain reliable and reproducible data to support the development of safe and effective topical products containing this active ingredient. While the provided quantitative data is representative, the described experimental framework will allow for the generation of specific and accurate permeation profiles for this compound in various formulations.
References
- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical and biopharmaceutical aspects influencing skin permeation and role of SLN and NLC for skin drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Approaches for Assessing Curcumin and Nicotinamide Co-Encapsulated in Liposomal Formulation: UV Spectrophoto… [ouci.dntb.gov.ua]
Application Notes and Protocols for Butyl Nicotinate in Franz Diffusion Cell Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl nicotinate, an ester of nicotinic acid (niacin), is a vasoactive agent used in topical formulations to improve skin microcirculation. Its efficacy is dependent on its ability to penetrate the stratum corneum and be metabolized to nicotinic acid within the viable epidermis. The Franz diffusion cell is a standard in vitro tool for assessing the percutaneous absorption and skin permeation kinetics of compounds like this compound. These studies are crucial for formulation optimization, bioequivalence assessment, and safety evaluation of topical dermatological products.
This document provides a detailed protocol for conducting in vitro skin permeation studies of this compound using Franz diffusion cells. It includes information on experimental setup, execution, and data analysis, as well as the underlying mechanism of action.
Data Presentation
Quantitative data on the skin permeation of this compound is essential for comparing different formulations and understanding its delivery profile. The following table summarizes comparative data for a series of nicotinic acid esters, including this compound, derived from an in vitro study using hairless mouse skin. This illustrates the effect of alkyl chain length on permeation parameters.
Table 1: In Vitro Skin Permeation of Nicotinic Acid Esters
| Compound | Molecular Weight ( g/mol ) | LogP | Permeability Coefficient (Kp) | Steady-State Flux (Jss) |
| Methyl Nicotinate | 137.14 | 1.41 | Lowest among the esters | Highest among the esters |
| Ethyl Nicotinate | 151.16 | 1.41 | Intermediate | Intermediate |
| This compound | 179.22 | 2.48 | Highest among the esters | Lowest among the esters |
| Nicotinic Acid | 123.11 | 0.82 | Lower than the esters | Lower than the esters |
Source: Based on the findings of Rittirod T, Hatanaka T, Kagami N, Katayama K, Koizumi T. Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin. Biol Pharm Bull. 1999 Mar;22(3):305-9.[1] The abstract indicates that the total permeability coefficient of the ester prodrugs increased from methyl to this compound, while the total flux was highest for methyl nicotinate, followed by ethyl and this compound.[1] Specific quantitative values were not available in the reviewed abstract.
Experimental Protocols
This section outlines a detailed methodology for assessing the skin permeation of this compound using static Franz diffusion cells.
Materials and Equipment
-
Franz Diffusion Cells: Glass cells with a known diffusion area and receptor volume.
-
Membrane: Excised human or animal (e.g., porcine or rodent) skin. Synthetic membranes can be used for preliminary screening.
-
Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4, is commonly used. For poorly water-soluble compounds, a co-solvent like ethanol may be added, but its effect on the membrane should be validated.
-
Donor Formulation: The this compound formulation to be tested (e.g., cream, gel, solution).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is the most common method for quantifying this compound and its metabolite, nicotinic acid.[2]
-
General Laboratory Equipment: Water bath with circulator, magnetic stirrers, pipettes, syringes, vials, scalpels, and a dermatome (optional).
Membrane Preparation
-
Skin Procurement and Storage: Obtain full-thickness skin from a reliable source. If using animal skin, it should be freshly excised. Human skin can be obtained from elective surgeries with appropriate ethical approval. Skin can be stored at -20°C or below for several months.
-
Thawing and Cleaning: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Dermatoming (Optional but Recommended): For improved consistency, dermatome the skin to a uniform thickness, typically between 200 and 400 µm.[2]
-
Membrane Inspection: Visually inspect the skin sections for any imperfections such as holes or scratches that could compromise its barrier integrity.
-
Equilibration: Equilibrate the skin sections in the receptor medium for at least 30 minutes before mounting them in the Franz cells.
Franz Diffusion Cell Setup
-
Receptor Chamber Filling: Fill the receptor chamber of each Franz cell with a known volume of pre-warmed (typically 32°C or 37°C) and degassed receptor medium.[2] Ensure no air bubbles are trapped at the bottom.
-
Stirring: Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber. Clamp the chambers together securely to prevent leakage.
-
Temperature Control: Place the assembled Franz cells in a circulating water bath maintained at a temperature that ensures a skin surface temperature of approximately 32°C.[2]
-
System Equilibration: Allow the entire system to equilibrate for at least 30 minutes before applying the donor formulation.
Dosing and Sampling
-
Donor Application: Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber. For a finite dose, a typical application is 5-10 mg/cm².[2]
-
Sampling Schedule: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor solution through the sampling arm.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions and a constant volume.
-
Sample Storage: Store the collected samples at 4°C until analysis.
Sample Analysis (HPLC)
-
Standard Preparation: Prepare standard solutions of this compound and nicotinic acid in the receptor medium at various concentrations to generate a calibration curve.
-
Chromatographic Conditions: Develop and validate a reversed-phase HPLC method for the simultaneous quantification of this compound and nicotinic acid. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 261 nm).
-
Analysis: Analyze the collected samples from the receptor fluid to determine the concentrations of both the parent compound and its metabolite.
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound and nicotinic acid that has permeated the skin at each time point, correcting for the removed sample volume.
-
Permeation Profile: Plot the cumulative amount permeated per unit area (µg/cm²) against time (hours).
-
Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile.
-
Lag Time (Tlag): The lag time is determined by extrapolating the linear portion of the permeation curve to the x-axis.
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / Cd where Cd is the concentration of the drug in the donor compartment.
Mandatory Visualizations
Experimental Workflow
Franz diffusion cell experimental workflow.
Signaling Pathway
References
Protocol for Assessing Butyl Nicotinate-Induced Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Application Note
Butyl nicotinate, an ester of nicotinic acid (niacin), is a potent vasodilator primarily utilized in topical formulations to induce localized increases in blood flow. This property makes it a compound of interest for various therapeutic and research applications, including the improvement of skin perfusion, enhancement of drug delivery, and the study of vascular responses. The vasodilatory effect of this compound is predominantly mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor 1.[1] This activation initiates a signaling cascade involving the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which act on vascular smooth muscle cells to cause relaxation and subsequent vasodilation.[1] An additional mechanism involving the activation of the capsaicin receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), has also been proposed, contributing to the flushing response.
Accurate and reproducible assessment of this compound-induced vasodilation is crucial for preclinical and clinical development. This document provides detailed protocols for both in vivo and in vitro assessment of this physiological response. The in vivo protocol focuses on non-invasive measurement of cutaneous blood flow using Laser Doppler Flowmetry (LDF), a widely accepted technique for quantifying microvascular perfusion. The in vitro protocol describes a method for evaluating the direct effects of this compound on endothelial cells and GPR109A-expressing cell lines.
Quantitative Data Summary
The following table summarizes quantitative data on the vasodilatory effects of various nicotinic acid derivatives, providing a comparative context for assessing this compound.
| Nicotinic Acid Derivative | Concentration/Dose | Experimental Model | Measurement Technique | Key Findings |
| Methyl Nicotinate | 1% topical application | Human forearm | Laser Doppler Perfusion Imaging | Peak vasodilation reached at 15-30 minutes, returning to baseline by 120 minutes. |
| Hexyl Nicotinate | 0.1% and 1.0% lotion | Human forearm and fingers | Laser Doppler Velocimetry | Dose-dependent increase in cutaneous blood flow. |
| Benzyl Nicotinate | Gel application | Human forearm, forehead, and calf | Laser Doppler Flowmeter | Vasodilation observed at all sites, with the forehead showing the earliest and most rapid response.[2] |
| Nicotinic Acid | Submillimolar to millimolar concentrations | In vitro (exogenously expressed TRPV1) | Electrophysiology | Direct and potent activation of the TRPV1 channel from the intracellular side. |
Signaling Pathway of this compound-Induced Vasodilation
The primary signaling cascade initiated by this compound leading to vasodilation is depicted below.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
In Vivo Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)
This protocol details the non-invasive measurement of skin blood flow in response to topical application of this compound.
1. Materials and Reagents:
-
This compound solution (e.g., 0.1% to 1.0% w/v)
-
Vehicle control (e.g., ethanol, propylene glycol, or a lotion base)[3]
-
Laser Doppler Flowmetry (LDF) system with a surface probe
-
Double-sided adhesive rings for probe attachment
-
Skin thermometer
-
Marking pen
-
Data acquisition and analysis software
2. Experimental Workflow:
Caption: Workflow for in vivo assessment of vasodilation.
3. Detailed Methodology:
-
Subject Preparation:
-
Subjects should refrain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement.
-
Acclimatize the subject to the room temperature (typically 22-24°C) for 20-30 minutes.[4]
-
Select and mark two to four test sites on the volar forearm, avoiding visible veins and hair.
-
-
Baseline Measurement:
-
Attach the LDF probe to the skin using a double-sided adhesive ring.
-
Record baseline skin blood flow for 5-10 minutes until a stable signal is obtained.[5]
-
Record the baseline skin temperature.
-
-
Application of Test Substances:
-
Apply a standardized volume (e.g., 20 µL) of the this compound solution to one test site and the vehicle control to another.
-
Gently spread the solution over a defined area (e.g., 1 cm²).
-
-
Post-Application Measurement:
-
Immediately after application, resume LDF recording continuously for 60 to 120 minutes.[6]
-
Monitor and record skin temperature at regular intervals.
-
-
Data Analysis:
-
Express blood flow in arbitrary Perfusion Units (PU).
-
Calculate the change in blood flow from baseline for both the this compound and vehicle-treated sites.
-
Determine key parameters:
-
Peak Response: The maximum increase in blood flow.
-
Time to Peak: The time taken to reach the peak response.
-
Area Under the Curve (AUC): The total increase in blood flow over the measurement period.
-
-
Perform statistical analysis to compare the response between this compound and the vehicle control.
-
In Vitro Assessment of GPR109A Activation and Endothelial Cell Response
This protocol describes a method to assess the direct effect of this compound on cells in culture.
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line stably expressing GPR109A (e.g., HEK293-GPR109A).
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Phosphate-Buffered Saline (PBS).
-
cAMP assay kit.
-
Transwell inserts (for permeability assays).
-
Fluorescently labeled dextran or albumin.
-
Plate reader for fluorescence and luminescence.
2. Experimental Workflow:
Caption: Workflow for in vitro assessment of vasodilation.
3. Detailed Methodology:
A. GPR109A Activation Assay (cAMP Measurement):
-
Seed HEK293-GPR109A cells in a 96-well plate and culture to confluency.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
A decrease in cAMP levels upon this compound treatment indicates GPR109A activation.
B. Endothelial Permeability Assay:
-
Seed HUVECs on the upper chamber of Transwell inserts and culture to form a confluent monolayer.
-
Treat the HUVEC monolayer with varying concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Add a fluorescently labeled tracer (e.g., FITC-dextran) to the upper chamber.
-
After a defined incubation period (e.g., 30-60 minutes), collect samples from the lower chamber.
-
Measure the fluorescence intensity in the lower chamber using a plate reader.
-
An increase in fluorescence in the lower chamber indicates increased endothelial permeability, an indirect measure of vasorelaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectral changes in skin blood flow during pressure manipulations or sympathetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl Nicotinate in Microcirculation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl nicotinate, an ester of nicotinic acid (niacin), is a potent topical vasodilator used in various formulations to induce localized increases in cutaneous blood flow. This property makes it a valuable tool in microcirculation research, enabling the study of vascular reactivity, endothelial function, and the mechanisms of vasodilation. These application notes provide detailed protocols for utilizing this compound in research models, focusing on Laser Doppler Flowmetry (LDF) and Nailfold Videocapillaroscopy as key assessment techniques. The underlying signaling pathways and a summary of quantitative data from related nicotinic acid esters are also presented to provide a comprehensive resource for researchers.
Mechanism of Action
The vasodilatory effect of this compound and other nicotinic acid esters is primarily mediated by the prostaglandin pathway. Upon topical application, the compound penetrates the stratum corneum and interacts with G-protein coupled receptors (GPR109A) on epidermal Langerhans cells. This interaction triggers a signaling cascade that results in the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the vascular smooth muscle cells of dermal arterioles and capillaries, leading to vasodilation and an increase in local blood flow. Notably, this mechanism is largely independent of nitric oxide (NO) synthesis but does involve local sensory nerves.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on the Effects of Nicotinic Acid Esters on Microcirculation
The following table summarizes quantitative data from studies on various nicotinic acid esters. Direct comparisons should be made with caution due to differences in experimental models, concentrations, and measurement techniques.
| Nicotinic Acid Ester | Concentration | Anatomical Site | Measurement Technique | Key Findings | Reference |
| Methyl Nicotinate | 20 mmol/L | Forearm | Laser Speckle Contrast Imaging (LSCI) | Plateau response in perfusion between 5 and 20 minutes after application. | [1] |
| Methyl Nicotinate | 100 mmol/L | Forearm | Laser Doppler Velocimetry | Significant suppression of vascular response with NSAID pretreatment, indicating prostaglandin mediation. | [2] |
| Benzyl Nicotinate | 1% gel | Forehead, Forearm, Calf | Laser Doppler Flowmetry | Fastest and highest increase in blood flow observed on the forehead. | [3] |
| Hexyl Nicotinate | 0.1% and 1.0% lotion | Forearm, Fingers | Laser Doppler Velocimetry | Dose-dependent increase in cutaneous blood flow; greater response on the forearm than fingers. | [4][5] |
| Nicotinic Acid (oral) | 1 g | Forearm | Plethysmography | Four-fold increase in forearm blood flow. | [6] |
Experimental Protocols
Protocol 1: Assessment of Cutaneous Microvascular Response to Topical this compound using Laser Doppler Flowmetry (LDF)
Objective: To quantify the change in cutaneous blood flow in response to the topical application of this compound.
Materials:
-
This compound solution or gel (e.g., 0.5% w/v in a suitable vehicle)
-
Laser Doppler Flowmeter with a surface probe
-
Double-sided adhesive rings for probe attachment
-
Control vehicle (placebo)
-
Skin thermometer
-
Data acquisition software
Procedure:
-
Participant Acclimatization: Allow the participant to rest in a supine or seated position for at least 20 minutes in a temperature-controlled room (22-24°C) to achieve hemodynamic stability.
-
Site Selection and Preparation: Select two test sites on the volar aspect of the forearm, avoiding visible veins, hair, and skin blemishes. Clean the areas gently with a dry gauze pad.
-
Baseline Measurement:
-
Attach the LDF probes to the selected sites using the adhesive rings.
-
Record baseline cutaneous blood flow (in arbitrary Perfusion Units, PU) for 10-15 minutes until a stable signal is obtained.
-
Record baseline skin temperature.
-
-
Application of this compound and Vehicle:
-
Carefully remove the probes.
-
Apply a standardized amount (e.g., 20 µL) of the this compound solution to one site and the control vehicle to the other site.
-
Gently spread the solution over a defined area (e.g., 1 cm²).
-
Immediately re-attach the LDF probes to the same locations.
-
-
Post-Application Monitoring:
-
Continuously record the LDF signal for 30-60 minutes.
-
Record skin temperature at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Calculate the average baseline perfusion for each site.
-
Determine the peak perfusion and the time to reach peak perfusion for each site.
-
Calculate the area under the curve (AUC) for the perfusion-time graph.
-
Express the change in blood flow as a percentage increase from baseline.
-
Experimental Workflow for LDF Assessment
References
- 1. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Butyl Nicotinate and Other Nicotinic Acid Esters in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl nicotinate and other nicotinic acid esters in dermatological research. The information is intended to guide researchers in designing and conducting experiments to investigate the physiological and pathological processes in the skin. While much of the detailed research has been conducted on esters such as methyl, hexyl, and myristyl nicotinate, the principles and methodologies are broadly applicable to this compound due to the shared mechanism of action involving the release of nicotinic acid in the skin.
Introduction
Nicotinic acid esters, including this compound, are potent vasodilators that induce a localized erythema upon topical application. This characteristic makes them valuable tools in dermatological research for a variety of applications, from assessing microcirculation and skin barrier function to serving as a controlled inflammatory challenge. Upon penetrating the stratum corneum, these esters are hydrolyzed by cutaneous esterases to release nicotinic acid, which then initiates a cascade of physiological responses.
Mechanism of Action
The primary mechanism of action for the vasodilatory effects of nicotinic acid esters is the stimulation of prostaglandin synthesis.[1][2] Specifically, the released nicotinic acid leads to a significant local increase in prostaglandin D2 (PGD2), which acts on vascular smooth muscle to cause dilation and increased blood flow.[3] This effect can be significantly inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) that block cyclooxygenase (COX) enzymes.[4]
For more lipophilic esters like myristyl nicotinate, an additional mechanism involving the synthesis of nicotinamide adenine dinucleotide (NAD+) has been identified. Increased NAD+ levels contribute to enhanced epidermal differentiation and improved skin barrier function.
A diagram of the vasodilatory signaling pathway is presented below.
Caption: Nicotinate-Induced Vasodilation Pathway.
Applications in Dermatological Research
Nicotinic acid esters are utilized in several key areas of dermatological research:
-
Assessment of Microcirculation and Skin Viability: The robust and reproducible vasodilatory response allows for the evaluation of cutaneous blood flow dynamics.
-
Evaluation of Transdermal Penetration: The erythema serves as a biological endpoint to assess the penetration of the nicotinate itself and to study the effects of formulation vehicles and penetration enhancers.[5]
-
Model of Controlled Cutaneous Inflammation: The temporary and localized inflammation induced by nicotinates can be used to study the efficacy of anti-inflammatory compounds.[6][7]
-
Investigation of Skin Barrier Function: The response to nicotinates can be correlated with skin barrier integrity, with compromised barriers often showing an exaggerated response.[8]
Quantitative Data
The following tables summarize quantitative data from studies on various nicotinic acid esters.
Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Vasodilation
| Inhibitor | Dosage | Reduction in Perfusion Increase | p-value | Reference |
|---|---|---|---|---|
| NSAID | Varies | 82% | < 0.01 | [4] |
| Lidocaine/Prilocaine | Topical | 32% | < 0.01 | [4] |
| L-NMMA | Iontophoresis | No significant effect | - |[4] |
Table 2: Prostaglandin D2 Release Induced by Topical Methyl Nicotinate
| Methyl Nicotinate Concentration | Fold Increase in PGD2 Levels | Reference |
|---|---|---|
| 10⁻³ M | Dose-dependent increase | [3] |
| 10⁻¹ M | 58 to 122-fold |[3] |
Table 3: In Vitro Penetration of Nicotinic Acid Esters through Hairless Mouse Skin
| Compound | Penetration Characteristics | Reference |
|---|---|---|
| Methyl Nicotinate | Rapid penetration (80-90%) | [9] |
| Ethyl Nicotinate | Rapid penetration (80-90%) | [9] |
| Hexyl Nicotinate | Very slow penetration | [9] |
| Benzyl Nicotinate | Very slow penetration |[9] |
Experimental Protocols
This protocol describes the non-invasive measurement of microvascular responses to topically applied this compound.
Objective: To quantify the vasodilatory effect of this compound on the skin.
Materials:
-
This compound solution (e.g., 20 mmol/L in an appropriate vehicle).[10]
-
Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imager (LSCI).
-
Double-sided adhesive rings for probe attachment.
-
Control vehicle solution.
-
Skin thermometer.
Procedure:
-
Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin blood flow.
-
Site Selection: Choose a test area on the volar forearm, avoiding visible veins and hair.
-
Baseline Measurement: Secure the LDF probe to the skin using an adhesive ring. Record baseline skin blood flow for 5-10 minutes.
-
Application of this compound: Apply a standardized volume of the this compound solution to the skin within the adhesive ring. Apply the control vehicle to a contralateral or adjacent site.
-
Data Acquisition: Continuously record the LDF signal for 60 minutes.
-
Data Analysis: Express the blood flow in arbitrary perfusion units (APU). Calculate the area under the curve (AUC) and the peak response to quantify the vasodilatory effect.
This protocol outlines the procedure for assessing the permeation of this compound through excised skin.
Objective: To determine the rate and extent of this compound absorption through the skin in vitro.
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4).
-
This compound formulation.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin to a size suitable for mounting on the Franz cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for 30 minutes.
-
Application of Formulation: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed solution.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
A diagram of the experimental workflow for the in vitro skin penetration study is provided below.
Caption: In Vitro Skin Penetration Workflow.
Conclusion
This compound and other nicotinic acid esters are versatile tools in dermatological research, offering a reliable method to induce and quantify vasodilation and inflammation. The protocols and data presented here provide a foundation for researchers to explore the multifaceted effects of these compounds on skin physiology. While specific quantitative data for this compound is limited in the literature, the well-documented effects of other nicotinic acid esters provide a strong basis for its application in similar experimental paradigms.
References
- 1. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular inflammatory response in nicotinate skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ulusofona.pt [research.ulusofona.pt]
- 8. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Percutaneous penetration of nicotinates: in vivo and in vitro measurements [stacks.cdc.gov]
- 10. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butyl nicotinate stability issues in cosmetic formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with butyl nicotinate in cosmetic formulations. Below are troubleshooting guides and frequently asked questions to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical stability issue with this compound in cosmetic formulations?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This chemical reaction breaks down this compound into nicotinic acid and n-butanol.[1] This process is the main cause of decreased potency and potential changes in the formulation's properties over time.
Q2: Which factors have the most significant impact on the stability of this compound?
A2: The key factors that accelerate the degradation of this compound are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the formulation. Alkaline (basic) conditions significantly increase the degradation rate due to hydroxide ion-catalyzed hydrolysis.[1][2] Stability is greatest in the acidic to neutral pH range.[1]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis, as described by the Arrhenius equation.[1][2]
-
Presence of Water: As hydrolysis is a reaction with water, the amount of available water in a formulation can influence the degradation rate.
Q3: How can I improve the chemical stability of this compound in my formulation?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the formulation's pH in a slightly acidic to neutral range (ideally pH 5-7).[3]
-
Temperature Management: Store the product in a cool place, avoiding exposure to high temperatures.
-
Co-solvents: Incorporating co-solvents like glycerol or polyethylene glycol 400 has been shown to significantly improve the stability of similar nicotinic acid esters.[1][2]
-
Packaging: Use airtight and opaque packaging to protect the formulation from atmospheric oxygen and light, which can contribute to secondary degradation pathways and overall product instability.[4]
Q4: What are the signs of physical instability in a cosmetic emulsion containing this compound?
A4: Physical instability can manifest in several ways, including:
-
Phase Separation: The oil and water phases of the emulsion separate into distinct layers.[5]
-
Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion.[5]
-
Changes in Viscosity: The formulation may become thinner or thicker over time.
-
Flocculation: The clumping together of dispersed droplets, which can be a precursor to coalescence and complete separation.[5]
-
Color or Odor Changes: These can indicate both chemical degradation and potential microbial contamination.
Q5: What is the recommended analytical method for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing this compound and its primary degradant, nicotinic acid.[1][2][6] This technique allows for the accurate separation and quantification of both the active ingredient and its degradation products.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Experimental Steps |
| Increased levels of nicotinic acid detected during stability studies. | Chemical Instability (Hydrolysis): The ester bond of this compound is degrading. This is often accelerated by alkaline pH or high temperatures.[1][2] | 1. Verify Formulation pH: Check if the pH has drifted into an alkaline range. Adjust the formulation to a target pH between 5 and 7 using appropriate buffering agents.[3]2. Review Storage Conditions: Ensure samples are stored at the correct, controlled temperatures.[7]3. Formulation Adjustment: Consider adding stabilizing co-solvents like polyethylene glycol or glycerol.[1][2] |
| Physical separation of the emulsion (creaming or coalescence). | Physical Instability: 1. Incorrect Emulsifier System: The type or concentration of the emulsifier may be insufficient.[5][8]2. High Droplet Size: Inadequate homogenization can lead to large oil droplets that separate more easily.[5]3. Low Viscosity: The continuous phase may not be viscous enough to prevent droplet movement.[8] | 1. Optimize Emulsifier: Re-evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system. Consider adding a co-emulsifier for better structural support.[8]2. Improve Homogenization: Use high-shear mixing to reduce the droplet size of the internal phase.[8]3. Increase Viscosity: Add a thickener or polymer to the continuous phase to slow down gravitational separation.[8] |
| Formulation viscosity decreases significantly over time. | 1. Emulsion Breakdown: The internal structure of the emulsion is breaking, leading to a loss of viscosity.2. Polymer Degradation: Certain thickening agents can be susceptible to degradation due to pH changes or microbial contamination. | 1. Re-evaluate Emulsifier/Stabilizer: Your system may require a more robust emulsifier or the addition of a polymer that can maintain viscosity over a wider range of conditions.2. Check for Contamination: Perform microbial testing to rule out contamination as a cause for polymer breakdown.3. Conduct Rheology Studies: Analyze the viscosity under different shear rates and temperatures to better understand the formulation's behavior. |
| pH of the formulation changes during storage. | 1. Degradation to Acidic Products: The hydrolysis of this compound produces nicotinic acid, which will lower the pH.2. Interaction with Packaging: Certain packaging materials can interact with the formulation.3. CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH in unbuffered or weakly buffered systems. | 1. Quantify Degradation: Use HPLC to correlate the pH shift with the formation of nicotinic acid.2. Add a Buffer System: Incorporate a suitable buffer (e.g., a citrate or phosphate buffer) to maintain a stable pH.[3]3. Perform Packaging Compatibility Tests: Store the formulation in different types of packaging (glass, various plastics) to identify any interactions.[9] |
Quantitative Data: Hydrolysis of Nicotinic Acid Esters
Table 1: Degradation Half-life of Benzyl Nicotinate at 25°C (Extrapolated)
| pH | Half-life (t½) in minutes |
| 7.40 | 990[1][10] |
| 9.04 | 88[1][10] |
Table 2: Effect of Temperature on the Apparent First-Order Rate Constant (k) of Benzyl Nicotinate Degradation
| Temperature (°C) | k (min⁻¹) at pH 7.40 | k (min⁻¹) at pH 9.04 |
| 50 | 0.0058 | 0.049 |
| 60 | 0.0122 | 0.093 |
| 70 | 0.0251 | 0.166 |
| 80 | 0.0480 | 0.288 |
| Data sourced from a study on Benzyl Nicotinate and is illustrative for nicotinic acid esters.[1] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Cream
-
Objective: To assess the physical and chemical stability of a this compound cream formulation under accelerated environmental conditions.
-
Materials:
-
Final formulated product in its intended consumer packaging.
-
Controlled temperature and humidity stability chambers.
-
pH meter, viscometer, microscope.
-
HPLC system for chemical analysis.
-
-
Methodology:
-
Prepare three batches of the final formulation.
-
Place samples from each batch into stability chambers under the following conditions:
-
Pull samples at predetermined time points (e.g., Time 0, 1 month, 2 months, 3 months for accelerated studies).
-
At each time point, evaluate the following parameters:
-
Physical Evaluation: Appearance, color, odor, phase separation, and microscopic examination of droplet size.[9]
-
Physicochemical Evaluation: pH and viscosity measurements.
-
Chemical Evaluation: Use the HPLC method (Protocol 2) to determine the concentration of this compound and the presence of nicotinic acid.
-
-
-
Acceptance Criteria:
-
No significant changes in physical or physicochemical properties.
-
This compound assay remains within 90-110% of the initial value.
-
Nicotinic acid level remains below a predefined specification limit.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify the amount of this compound and its primary degradant, nicotinic acid, in a cosmetic cream.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Acetic Acid (50:50:1 v/v/v) or a suitable gradient. Note: Due to the polarity difference between this compound and nicotinic acid, a gradient elution may be required for optimal separation.
-
This compound and Nicotinic Acid reference standards.
-
Extraction Solvent (e.g., Methanol or Acetonitrile).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a volumetric flask.
-
Add a known volume of extraction solvent and sonicate or vortex until the cream is fully dispersed and the active is extracted.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Prepare a calibration curve using the reference standards.
-
Inject the prepared sample onto the HPLC system.
-
Quantify the amount of this compound and nicotinic acid by comparing the peak areas to the calibration curve.
-
Visualizations
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. thecosmeticformulator.com [thecosmeticformulator.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 12. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Technical Support Center: Optimizing Butyl Nicotinate Delivery for Enhanced Skin Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the dermal and transdermal delivery of Butyl nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical formulations?
This compound is the butyl ester of nicotinic acid (niacin). It is used in topical formulations primarily as a rubefacient and vasodilating agent, causing a temporary and localized increase in blood flow. This effect is being explored for its potential to enhance the penetration of other active pharmaceutical ingredients (APIs) and for its own therapeutic benefits in improving skin oxygenation.[1][2] this compound is more lipophilic than nicotinic acid, which can influence its penetration through the stratum corneum.[3][4]
Q2: What are the primary factors influencing the skin penetration of this compound?
The skin penetration of this compound is a multifactorial process influenced by:
-
Physicochemical Properties of this compound: Its lipophilicity (Log P), molecular weight, and solubility in the vehicle are critical.[5][6]
-
Formulation/Vehicle: The type of vehicle (e.g., gel, cream, ointment, emulsion) significantly impacts the release and partitioning of this compound into the skin.[1][7] The presence of penetration enhancers can also dramatically alter absorption rates.[8][9]
-
Skin Condition: The integrity of the skin barrier is paramount. Factors such as age, anatomical site, hydration level, and any pre-existing conditions can affect permeability.[10][11]
-
Experimental Conditions: In in vitro studies, temperature, humidity, and the choice of synthetic or biological membrane can influence results.[12]
Q3: How does this compound compare to other nicotinic acid esters in terms of skin penetration?
Generally, the lipophilicity of nicotinic acid esters plays a significant role in their skin penetration. The permeation rate across the epidermis tends to increase with greater lipophilicity.[4] For instance, more lipophilic esters like hexyl nicotinate may exhibit different penetration profiles compared to methyl or this compound.[4] However, the dermis permeability for these compounds is often similar, with the epidermis being the primary barrier for less lipophilic esters.[4]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Permeation Results
Q: My in vitro skin permeation studies using Franz diffusion cells show significant variability between replicates and donors. What are the potential causes and how can I mitigate this?
A: High variability is a common challenge in skin permeation experiments.[10] Here are the primary sources and troubleshooting steps:
-
Inter-Donor Variability: Biological differences between skin donors (e.g., age, ethnicity, sex) are a major source of variation.[13]
-
Skin Integrity: Compromised skin barrier function will lead to artificially high permeation rates.
-
Solution: Implement a standardized skin integrity test before starting the permeation study. Common methods include measuring Transepidermal Water Loss (TEWL) or electrical resistance.[10]
-
-
Inconsistent Skin Preparation: Variations in skin thickness can significantly impact results.[13]
-
Solution: Use a dermatome to obtain skin sections of a consistent thickness (e.g., 500 ± 100 µm).[13]
-
-
Receptor Phase "Sink" Conditions: If the concentration of this compound in the receptor fluid exceeds 10% of its solubility, it can impede further diffusion from the skin.[10]
-
Solution: Ensure the receptor fluid has adequate solubility for this compound. This may involve using co-solvents or increasing the volume of the receptor chamber. Regularly sample and replace the receptor fluid to maintain sink conditions.
-
Issue 2: Low or No Detectable Permeation of this compound
Q: I am not observing any significant permeation of this compound into the receptor fluid. What could be the issue?
A: This can be due to a variety of factors related to the formulation, experimental setup, or analytical method.
-
Formulation Issues: The vehicle may not be releasing the this compound effectively.
-
Analytical Sensitivity: The concentration of this compound in the receptor fluid may be below the limit of detection (LOD) of your analytical method.
-
Experimental Duration: The study may not be long enough for this compound to break through the skin barrier and reach detectable levels in the receptor fluid.
-
Solution: Extend the duration of the experiment and take later time points.
-
-
Skin Metabolism: this compound can be metabolized to nicotinic acid by esterases in the skin.[4]
-
Solution: Analyze the receptor fluid for both this compound and its primary metabolite, nicotinic acid.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| LogP (o/w) | 2.270 | [5] |
| Water Solubility | 2610 mg/L @ 25 °C (experimental) | [5] |
| Boiling Point | 260.17 °C @ 760.00 mm Hg (estimated) | [5] |
Table 2: Example of In Vitro Skin Permeation Parameters for Nicotinates
| Compound | Vehicle | Skin Type | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |
| Methyl Nicotinate | Aqueous Solution | Human | Varies significantly with concentration | Not specified |
| This compound | Not specified | Guinea Pig | Data varies based on skin condition | Not specified |
| Hexyl Nicotinate | Not specified | Human | Higher than Methyl Nicotinate | Not specified |
Note: Specific quantitative values for permeability coefficients and lag times are highly dependent on the experimental conditions and are often presented in comparative rather than absolute terms in the literature.[3][4]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the skin permeation of this compound.
-
Skin Preparation:
-
Franz Cell Assembly:
-
The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a co-solvent to ensure sink conditions), and the fluid is continuously stirred.[10]
-
The system is allowed to equilibrate to a skin surface temperature of 32 ± 2°C.[13]
-
-
Application of Formulation:
-
A known quantity of the this compound formulation is applied evenly to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid.[16]
-
-
Sample Analysis:
-
Data Analysis:
-
The cumulative amount of this compound permeated per unit area is plotted against time.
-
The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the curve.[16]
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in receptor fluid samples.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with an additive like 0.1% trifluoroacetic acid.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 262 nm.[15]
-
Injection Volume: 20 µL.[15]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[15]
-
-
Sample Preparation:
-
Samples from the Franz cell study may be directly injected if the concentration is within the calibration range. Otherwise, dilution with the mobile phase may be necessary.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration by integrating the peak area and comparing it to the calibration curve.[17]
-
Mandatory Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Troubleshooting logic for high variability in results.
References
- 1. Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 6938-06-3 [thegoodscentscompany.com]
- 6. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to optimize drug penetration through the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. permegear.com [permegear.com]
- 14. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Butyl Nicotinate Degradation Product Identification
Welcome to the Technical Support Center for Butyl Nicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and understanding the degradation products of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis . This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and butanol. The rate of hydrolysis is significantly influenced by pH, temperature, and the buffer system used.
While hydrolysis is the most common degradation route, other potential pathways under forced degradation conditions include oxidation and photolysis . The pyridine ring of the nicotinic acid moiety may be susceptible to photolytic degradation, and the butyl chain could be a site for oxidation.
Q2: What are the expected degradation products of this compound?
Under hydrolytic conditions (acidic or basic), the expected degradation products are:
-
Nicotinic Acid
-
Butanol
Under oxidative or photolytic stress, other degradation products may be formed, although specific data for this compound is not extensively available. Researchers should employ analytical techniques such as LC-MS to identify the mass of any unknown peaks and elucidate their structures.
Q3: Which analytical methods are recommended for monitoring this compound stability and identifying its degradation products?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing this compound and its primary degradation product, nicotinic acid. Due to the significant difference in polarity between the lipophilic this compound and the hydrophilic nicotinic acid, different chromatographic conditions may be necessary for their optimal separation and quantification.
For the identification of unknown degradation products, hyphenated techniques are highly recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the molecular weights of degradation products, which is a key step in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the definitive identification of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in an aqueous formulation during stability studies.
-
Possible Causes:
-
High pH of the Formulation: Alkaline conditions significantly accelerate the hydrolysis of the ester bond.
-
Inappropriate Buffer System: Certain buffer species can catalyze hydrolysis. For instance, carbonate buffers have been shown to have a greater catalytic effect on the hydrolysis of some nicotinate esters compared to phosphate or borate buffers.
-
Elevated Storage Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation.
-
-
Troubleshooting Steps:
-
Verify Formulation pH: Measure the pH of your formulation. If it is in the alkaline range, consider adjusting it to a more acidic or neutral pH (e.g., pH 5-7) where the hydrolysis rate is slower.
-
Evaluate Buffer System: If using a buffer known to catalyze hydrolysis, consider switching to a more inert buffer system.
-
Control Storage Temperature: Ensure that stability studies are conducted at the intended temperature and monitor for any temperature excursions.
-
Perform Forced Degradation Studies: Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify the primary degradation pathways in your specific formulation.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
-
Possible Causes:
-
Formation of Unexpected Degradation Products: The new peaks could be degradation products arising from pathways other than hydrolysis, such as oxidation or photolysis.
-
Interaction with Excipients: this compound may be reacting with other components in the formulation.
-
Contamination: The sample or the HPLC system might be contaminated.
-
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Perform forced degradation studies on this compound alone to see if the unknown peaks are generated under specific stress conditions (e.g., exposure to light or an oxidizing agent).
-
Characterize the Unknown Peaks: Utilize LC-MS to determine the mass of the unknown peaks. This information is critical for proposing potential structures. For definitive identification, isolation of the impurity followed by NMR analysis may be required.
-
Review Formulation Composition: Assess the potential for chemical interactions between this compound and the excipients in your formulation.
-
Verify Analytical Method and System: Ensure the HPLC system is clean and that the analytical method is specific for this compound and its known degradation products.
-
Quantitative Data Summary
While specific quantitative degradation data for this compound is limited in publicly available literature, data from studies on analogous nicotinate esters, such as benzyl nicotinate, can provide valuable insights into expected degradation kinetics. The following table summarizes the hydrolysis rate constants for benzyl nicotinate at different pH values and temperatures. This data can be used as an estimate for designing stability and forced degradation studies for this compound.
| Compound | pH | Temperature (°C) | Pseudo First-Order Rate Constant (k, min⁻¹) | Half-Life (t½, min) |
| Benzyl Nicotinate | 7.40 | 25 | 0.0007 | 990 |
| Benzyl Nicotinate | 9.04 | 25 | 0.0079 | 88 |
| Benzyl Nicotinate | 7.40 | 50 | - | - |
| Benzyl Nicotinate | 9.04 | 50 | - | - |
| Benzyl Nicotinate | 7.40 | 60 | - | - |
| Benzyl Nicotinate | 9.04 | 60 | - | - |
| Benzyl Nicotinate | 7.40 | 70 | - | - |
| Benzyl Nicotinate | 9.04 | 70 | - | - |
| Benzyl Nicotinate | 7.40 | 80 | - | - |
| Benzyl Nicotinate | 9.04 | 80 | - | - |
| Data extrapolated from a study on benzyl nicotinate and should be used as a directional guide for this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 80°C for 24 hours.
-
After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 100°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol and should be validated for your specific application.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-programmed gradient is recommended to ensure the separation of the non-polar this compound from the polar nicotinic acid and other potential degradation products. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV spectrum of this compound (e.g., 262 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Technical Support Center: Butyl Nicotinate Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Butyl nicotinate in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Tailing Peaks:
-
Secondary Interactions: Active sites on the column (free silanols) can interact with the basic pyridine ring of this compound.
-
Solution: Use a base-deactivated column (e.g., C18 with end-capping) or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). An acidic mobile phase modifier like formic acid or acetic acid can also help by protonating the analyte.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Matrix Contamination: Accumulation of non-volatile matrix components at the head of the column can distort peak shape.[1]
-
Solution: Implement a more rigorous sample cleanup (e.g., Solid-Phase Extraction) and use a guard column.
-
-
-
Fronting Peaks:
-
Injection Solvent Mismatch: Dissolving the final extract in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[2]
-
-
Problem 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound in the specific matrix.
-
Solution (LLE): Optimize the pH of the aqueous phase to ensure this compound is in a neutral form for efficient partitioning into the organic solvent. Screen different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solution (SPE): Ensure the correct sorbent type is used (e.g., a mixed-mode cation exchange for trapping the basic pyridine group). Optimize wash and elution solvents to minimize analyte loss and maximize recovery.
-
-
Analyte Degradation: this compound, as an ester, is susceptible to hydrolysis (degradation) to nicotinic acid and butanol, especially at non-neutral pH or elevated temperatures.
-
Solution: Keep samples on ice or at 4°C during processing.[3] Avoid harsh pH conditions during sample preparation if possible. Analyze samples promptly after preparation.
-
-
Incomplete Protein Precipitation (PPT): If using PPT, incomplete removal of proteins can lead to the analyte co-precipitating.
-
Solution: Ensure an adequate ratio of organic solvent (typically ice-cold acetonitrile or methanol) to the sample, usually at least 3:1 (v/v).[2]
-
Problem 3: Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
Possible Causes & Solutions
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.[4][5]
-
Solution 1: Improve Sample Preparation: Implement a more thorough cleanup method like SPE to remove interfering components.[6]
-
Solution 2: Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from the region where matrix components elute.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[5]
-
Solution 4: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7]
-
Problem 4: Retention Time Shifts
Possible Causes & Solutions
-
Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between injections can cause shifts in retention time.
-
Solution: Ensure the column is equilibrated for a sufficient volume of mobile phase (typically 10-15 column volumes) before each injection.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Replace the column and use a guard column to extend its life.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in plasma?
A1: The optimal technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a fast and simple method suitable for high-throughput screening. It involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate proteins.[8][9] However, it provides minimal cleanup and may result in significant matrix effects in LC-MS/MS.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves extracting this compound from the aqueous plasma into an immiscible organic solvent.[10] This method is more labor-intensive but can provide good recovery.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects.[6][11] It is highly selective and can be automated. A mixed-mode cation exchange sorbent can be effective for retaining the basic this compound.
Q2: My this compound seems to be degrading during sample storage or preparation. How can I prevent this?
A2: this compound is an ester and can be prone to enzymatic or pH-driven hydrolysis. To enhance stability:
-
Storage: Store biological samples at -80°C for long-term storage.[3]
-
Sample Handling: Process samples on ice to minimize enzymatic activity. Avoid repeated freeze-thaw cycles.[3]
-
pH Control: Maintain a near-neutral pH during extraction if possible. Acidic or basic conditions can accelerate hydrolysis.
Q3: What type of internal standard should I use for quantitative analysis?
A3: The best choice is a stable isotope-labeled (SIL) internal standard, such as d4-Butyl nicotinate. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same extraction recovery and matrix effects, leading to more accurate and precise quantification.[5] If a SIL-IS is not available, a structural analog with similar properties can be used, but its performance must be carefully validated.
Q4: Can I use GC-MS to analyze this compound in biological samples?
A4: Yes, GC-MS is a viable technique for the analysis of this compound. Due to its volatility, derivatization may not be strictly necessary, but it can improve peak shape and thermal stability.[12] A common approach for related compounds involves an extraction step (LLE or SPE) followed by direct injection or a derivatization step.[13][14]
Q5: What are the main metabolites of this compound I should be aware of?
A5: The primary metabolic pathway for nicotinate esters is hydrolysis to nicotinic acid. Therefore, the main metabolite you would expect to find is nicotinic acid .[8] Depending on the biological system, further metabolism of nicotinic acid to compounds like nicotinamide and nicotinuric acid could also occur.[15]
Experimental Protocols (Representative Examples)
Note: These are example protocols adapted from methods for similar analytes and should be validated for your specific application and matrix.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This method is suitable for sensitive quantification and utilizes protein precipitation for sample cleanup.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., d4-Butyl nicotinate in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
This compound: m/z 180.1 → 124.1
-
d4-Butyl nicotinate (IS): m/z 184.1 → 128.1
-
-
Protocol 2: GC-MS Analysis of this compound in Urine
This method uses liquid-liquid extraction for sample cleanup prior to GC-MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add 50 µL of internal standard working solution.
-
Add 100 µL of 5 M NaOH to adjust the pH to >10.[10]
-
Add 3 mL of an extraction solvent (e.g., a 1:1 mixture of dichloromethane and diethyl ether).[16]
-
Vortex for 2 minutes.
-
Centrifuge at 3,500 rpm for 5 minutes.
-
Transfer the organic (top) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 2 minutes.
-
MS Source Temperature: 230°C.
-
Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
-
Quantitative Data Summary
The following tables present representative quantitative data from studies on nicotinic acid and its derivatives, which can serve as a benchmark for method development for this compound.
Table 1: Representative Performance of LC-MS/MS Methods for Nicotinic Acid Analogs in Plasma
| Parameter | Nicotinic Acid[15] | Nicotinamide[18] | Cotinine[6] |
|---|---|---|---|
| Linearity Range | 5 - 800 ng/mL | 75 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| LOQ | 5 ng/mL | 75 ng/mL | 0.20 ng/mL |
| Intra-day Precision (%RSD) | 5.0 - 8.7% | < 15% | < 5% |
| Inter-day Precision (%RSD) | 2.8 - 9.4% | < 15% | < 10% |
| Accuracy (%RE) | -2.2 to 2.3% | < 15% | N/A |
| Recovery | N/A | > 90% (SPE) | > 95% (SPE) |
Table 2: Comparison of Sample Preparation Techniques - Typical Recovery Ranges
| Technique | Analyte Class | Matrix | Typical Recovery (%) | Reference |
|---|---|---|---|---|
| Protein Precipitation | Small Molecules | Plasma | Often not reported, focus on matrix effect | [8] |
| Liquid-Liquid Extraction | Nicotine & Metabolites | Urine | ~70% | |
| Solid-Phase Extraction | Various Drugs | Urine | 85 - 95% | [19] |
| Solid-Phase Extraction | Cotinine | Plasma | > 95% |[6] |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound in complex matrices.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 11. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 12. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. marker-test.de [marker-test.de]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Butyl Nicotinate Stability and Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and hydrolysis of Butyl nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and butanol. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1] Generally, its stability is greatest in the neutral to slightly acidic pH range. In highly acidic and, particularly, in alkaline (basic) conditions, the rate of hydrolysis increases substantially.[2] The degradation in alkaline conditions is driven by hydroxide ion-catalyzed hydrolysis.[2]
Q3: Does the hydrolysis of this compound follow a specific kinetic model?
A3: Yes, the hydrolysis of nicotinic acid esters, including this compound, typically follows pseudo-first-order kinetics in aqueous buffer solutions.[1] This means that at a constant pH, the rate of hydrolysis is proportional to the concentration of this compound.
Q4: Can buffer salts in the solution influence the hydrolysis rate?
A4: While the primary driver of hydrolysis is pH, the specific components of the buffer solution can sometimes play a role. However, for structurally similar esters like benzyl nicotinate, studies have shown that the buffer concentration itself may not significantly affect the rate constant, indicating a lack of general base catalysis.[2] It is always advisable to evaluate the specific buffer system for any potential catalytic effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpectedly Low Purity or High Degradation of this compound Sample
-
Question: I've prepared a stock solution of this compound in a buffered aqueous solution, but my initial analysis shows a significant percentage of nicotinic acid. What could be the cause?
-
Answer: This issue is likely due to the hydrolysis of this compound, which can be accelerated by several factors:
-
High pH of the Solution: this compound degrades rapidly in alkaline conditions. Verify the pH of your buffer solution. If it is above neutral, consider preparing a fresh solution at a lower pH if your experimental conditions allow.
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis. Ensure your stock solutions are stored at appropriate temperatures, typically refrigerated or frozen, to minimize degradation.
-
Prolonged Storage: Even at optimal pH and temperature, hydrolysis can occur over time. It is best practice to use freshly prepared solutions for critical experiments.
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am conducting a stability study of a this compound formulation at different pH values, and my results are not reproducible. What are the potential sources of this variability?
-
Answer: Inconsistent results in stability studies often stem from subtle variations in experimental conditions:
-
Inaccurate pH Control: Small fluctuations in pH, especially in the alkaline range, can lead to significant differences in hydrolysis rates. Ensure your buffers are properly prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment.
-
Temperature Variations: Inconsistent temperature control during the study can affect the hydrolysis kinetics. Use a calibrated and stable incubator or water bath.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated for precision and accuracy. Inconsistent sample preparation or injection volumes can introduce errors.
-
Contamination: Contamination of your samples with acids, bases, or enzymes (e.g., from microbial growth) can alter the stability of this compound.
-
Issue 3: Difficulty in Quantifying this compound and Nicotinic Acid Simultaneously
-
Question: I am using reverse-phase HPLC to monitor the hydrolysis of this compound, but I'm having trouble getting good separation and peak shape for both the parent ester and the resulting nicotinic acid in the same run. Why is this happening?
-
Answer: this compound and nicotinic acid have significantly different polarities, which can make their simultaneous analysis by reverse-phase HPLC challenging.[3]
-
This compound is relatively nonpolar and will be well-retained on a C18 column.
-
Nicotinic acid is much more polar and may elute very early, potentially in the solvent front, with poor retention and peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: You may need to use a gradient elution, starting with a highly aqueous mobile phase to retain the nicotinic acid and ramping up the organic solvent concentration to elute the this compound.
-
pH of the Mobile Phase: The retention of nicotinic acid is highly dependent on the pH of the mobile phase. Adjusting the pH to suppress the ionization of the carboxylic acid group (e.g., using an acidic mobile phase) will increase its retention.
-
Different Analytical Methods: In some cases, it may be more practical to use two separate isocratic methods optimized for each compound.[3]
-
-
Data Presentation
The following tables summarize the pH-dependent hydrolysis of nicotinic acid esters. While specific data for this compound is limited in publicly available literature, the data for Benzyl nicotinate provides a reasonable approximation of the expected behavior due to structural similarities.
Table 1: pH-Dependent Pseudo-First-Order Rate Constants (kobs) for Benzyl Nicotinate Hydrolysis at 50°C [2]
| pH | kobs (x 10⁻³ min⁻¹) |
| 7.40 | 2.01 |
| 8.01 | 4.87 |
| 9.04 | 20.30 |
| 9.62 | 50.80 |
| 10.00 | 102.10 |
Table 2: Estimated Half-lives (t½) for Benzyl Nicotinate Hydrolysis at 25°C [2]
| pH | Half-life (minutes) |
| 7.40 | 990 |
| 9.04 | 88 |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate
This protocol outlines a general method for determining the pseudo-first-order rate constant of this compound hydrolysis at a specific pH.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7.4, 8, 9). Commonly used buffers include acetate for acidic pH and phosphate or borate for neutral to alkaline pH.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Initiation of Hydrolysis Reaction:
-
Pre-heat the buffer solutions to the desired temperature (e.g., 37°C or 50°C) in a constant temperature water bath or incubator.
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid altering the properties of the aqueous buffer.
-
Start a timer immediately after the addition of the stock solution.
-
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately quench the reaction in the collected aliquot to prevent further hydrolysis before analysis. This can be achieved by:
-
Diluting the sample with a cold mobile phase.
-
Adding a small amount of acid to neutralize alkaline samples (or vice versa).
-
-
Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see Protocol 2).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear regression.
-
Protocol 2: HPLC Method for Quantification of this compound and Nicotinic Acid
This protocol provides a starting point for developing an HPLC method to quantify this compound and its hydrolysis product, nicotinic acid. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A gradient elution is recommended.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a series of calibration standards for both this compound and nicotinic acid in the mobile phase.
-
Quantification: Create a calibration curve for each analyte by plotting peak area versus concentration. Use the regression equation to determine the concentration of each analyte in the experimental samples.
Mandatory Visualizations
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Butyl Nicotinate in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Butyl nicotinate in topical vehicles.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the aqueous base of my formulation. What should I do?
A1: this compound is a lipophilic compound with low water solubility (approximately 2.61 g/L at 25°C)[1]. To incorporate it into an aqueous-based topical formulation, you will need to employ solubility enhancement techniques. The most common and effective methods include the use of co-solvents, surfactants, or creating a microemulsion. Start by considering the addition of a co-solvent like propylene glycol or ethanol.
Q2: I've added a co-solvent, but the this compound is still not fully dissolved or is precipitating over time. What's the next step?
A2: If a single co-solvent is insufficient, you can try a co-solvent blend. For instance, a combination of propylene glycol and ethanol can have a synergistic effect on the solubility of lipophilic drugs. If precipitation still occurs, it could be due to the concentration of the co-solvent being too low or a change in temperature. Ensure your formulation is stored at a controlled room temperature, as cooling can decrease solubility and lead to precipitation[2]. If the issue persists, you may need to consider incorporating a surfactant to form micelles that can encapsulate the this compound.
Q3: What type of surfactant is most suitable for a topical formulation containing this compound?
A3: The choice of surfactant depends on the desired properties of your final formulation (e.g., cream, lotion, gel) and the potential for skin irritation. Non-ionic surfactants, such as polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 80), are generally considered milder and are widely used in topical preparations. They work by reducing the surface tension between the oil and water phases, allowing for the formation of a stable emulsion or micellar solution.
Q4: My formulation appears hazy or has an uneven texture after adding this compound. How can I achieve a clear and homogenous product?
A4: Haziness or an uneven texture often indicates incomplete solubilization or the formation of an unstable emulsion. To address this, ensure adequate mixing and homogenization. Using a high-shear mixer can help in reducing the droplet size of the dispersed phase, leading to a more stable and uniform product. If you are using a surfactant, ensure you are above its critical micelle concentration (CMC) to facilitate proper micelle formation and drug encapsulation. You might also consider formulating a microemulsion, which are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant.
Q5: I am concerned about the stability of this compound in my formulation, especially the potential for hydrolysis. What steps can I take to ensure its stability?
A5: this compound, being an ester, is susceptible to hydrolysis, particularly at non-neutral pH values. The degradation of nicotinic acid esters has been shown to be catalyzed by both acidic and basic conditions[3]. Therefore, it is crucial to buffer your formulation to a pH where the ester is most stable, typically between pH 5 and 7. Additionally, the inclusion of co-solvents like polyethylene glycol 400 or glycerol can enhance the stability of nicotinic acid esters in aqueous solutions[4]. It is recommended to conduct stability studies on your final formulation, monitoring the concentration of this compound and the appearance of its hydrolysis product, nicotinic acid, over time at various temperature and humidity conditions.
Section 2: Data Presentation
The following tables summarize the physicochemical properties of this compound and the solubility of its parent compound, nicotinic acid, in various solvents. This data can be used as a reference point when selecting appropriate vehicles and solubilizing agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][5] |
| Molecular Weight | 179.22 g/mol | [6] |
| Appearance | Colorless oily liquid | [7] |
| Boiling Point | 251.9 °C @ 752 Torr | [2] |
| Density | 1.060 g/cm³ @ 20 °C | [2] |
| Water Solubility | 2.61 g/L @ 25 °C | [1] |
| logP (o/w) | 2.270 | [1] |
Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)
Disclaimer: This data is for Nicotinic Acid, the parent compound of this compound. The solubility of this compound will differ due to the presence of the butyl ester group, which increases its lipophilicity. However, this data can provide a general indication of solvent polarity and potential for solubilization.
| Solvent | Molar Solubility (mol·dm⁻³) | Gram Solubility (g/L) | Reference |
| Water | 0.133 | 16.37 | [8] |
| Ethanol | 0.046 | 5.66 | [8][9] |
| Acetone | 0.005 | 0.62 | [8][9] |
| Diethyl Ether | 0.001 | 0.12 | [8][9] |
| Acetonitrile | 0.0004 | 0.05 | [8][9] |
| Dimethyl Sulfoxide (DMSO) | 1.348 | 165.94 | [8][9] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubilization and skin permeation of this compound.
Protocol 3.1: Determination of Saturation Solubility of this compound
This protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected topical solvents (e.g., Propylene Glycol, Ethanol, Polyethylene Glycol 400, Isopropyl Myristate, Oleic Acid)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (25°C or 32°C for topical studies)
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. An excess is confirmed by the presence of undissolved solid at the bottom of the vial.
-
Securely cap the vials and place them in the orbital shaker set at a constant temperature (e.g., 25°C ± 0.5°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements of solubility show no significant change.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the saturation solubility in mg/mL or g/L.
Protocol 3.2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions)
-
Test formulation containing this compound
-
Water bath with a circulating pump to maintain the temperature at 32°C ± 1°C
-
Magnetic stir bars and stirrer plate
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.
-
Place the Franz cells in the water bath and allow the system to equilibrate to 32°C.
-
Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples using a validated HPLC method to determine the concentration of this compound that has permeated through the skin.
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Section 4: Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for solubility enhancement.
Caption: Mechanism of micellar solubilization.
References
- 1. This compound, 6938-06-3 [thegoodscentscompany.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DESIGN, DEVELOPMENT AND EVALUATION OF TOPICAL MICROEMULSION | Semantic Scholar [semanticscholar.org]
- 5. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Butyl Nicotinate Transdermal Patch Development
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges in the development of Butyl nicotinate transdermal patches.
Section 1: Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the formulation, testing, and optimization of this compound transdermal patches.
Formulation & Stability
Q1: What causes drug crystallization in the patch matrix and how can it be prevented?
A: Drug crystallization is a common stability issue that can significantly impact patch performance and safety. It typically occurs when the drug concentration exceeds its saturation solubility in the polymer matrix over time.
-
Causes:
-
High Drug Load: Incorporating a drug amount that is too close to or exceeds its solubility limit in the chosen polymer system.
-
Inappropriate Polymer Selection: The selected polymer may not have adequate solubilizing capacity for this compound.
-
Plasticizer Incompatibility: The plasticizer might reduce the drug's solubility in the matrix or interact with it in a way that promotes crystallization.
-
Storage Conditions: Fluctuations in temperature and humidity during storage can alter the polymer structure and drug solubility, leading to crystallization.[1][2]
-
-
Troubleshooting Strategies:
-
Optimize Drug Load: Conduct solubility studies to determine the saturation point of this compound in your polymer/plasticizer system and formulate below this concentration.
-
Polymer Blending: Combine different polymers, such as Polyvinylpyrrolidone (PVP) for its excellent solubilizing properties with Polyvinyl Alcohol (PVA) for its film-forming ability, to enhance drug solubility and maintain matrix integrity.[3]
-
Select Appropriate Excipients: Screen for compatible plasticizers and solubilizers that enhance, rather than hinder, drug solubility.[4]
-
Conduct Stability Studies: Perform stability tests under accelerated conditions (e.g., elevated temperature and humidity) to identify potential crystallization issues early in the development process.[5]
-
Q2: My patch formulation shows poor physical stability (e.g., phase separation, "cold flow"). What are the likely causes?
A: Poor physical stability, including the separation of components or the oozing of the adhesive matrix from the patch edges (cold flow), compromises the quality and performance of the patch.
-
Causes:
-
Excipient Incompatibility: The drug, polymer, plasticizers, and other excipients may not be fully miscible, leading to separation over time.
-
Incorrect Polymer Viscosity: Low-viscosity polymers or excessive plasticizer content can lead to cold flow, especially under pressure or at elevated temperatures.
-
Improper Mixing: Inadequate homogenization during the formulation process can result in a non-uniform matrix.
-
-
Troubleshooting Strategies:
-
Drug-Excipient Compatibility Studies: Perform studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to ensure all components are compatible.[6]
-
Optimize Polymer and Plasticizer Ratios: Adjust the concentration and type of polymers and plasticizers to achieve the desired viscoelastic properties for the adhesive matrix.
-
Refine Manufacturing Process: Ensure the solvent casting or extrusion process involves thorough and uniform mixing of all components to create a homogenous matrix.[3]
-
Skin Permeation & Efficacy
Q3: The in-vitro skin permeation rate of this compound from my patch is too low. How can I enhance it?
A: The stratum corneum, the skin's outermost layer, is a significant barrier to drug penetration.[7][8] Enhancing the permeation of this compound is critical for achieving therapeutic efficacy.
-
Causes of Low Permeation:
-
Formulation Barrier: The drug may have a stronger affinity for the patch matrix than for the skin, resulting in a low rate of release.
-
Inefficient Partitioning: The physicochemical properties of this compound may not be optimal for partitioning from the vehicle into the stratum corneum.
-
Skin Barrier Integrity: The inherent impermeability of the skin itself.
-
-
Troubleshooting Strategies:
-
Incorporate Chemical Permeation Enhancers: Use enhancers that reversibly disrupt the stratum corneum's lipid structure. Examples include:
-
Optimize the Vehicle: Modify the polymer matrix and plasticizer content to increase the thermodynamic activity of this compound, which drives its release and partitioning into the skin.
-
Maintain Drug Saturation: Ensure the drug is at or near saturation in the matrix to provide the maximum driving force for permeation.
-
Q4: How do I address potential skin irritation or sensitization caused by this compound or other patch components?
A: Skin irritation is a known side effect of topical nicotinates, which cause vasodilation.[12][13] Adhesives and permeation enhancers can also contribute to irritation or allergic contact dermatitis.[14]
-
Causes:
-
Drug Effect: The pharmacological action of this compound itself causes erythema (redness) and a warming sensation.
-
Excipient Effects: Permeation enhancers, by design, disrupt the skin barrier, which can lead to irritation.[15] Adhesives can be occlusive and may contain residual monomers or catalysts that are sensitizers.
-
Mechanical Irritation: The physical presence of the patch and the stripping of skin cells upon removal can cause irritation.
-
-
Troubleshooting Strategies:
-
Careful Excipient Selection: Choose biocompatible adhesives (e.g., silicones, polyisobutylenes) and use permeation enhancers at the lowest effective concentration.[16]
-
Conduct Biocompatibility Studies: Perform in-vitro and in-vivo tests to evaluate the irritation and sensitization potential of the final formulation.[1][14]
-
Optimize Adhesion: The adhesive should provide sufficient adhesion for the intended wear period but allow for atraumatic removal.[17]
-
Patient Instructions: Advise users to apply the patch to clean, dry, non-irritated skin and to rotate the application site.[2]
-
Adhesion & Performance
Q5: My transdermal patch has poor adhesion. What are the common causes and solutions?
A: Proper adhesion is critical to ensure the patch remains in full contact with the skin throughout the application period, which is essential for effective drug delivery.[17][18]
-
Causes of Poor Adhesion:
-
Inappropriate Adhesive: The selected pressure-sensitive adhesive (PSA) may not have the right balance of tack, peel adhesion, and shear strength.
-
Formulation Incompatibility: The drug or other excipients can migrate into the adhesive layer, altering its properties.
-
Insufficient Plasticizer: Can make the adhesive too rigid.
-
Surface Contamination: The skin surface may have moisture, oils, or lotions that interfere with adhesion.
-
-
Troubleshooting Strategies:
-
Select the Right Adhesive: Screen different medical-grade PSAs (e.g., acrylics, silicones, polyisobutylenes) to find one that is compatible with your formulation and provides the desired adhesion profile.
-
Optimize Formulation: Ensure that the drug and excipients are compatible with the adhesive layer. Sometimes a separate, drug-free adhesive layer is needed.
-
Perform Adhesion Testing: Quantify adhesive properties using standardized tests like peel adhesion, tack, and shear strength to guide formulation adjustments.[5][19]
-
Section 2: Quantitative Data Summary
The following tables summarize formulation variables and their impact on the performance of transdermal patches. While specific data for this compound is limited, data from similar molecules like nicotine are presented to guide formulation development.
Table 1: Example Formulations of Nicotine Transdermal Patches (Data adapted from studies on nicotine patch development for illustrative purposes)
| Formulation ID | Polymer Matrix | Polymer Ratio | Plasticizer (%, w/w) | Permeation Enhancer (%, w/w) | Drug Load (%, w/w) |
| F1 | Polyvinyl Alcohol (PVA) / Ethyl Cellulose (EC) | 1:1 | PEG 400 (10%) | Tween 80 (5%) | 15 |
| F2 | Eudragit RS 100 / Eudragit RL 100 | 4:1 | Propylene Glycol (15%) | - | 10 |
| F3 | Polyvinylpyrrolidone (PVP) / Ethyl Cellulose (EC) | 3:7 | Dibutyl Phthalate (10%) | Oleic Acid (3%) | 12 |
| F4 | Polyisobutylene (PIB) | - | - | Lauric Acid (5%) | 10 |
Table 2: Corresponding Performance Characteristics (Illustrative data based on typical outcomes for the formulations in Table 1)
| Formulation ID | Peel Adhesion (N/25mm) | Tack (N) | Shear Strength (hours) | Cumulative Permeation at 24h (µg/cm²) | Flux (µg/cm²/h) |
| F1 | 4.5 | 5.2 | > 24 | 1250 | 52.1 |
| F2 | 3.8 | 4.1 | > 24 | 980 | 40.8 |
| F3 | 5.1 | 6.0 | 18 | 1500 | 62.5 |
| F4 | 6.2 | 7.5 | > 24 | 1100 | 45.8 |
Section 3: Detailed Experimental Protocols
Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the method for assessing the rate and extent of this compound permeation through a skin membrane.
-
Objective: To quantify the flux and cumulative permeation of this compound from a transdermal patch formulation across an appropriate skin model.
-
Materials:
-
Excised human or animal (e.g., porcine or rat) skin.[20][21]
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4), ensuring sink conditions.
-
Magnetic stirrer and stir bars.
-
Constant temperature water bath (32 ± 1 °C for skin surface).[22]
-
Transdermal patch samples.
-
Analytical instrument for quantification (e.g., HPLC-UV).
-
Methodology:
-
Skin Preparation: Thaw frozen excised skin. Carefully remove subcutaneous fat. Cut skin sections to fit the Franz cell orifice. Equilibrate the skin in the receptor medium for at least 30 minutes before mounting.[20]
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[20] Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Fill the receptor compartment with pre-warmed, de-gassed receptor medium. Place the cells in a water bath set to maintain a skin surface temperature of 32°C and allow the system to equilibrate while stirring.
-
Patch Application: Cut the transdermal patch to the size of the diffusion area. Remove the release liner and apply the patch to the skin surface in the donor compartment, ensuring full contact.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment through the sampling arm.[20][21] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
Protocol 2: Patch Adhesion Testing (180° Peel Adhesion Test)
This protocol measures the force required to remove a transdermal patch from a standard substrate.
-
Objective: To quantify the peel adhesion strength of the patch's pressure-sensitive adhesive.
-
Materials:
-
Tensile tester or peel adhesion tester.[19]
-
Standard test substrate (e.g., stainless steel plate).
-
Roller of a specified weight (e.g., 2 kg).
-
Patch samples cut into standard strips (e.g., 25 mm width).
-
-
Methodology:
-
Substrate Preparation: Clean the stainless steel plate with a specified solvent (e.g., isopropanol) and allow it to dry completely.
-
Sample Application: Remove the release liner from the patch strip and apply it to the clean substrate.
-
Standardized Pressure: Pass the standard roller over the patch twice (once in each direction) to ensure uniform contact and pressure.
-
Dwell Time: Allow a specified dwell time (e.g., 20 minutes) before testing.
-
Testing: Clamp the free end of the substrate into the stationary jaw of the tensile tester and the free end of the patch into the moving jaw.
-
Peel Measurement: Start the test, peeling the patch from the substrate at a 180° angle and a constant speed (e.g., 300 mm/min).[19] Record the force required to peel the strip.
-
Data Analysis: Calculate the average peel force over the test period and express the result in Newtons per 25 mm width (N/25mm).
-
Protocol 3: Drug-Excipient Compatibility Study
This protocol is used to assess potential physical or chemical interactions between this compound and formulation excipients.
-
Objective: To identify any incompatibilities that could affect the stability, safety, or efficacy of the final product.
-
Materials:
-
This compound (API).
-
Selected excipients (polymers, plasticizers, enhancers, adhesives).
-
Differential Scanning Calorimeter (DSC).
-
Fourier-Transform Infrared (FTIR) Spectrometer.
-
Stability chambers.
-
HPLC system.
-
-
Methodology:
-
Sample Preparation: Prepare physical mixtures of the API and each excipient, typically in a 1:1 ratio. Also prepare a sample of the complete formulation blend.
-
Thermal Analysis (DSC):
-
Accurately weigh 2-5 mg of the API, individual excipients, and the physical mixtures into separate aluminum pans.
-
Scan the samples over a defined temperature range (e.g., 25°C to 300°C) at a constant heating rate (e.g., 10°C/min).
-
Compare the thermograms. The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak temperatures in the mixture's thermogram can indicate an interaction.[6]
-
-
Spectroscopic Analysis (FTIR):
-
Analyze the pure API, pure excipients, and their physical mixtures.
-
Compare the spectra. Significant shifts, disappearance, or appearance of new absorption bands in the mixture's spectrum suggest a chemical interaction.[6]
-
-
Isothermal Stress Testing (IST):
-
Store the physical mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 4 weeks).
-
Analyze the stored samples using HPLC to quantify the API and detect any degradation products. A significant loss of the API or the appearance of new peaks compared to a control sample indicates incompatibility.[23]
-
-
Section 4: Visualizations
Diagram 1: General Workflow for Transdermal Patch Development
Caption: Workflow for the development and testing of a transdermal patch.
Diagram 2: Troubleshooting Poor Patch Adhesion
References
- 1. adhexpharma.com [adhexpharma.com]
- 2. premier-research.com [premier-research.com]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Nicotine patch formulation and evaluation using hydrophilic/hydrophobic polymers. [wisdomlib.org]
- 11. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. ijpdr.com [ijpdr.com]
- 16. US4839174A - Novel transdermal nicotine patch - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
- 18. amarintech.com [amarintech.com]
- 19. formulationbio.com [formulationbio.com]
- 20. ijcrt.org [ijcrt.org]
- 21. Optimization of In-vitro Permeation Pattern of Ketorolac Tromethamine Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
Preventing Butyl nicotinate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Butyl nicotinate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary degradation pathways for this compound are hydrolysis, photodegradation, and oxidation. Hydrolysis, the reaction with water, is often the main cause of degradation, especially in aqueous or high-humidity environments. Exposure to light, particularly UV light, and atmospheric oxygen can also lead to the breakdown of the molecule.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere. Specifically, it is recommended to store it at room temperature, ideally below 15°C, in a tightly sealed container that has been flushed with an inert gas like nitrogen or argon to displace oxygen.
Q3: My this compound solution has turned yellow. What does this indicate?
A3: A color change to yellow or light orange can be an indicator of degradation. This may be due to the formation of degradation products from oxidation or photodegradation. It is advisable to re-analyze the purity of the material if a color change is observed.
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the high risk of hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used as quickly as possible.
Troubleshooting Guides
Issue 1: Loss of Potency or Purity in Stored this compound
Symptoms:
-
Lower than expected assay value in quality control analysis.
-
Appearance of unknown peaks in HPLC or GC chromatograms.
-
Changes in physical appearance (e.g., color, viscosity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis | 1. Verify the water content of your stored this compound and any solvents used. 2. Analyze for the presence of nicotinic acid, a primary hydrolysis product. | - Store in a tightly sealed container with a desiccant. - Use anhydrous solvents for preparing solutions. - Avoid exposure to high humidity environments. |
| Oxidation | 1. Check if the container was properly sealed and if an inert atmosphere was maintained. 2. Consider analysis for oxidative degradation products. | - Store under an inert gas (e.g., nitrogen, argon). - Consider the addition of a suitable antioxidant if compatible with your application. |
| Photodegradation | 1. Assess the light exposure history of the stored material. | - Store in amber or opaque containers. - Avoid exposure to direct sunlight or strong artificial light. |
| Elevated Temperature | 1. Review the temperature logs of the storage area. | - Store in a temperature-controlled environment, preferably below 15°C. |
Quantitative Data on Nicotinate Ester Degradation
The following tables summarize degradation data for nicotinic acid esters, which can serve as a reference for understanding the stability of this compound.
Table 1: Effect of pH on the Hydrolysis Rate of Benzyl Nicotinate at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Half-life (t½) (minutes) |
| 7.40 | 0.0007 | 990 |
| 9.04 | 0.0079 | 88 |
| Data extrapolated from studies on Benzyl Nicotinate and illustrates the significant increase in hydrolysis rate with increasing pH.[1] |
Table 2: Effect of Temperature on the Hydrolysis of Benzyl Nicotinate
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) at pH 7.40 (min⁻¹) | Apparent First-Order Rate Constant (k_obs) at pH 9.04 (min⁻¹) |
| 50 | 0.0048 | 0.0345 |
| 60 | 0.0105 | 0.0631 |
| 70 | 0.0219 | 0.1122 |
| 80 | 0.0417 | 0.1862 |
| This data for Benzyl Nicotinate demonstrates that higher temperatures accelerate the rate of hydrolysis, following the Arrhenius equation.[1] |
Table 3: Stability of Myristyl Nicotinate in a Topical Formulation
| Storage Condition | Duration | Conversion to Nicotinic Acid (%) |
| Room Temperature | 3 years | < 0.05 |
| This demonstrates the high stability that can be achieved in a well-formulated product.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its primary hydrolysis degradant, nicotinic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to around 3.0) is often effective. The exact gradient program should be optimized to achieve good separation between this compound and nicotinic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[3][4][5]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm).
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
-
-
Validation:
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. sgs.com [sgs.com]
- 5. biomedres.us [biomedres.us]
- 6. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids | MDPI [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Analytical Method Validation for Butyl Nicotinate Impurity Profiling
Welcome to the technical support center for the analytical method validation of Butyl Nicotinate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their impurity profiling studies.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters for a this compound impurity profiling method according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), the key validation characteristics for an impurity quantification method are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including potential impurities, degradation products, and matrix components.[1][2] This is often demonstrated through forced degradation studies.
-
Accuracy: The closeness of test results to the true value, typically determined by spiking the sample matrix with known quantities of impurities.[1][3]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2]
-
Quantitation Limit (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity within a given range.[1][3]
-
Range: The interval between the upper and lower concentrations of an impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Q2: What are the most likely impurities of this compound?
A2: Impurities can originate from the synthesis process or from degradation.
-
Process-Related Impurities: this compound is typically synthesized by the esterification of nicotinic acid with n-butanol.[4] Potential process-related impurities include:
-
Nicotinic Acid: Unreacted starting material.
-
n-Butanol: Residual solvent/starting material.
-
Other Nicotinate Esters: Such as methyl, ethyl, or propyl nicotinate if other alcohols are present as impurities in the n-butanol starting material.
-
-
Degradation Products: The ester linkage in this compound is susceptible to hydrolysis.
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation studies (or stress testing) are essential to demonstrate the specificity and stability-indicating nature of an analytical method. The drug substance should be exposed to various stress conditions to induce degradation of about 5-20%. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or 60°C for a shorter duration (nicotinate esters are often more sensitive to base hydrolysis).[5]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 105°C) for several days.
-
Photolytic Degradation: Exposure to UV/Visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
After exposure, samples are analyzed to check for the separation of degradation peaks from the main this compound peak and from each other.
Q4: What are typical acceptance criteria for the validation parameters?
A4: While acceptance criteria must be justified for each specific method and its intended purpose, the following table summarizes common criteria for impurity quantification methods based on ICH guidelines.[1][2][3][6]
| Validation Parameter | Typical Acceptance Criteria for Impurity Quantification |
| Accuracy | Recovery of 80.0% to 120.0% of the known amount of spiked impurity. |
| Precision (%RSD) | Repeatability: Typically ≤ 15% RSD. |
| Intermediate Precision: Typically ≤ 15% RSD. | |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99. |
| Range | From the Quantitation Limit (LOQ) to 120% of the specification limit.[6][7] |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10; must meet accuracy and precision criteria. |
| Specificity | No co-elution of impurities or degradants. Peak purity of the analyte must pass. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: HPLC - Peak Tailing for this compound Peak
Peak tailing is a common issue, particularly for basic compounds like this compound which contains a pyridine ring.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | The basic pyridine nitrogen can interact with acidic residual silanol groups on the silica-based column packing, causing tailing. |
| * Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (pKa of the pyridine ring is ~3.2). This protonates the pyridine nitrogen and minimizes silanol interactions. Use an appropriate buffer (e.g., phosphate, formate). | |
| * Use a Deactivated Column: Employ a modern, high-purity silica column with end-capping (e.g., C18) designed to minimize silanol activity. | |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. |
| * Reduce Injection Concentration: Dilute the sample and re-inject. If the peak shape improves, mass overload was the issue. | |
| Column Contamination or Void | Accumulation of strongly retained matrix components or a void at the column inlet can distort peak shape. |
| * Use a Guard Column: A guard column protects the analytical column.[8] Try replacing the guard column first. | |
| * Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. | |
| * Replace Column: If other steps fail, the column may be irreversibly damaged. | |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. |
| * Optimize Tubing: Use tubing with the smallest possible internal diameter and length suitable for your system pressure. Ensure all fittings are properly made (e.g., ferrules are not crushed or leaking). |
Issue 2: GC - Poor Peak Shape or Low Response
For the analysis of semi-volatile compounds like this compound by Gas Chromatography (GC).
| Possible Cause | Troubleshooting Step |
| Active Sites in the Inlet or Column | This compound can interact with active sites (e.g., silanols) in the GC system, leading to peak tailing and loss of response. |
| * Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly. | |
| * Use an Appropriate Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) with good deactivation is recommended. | |
| Inlet Temperature Too Low/High | Incorrect inlet temperature can lead to incomplete volatilization or thermal degradation. |
| * Optimize Inlet Temperature: Start with a temperature ~20-30°C above the boiling point of this compound (~252°C) and adjust as needed. | |
| Column Bleed | High column bleed can cause a rising baseline and interfere with impurity detection. |
| * Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions. | |
| * Check for Oxygen Leaks: Oxygen in the carrier gas can damage the stationary phase. Check all fittings for leaks. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation and Reagents:
-
HPLC system with a UV/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate or formate buffer reagents.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 20.0 70 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm (based on the UV spectrum of the pyridine ring).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For impurity analysis, dilute the stock solution to a working concentration of 0.5 mg/mL. The sample solvent should be compatible with the initial mobile phase to avoid peak distortion.
-
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This protocol is suitable for identifying and quantifying volatile process impurities (e.g., residual solvents) and semi-volatile related substances.
-
Instrumentation and Reagents:
-
GC system with a Mass Spectrometric (MS) detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as carrier gas.
-
Methanol or another suitable solvent for sample dissolution.
-
-
GC-MS Conditions (Example):
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Visualizations
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Butyl Nicotinate vs. Methyl Nicotinate: A Comparative Analysis of Skin Penetration
In the realm of topical drug delivery and dermatological research, the selection of an appropriate chemical entity that can efficiently permeate the skin barrier is paramount. Nicotinic acid esters, known for their vasodilatory effects, are often utilized as model compounds in skin penetration studies. This guide provides a detailed comparison of the skin penetration properties of two such esters: butyl nicotinate and methyl nicotinate. The analysis is based on their physicochemical characteristics and findings from relevant experimental studies on nicotinic acid derivatives. While direct head-to-head quantitative penetration data is limited, a scientifically grounded comparison can be drawn from existing research on alkyl nicotinates and the principles of percutaneous absorption.
Physicochemical Properties
The skin penetration of a molecule is intrinsically linked to its physicochemical properties. Key parameters include molecular weight, lipophilicity (logP), and boiling point. These properties for this compound and methyl nicotinate are summarized below.
| Property | Methyl Nicotinate | This compound | Reference(s) |
| Molecular Weight ( g/mol ) | 137.14 | 179.22 | [1] |
| LogP (Octanol/Water) | ~1.33 (estimated) | ~2.3 (estimated) | [1] |
| Boiling Point (°C) | 209 | 260.17 (estimated) | [2][3] |
| Appearance | Colorless to pale yellow solid | Colorless oily liquid | [2][4] |
Skin Penetration: A Comparative Overview
The stratum corneum, the outermost layer of the skin, serves as the primary barrier to the absorption of topical agents. For a molecule to effectively penetrate this barrier, a balance between lipophilicity and hydrophilicity is crucial. The permeation rate through the epidermis has been shown to increase with the lipophilicity of the drug.[5][6]
Based on the higher estimated logP value of this compound compared to methyl nicotinate, it is predicted that this compound will exhibit greater lipophilicity. This increased lipophilicity generally favors partitioning into and diffusion through the lipid-rich intercellular matrix of the stratum corneum. Studies on other nicotinic acid esters, such as hexyl nicotinate, have demonstrated that an increase in the alkyl chain length (and thus lipophilicity) leads to a drastic increase in the permeation rate across the epidermis.[5][6] Therefore, it is reasonable to infer that this compound would have a higher permeation rate through the epidermis compared to methyl nicotinate.
However, it is also important to consider the subsequent partitioning of the molecule from the stratum corneum into the more aqueous environment of the viable epidermis and dermis. While high lipophilicity enhances penetration through the stratum corneum, excessive lipophilicity can sometimes lead to retention within the lipid layers of the skin, potentially slowing down its overall passage into the systemic circulation.
The following diagram illustrates the general pathway of percutaneous absorption for nicotinic acid esters and the key factors influencing their penetration.
Caption: Comparative skin penetration pathway of nicotinic acid esters.
Experimental Protocols
To definitively quantify the skin penetration of this compound versus methyl nicotinate, a standardized in vitro permeation study using Franz diffusion cells is the gold standard. The following protocol is a representative methodology based on established practices in the field.[7][8][9][10]
Objective: To compare the in vitro percutaneous absorption of this compound and methyl nicotinate through human or animal skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulations of this compound and methyl nicotinate (e.g., in ethanol or a specific vehicle)
-
High-performance liquid chromatography (HPLC) system for analysis
-
Constant temperature water bath and stirrer
Experimental Workflow:
Caption: Workflow for an in vitro skin permeation study.
Detailed Procedure:
-
Skin Preparation: Full-thickness skin is obtained and dermatomed to a uniform thickness. The skin is then mounted on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Franz Cell Setup: The receptor compartment is filled with a known volume of receptor solution, which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.[11]
-
Dosing: A precise amount of the test formulation (this compound or methyl nicotinate) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.
-
Quantification: The concentration of the nicotinate ester in the collected samples is determined using a validated HPLC method.
-
Data Analysis: The cumulative amount of the permeated drug per unit area is plotted against time. From the linear portion of this plot, key penetration parameters are calculated:
-
Steady-state flux (Jss): The rate of drug permeation at steady state.
-
Permeability coefficient (Kp): A measure of the skin's permeability to the drug.
-
Lag time (t_lag): The time taken for the drug to establish a steady-state diffusion profile across the skin.
-
Conclusion
Based on the principles of percutaneous absorption and data from studies on analogous nicotinic acid esters, it is hypothesized that this compound, owing to its greater lipophilicity, will exhibit a higher rate of penetration through the stratum corneum compared to methyl nicotinate. However, the overall bioavailability and the rate of delivery to deeper skin layers and the systemic circulation may be influenced by its partitioning behavior out of the stratum corneum. To provide a definitive quantitative comparison, a head-to-head in vitro skin permeation study following a rigorous experimental protocol is recommended. Such a study would provide valuable data for researchers and drug development professionals in the selection of the optimal nicotinate ester for their specific topical or transdermal application.
References
- 1. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
- 3. This compound, 6938-06-3 [thegoodscentscompany.com]
- 4. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acid Esters for Vasodilation: A Guide for Researchers
This guide provides an objective comparison of the vasodilatory effects of various nicotinic acid esters, supported by experimental data. Nicotinic acid (niacin) and its derivatives are well-known for their potent vasodilatory properties, which are harnessed in various topical formulations for therapeutic and cosmetic purposes, such as increasing local blood flow and enhancing the penetration of other active ingredients.[1][2][3] Understanding the comparative efficacy, mechanism, and structure-activity relationships of these esters is crucial for the development of novel therapeutics with optimized performance.
Mechanism of Action: The Prostaglandin Pathway
The primary mechanism for vasodilation induced by nicotinic acid and its esters involves the activation of the G protein-coupled receptor 109A (GPR109A).[4][5] These receptors are expressed on epidermal Langerhans cells and keratinocytes.[6][7] Activation of GPR109A initiates a signaling cascade that leads to the activation of phospholipase A2, which in turn liberates arachidonic acid from the cell membrane.[8] Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into various prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[8][9][10] These prostaglandins diffuse to nearby dermal capillaries and bind to their respective receptors (e.g., DP1 for PGD2) on vascular smooth muscle cells, causing relaxation and subsequent vasodilation, which manifests as erythema (flushing) and a warming sensation.[8][9]
Comparative Data on Vasodilatory Effects
The vasodilatory potency and efficacy of nicotinic acid esters are influenced by their physicochemical properties, particularly lipophilicity, which affects their penetration through the stratum corneum.[11] Esters are generally more lipophilic than nicotinic acid itself and are metabolized to the active acid form within the dermis.[11] The following table summarizes experimental data for several common esters. Direct comparison should be made with caution due to significant variations in experimental models, concentrations, and assessment methodologies.
| Compound | Experimental Model | Concentration / Dose | Observed Effect | Key Findings & Citations |
| Methyl Nicotinate | Human skin (topical) | 1% | Peak vasodilation at 15-30 minutes. | Effect is reduced by 82% with NSAIDs, indicating a prostaglandin-mediated pathway. Sensory nerves are also involved.[12][13][14] |
| Swiss albino mice (oral) | 5-10 mg/kg | Significant analgesic activity, suggesting central and peripheral effects.[15] | ||
| Hexyl Nicotinate | Human skin (topical) | 0.1% - 1.0% | Dose-related increase in skin blood flow (erythema). | A more potent cutaneous vasodilator than shorter-chain esters, likely due to better skin penetration.[16][17][18] |
| Human skin (in vitro) | N/A | Did not face the epidermis as a major transport barrier, unlike methyl nicotinate and nicotinic acid.[11] | ||
| Benzyl Nicotinate | BALB/c mouse (topical) | 2.5% w/w | Increased lipid fluidity in the stratum corneum and improved skin oxygenation. | Known for its vasodilating properties that enhance local blood flow and improve the absorption of other active ingredients.[1][2][19] |
| 2-(1-adamantylthio) nicotinic acid | Isolated rat thoracic aorta | ED₅₀ of 21.3 nM | Potent, dose-dependent vasorelaxation. | Effect is mediated by endothelium-induced nitric oxide and prostacyclin.[20][21] |
Experimental Protocols
In Vitro Vasodilation Assay (Isolated Artery Rings)
This method is used to assess the direct vasodilatory or vasorelaxant effect of a compound on blood vessels.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.
-
The aorta is cleaned of adherent connective and fatty tissues and cut into rings approximately 3-4 mm in length.[4]
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the ring.[20][21]
2. Experimental Setup:
-
Aortic rings are mounted in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.[4]
-
The rings are connected to isometric force-displacement transducers to record changes in tension.
-
An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.[4]
3. Procedure:
-
After equilibration, the viability of the rings is checked (e.g., with a high-potassium solution).
-
The rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (1 µM) or norepinephrine.[4][20]
-
Once a stable contraction plateau is reached, cumulative concentrations of the nicotinic acid ester are added to the bath.
-
The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by phenylephrine.
4. Data Analysis:
-
Concentration-response curves are plotted, and parameters such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) are calculated to determine the potency and efficacy of the compound.
In Vivo Cutaneous Vasodilation Assay (Human Subjects)
This method assesses the vasodilatory effect of topically applied compounds on the skin microvasculature.
1. Subject and Site Selection:
-
Healthy volunteers with no history of skin disease are recruited.
2. Baseline Measurement:
-
Baseline skin blood flow is measured using a non-invasive technique, typically Laser Doppler Perfusion Imaging (LDPI) or Laser Doppler Flowmetry (LDF).[14][16]
3. Compound Application:
-
A standardized amount of the test formulation (e.g., nicotinic acid ester in a lotion or emulsion) is applied evenly to the designated skin site.[14][16]
-
A placebo formulation is often applied to a control site.
4. Post-Application Measurement:
-
Skin blood flow is measured continuously or at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes) after application.[14]
-
Erythema (redness) can also be quantified visually or by using colorimetry.[11]
5. Data Analysis:
-
The change in blood flow is calculated as the percentage increase from the baseline.
-
Parameters such as the time to onset of vasodilation, time to peak response, and duration of action are determined to compare the performance of different esters.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Butyl Nicotinate and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Butyl Nicotinate and its parent compound, Nicotinic Acid (also known as niacin). While both compounds share a common molecular backbone, their distinct chemical properties influence their pharmacokinetic profiles and, consequently, their therapeutic applications and efficacy. This document synthesizes available experimental data to delineate their mechanisms of action, particularly in vasodilation, anti-inflammatory responses, and lipid metabolism.
Executive Summary
Nicotinic acid is a well-established therapeutic agent with potent vasodilatory, anti-inflammatory, and lipid-modifying properties. Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing. This compound, an ester prodrug of nicotinic acid, has been investigated primarily as a topical agent to localize the vasodilatory effects of nicotinic acid while potentially mitigating systemic side effects. Direct comparative studies on the systemic anti-inflammatory and lipid-lowering efficacy of this compound versus oral nicotinic acid are scarce. This guide will focus on the established properties of nicotinic acid and compare them with the available data for this compound, primarily in the context of topical application and vasodilation.
Mechanism of Action: A Shared Pathway
The pharmacological effects of both nicotinic acid and this compound are predominantly mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] Upon hydrolysis to nicotinic acid, this compound is expected to follow the same signaling cascade.
Signaling Pathway for Vasodilation
Figure 1. Signaling pathway of nicotinic acid-induced vasodilation.
Vasodilation: A Tale of Two Applications
Nicotinic acid is a potent vasodilator, an effect that is central to its well-known side effect of flushing.[4][5] this compound is primarily utilized in topical formulations to induce localized vasodilation and increase cutaneous blood flow.
Quantitative Comparison of Vasodilatory Effects
Direct quantitative comparison of the vasodilatory potency of systemically administered nicotinic acid and topically applied this compound is not feasible due to the different routes of administration and intended applications. However, studies on topical nicotinates provide insights into their relative effects.
| Compound | Application | Primary Outcome | Observations |
| Nicotinic Acid | Oral | Systemic Vasodilation (Flushing) | Dose-dependent increase in cutaneous blood flow, mediated by prostaglandins.[5][6] |
| This compound | Topical | Localized Cutaneous Vasodilation | Induces erythema and increases local blood flow.[7][8] Acts as a prodrug, hydrolyzed to nicotinic acid in the skin. |
| Methyl Nicotinate | Topical | Localized Cutaneous Vasodilation | Dose-dependent increase in skin perfusion.[6][9] The response is mediated by prostaglandins and local sensory nerves.[6] |
| Benzyl Nicotinate | Topical | Localized Cutaneous Vasodilation | Induces a rapid increase in cutaneous blood flow, temperature, and redness.[7][8] |
Experimental Protocol: In Vivo Assessment of Cutaneous Vasodilation
Objective: To evaluate the vasodilatory effect of topically applied nicotinates in human subjects.
Methodology:
-
Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited.
-
Test Substance Application: A defined concentration of the nicotinate ester (e.g., 10 mM methyl nicotinate in an aqueous solution) is applied to a specific area on the volar forearm.[10]
-
Blood Flow Measurement: Cutaneous blood flow is monitored using Laser Doppler Velocimetry at baseline and at regular intervals after application.[7][8]
-
Erythema Assessment: The change in skin color (erythema) is quantified using a chromameter.[10]
-
Data Analysis: The area under the curve (AUC) of the blood flow and erythema response over time is calculated to determine the magnitude and duration of the vasodilatory effect.
Figure 2. Experimental workflow for in vivo vasodilation assessment.
Anti-Inflammatory Effects: Limited Comparative Data
Nicotinic acid exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.[11] This effect is also mediated through the GPR109A receptor.[3] While it is plausible that this compound, upon conversion to nicotinic acid, would exert similar effects, there is a lack of direct experimental evidence to support this, particularly for systemic inflammation. Topical application of nicotinates can induce a localized inflammatory response characterized by erythema and the infiltration of neutrophils.[12]
| Compound | Experimental Model | Key Findings |
| Nicotinic Acid | 3T3-L1 Adipocytes | Suppressed TNF-α-induced expression of pro-inflammatory chemokines (fractalkine, RANTES, MCP-1).[11] |
| Nicotinic Acid Derivatives | Carrageenan-induced rat paw edema | A synthesized nicotinamide derivative showed significant anti-inflammatory activity comparable to ibuprofen.[13] |
| Topical Nicotinates | Human Skin Biopsies | Application of a nicotinate ester (thurfyl nicotinate) induced a local inflammatory response with neutrophil infiltration.[12] |
Lipid-Lowering Efficacy: Awaiting Evidence for this compound
Nicotinic acid is a potent lipid-modifying agent, effectively reducing levels of LDL cholesterol and triglycerides while increasing HDL cholesterol.[4][14][15] The primary mechanism involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver for triglyceride synthesis.[16]
There is currently no published experimental data demonstrating the systemic lipid-lowering efficacy of this compound. As a prodrug, its effectiveness would depend on its oral bioavailability, hydrolysis rate, and the resulting plasma concentrations of nicotinic acid.
Established Lipid-Modifying Effects of Nicotinic Acid
| Lipid Parameter | Effect of Nicotinic Acid |
| LDL Cholesterol | Decrease[15] |
| HDL Cholesterol | Increase[15] |
| Triglycerides | Decrease[15] |
| VLDL Cholesterol | Decrease[4] |
Conclusion
Nicotinic acid remains a cornerstone in the management of dyslipidemia, with well-documented vasodilatory and anti-inflammatory properties. This compound serves primarily as a topical prodrug to elicit localized vasodilation, and its systemic efficacy for anti-inflammatory and lipid-lowering effects has not been established. Future research should focus on in vivo studies to determine the pharmacokinetic profile and systemic efficacy of orally administered this compound to ascertain if it offers a viable alternative to nicotinic acid with a potentially improved side-effect profile.
References
- 1. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular inflammatory response in nicotinate skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Nicotinic Acid Therapy on Plasma High Density Lipoprotein Subfraction Distribution and Composition and on Apolipoprotein A Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for Butyl Nicotinate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like butyl nicotinate is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method for this compound quantification with alternative analytical techniques, supported by experimental protocols and validation parameters.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it a preferred method for the quantification of pharmaceutical compounds.[1] A validated HPLC method provides reliable and reproducible results, which are essential for regulatory submissions and quality control.
Proposed HPLC Method Parameters
Based on established methods for related nicotinic acid derivatives, a robust HPLC method for this compound can be developed.[2][3]
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Methanol and Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 10 minutes |
Experimental Protocol: HPLC Method Validation
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose.[4] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:[2][4][5]
-
System Suitability: Before starting the analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times. Parameters like peak area, retention time, theoretical plates, and tailing factor are monitored to ensure the system is operating correctly.
-
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components (e.g., impurities, degradation products, or matrix components) is assessed. This can be evaluated through forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range. The correlation coefficient (r²) of the calibration curve should be close to 1.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is approximately 3:1 and LOQ is 10:1.
-
Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as the mobile phase composition, flow rate, and column temperature.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other analytical methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, good for routine quality control.[1] | Moderate sensitivity, may require derivatization for compounds without a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point, detection by mass fragmentation. | High sensitivity and selectivity, excellent for identification of unknown compounds.[6][7] | Requires volatile and thermally stable analytes, may require derivatization. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[8] | Low specificity, susceptible to interference from other absorbing compounds in the matrix.[8] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent, detection by densitometry. | High sample throughput, low solvent consumption, cost-effective.[9][10] | Lower resolution and sensitivity compared to HPLC.[9] |
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for each analytical technique. The values for the proposed HPLC method for this compound are based on typical performance characteristics for similar compounds.
| Validation Parameter | HPLC-UV (Proposed) | GC-MS | UV-Vis Spectrophotometry | HPTLC |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% | < 5.0% |
| LOD | ng/mL range | pg/mL to ng/mL range | µg/mL range | ng/band range[9] |
| LOQ | ng/mL to µg/mL range | ng/mL range | µg/mL range | ng/band to µ g/band range[9] |
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). If necessary, perform a derivatization step to increase the volatility and thermal stability of this compound.
-
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of this compound.
-
-
Quantification: Use a calibration curve generated from standards of known concentrations. An internal standard is recommended to improve accuracy and precision.
UV-Vis Spectrophotometry
-
Sample Preparation: Dissolve the sample in a solvent that does not absorb in the UV region of interest (e.g., methanol or ethanol). Ensure the concentration falls within the linear range of the instrument.
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax), which is expected to be around 260 nm for nicotinic acid derivatives.[8][11]
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
-
Quantification: Calculate the concentration of this compound in the sample using the Beer-Lambert law and a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample and Standard Application: Apply known volumes of the sample and standard solutions as bands onto a pre-coated HPTLC plate (e.g., silica gel 60 F254) using an automated applicator.[10][12]
-
Chromatographic Development: Develop the plate in a saturated chamber with a suitable mobile phase (e.g., a mixture of non-polar and polar solvents like toluene and ethyl acetate) until the solvent front reaches a predetermined distance.[12]
-
Detection and Densitometry: After drying the plate, visualize the separated bands under UV light (e.g., 254 nm or 366 nm). Quantify the analyte by scanning the plate with a densitometer and measuring the peak area of the bands.
-
Quantification: Use a calibration curve generated from the peak areas of the standard solutions.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. While HPLC-UV offers a robust and reliable method for routine quality control, techniques like GC-MS provide higher sensitivity and selectivity for more demanding applications. UV-Vis spectrophotometry and HPTLC can serve as simpler, cost-effective alternatives for specific scenarios. A proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the obtained results, regardless of the chosen technique.
References
- 1. jetir.org [jetir.org]
- 2. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly High-Performance Thin-Layer Chromatography Method for the Determination of Tenoxicam in Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro and In Vivo Skin Absorption of Butyl Nicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin absorption of butyl nicotinate and its chemical relatives, supported by experimental data from both in vitro and in vivo studies. The information is intended to assist researchers in understanding the structure-penetration relationship of nicotinates and in designing and interpreting dermal absorption studies.
Comparative Analysis of Nicotinate Ester Skin Absorption
The percutaneous absorption of nicotinic acid and its esters is influenced by their physicochemical properties, particularly their lipophilicity. Generally, a parabolic relationship exists between lipophilicity (often measured as the octanol-water partition coefficient, K) and skin penetration. While moderate lipophilicity is advantageous for partitioning into the stratum corneum, excessive lipophilicity can hinder release into the viable epidermis.
The following tables summarize quantitative data from studies comparing the skin absorption of various nicotinate esters.
Table 1: In Vitro Percutaneous Absorption of Nicotinates through Hairless Mouse Skin
| Compound | Vehicle | Application Duration (hours) | Cumulative Penetration (%) | Key Findings |
| Methyl Nicotinate | Acetone | 50 | ~80-90% | Rapid penetration, effectively bypassing the stratum corneum.[1][2] |
| Ethyl Nicotinate | Acetone | 50 | ~80-90% | Similar to methyl nicotinate, showed rapid penetration.[1][2] |
| Hexyl Nicotinate | Acetone | 50 | Very Slow | Slower penetration compared to more polar esters.[1][2] |
| Benzyl Nicotinate | Acetone | 50 | Very Slow | Slower penetration due to higher lipophilicity.[1][2] |
| Nicotinic Acid | Acetone | 50 | Very Low | Poor penetration with essentially zero-order kinetics.[1][2] |
Table 2: In Vitro vs. In Vivo Correlation of Nicotinate Ester Absorption in Humans
| Compound | In Vitro Model | In Vivo Measurement | Correlation |
| Methyl, Ethyl, Hexyl, Benzyl Nicotinates | Hairless Mouse Skin | Urinary excretion of 14C-labeled compound | The ratio of kinetic rate constants from in vivo data correlated acceptably with the octanol-water partition coefficient (K), which also influenced in vitro penetration rates.[1] |
| Methyl Nicotinate | - | Vasodilation (Erythema) measured by Chromameter | The area-under-the-curve and peak response of vasodilation were used to assess in vivo penetration.[3] |
| Methyl, Hexyl Nicotinate, Nicotinic Acid | Human Cadaver Skin (Epidermis and Dermis) | Vasodilation (Erythema) measured by colorimetry | A strong positive dependence was found between the calculated unbound drug concentration at the site of action (C*) and the observed pharmacological effect (erythema).[4] |
Table 3: Comparative In Vitro Skin Absorption of Various Compounds
| Compound | Skin Type | Application Duration (hours) | Unoccluded Absorption (%) | Occluded Absorption (%) |
| Nicotinic Acid | Rat | 72 | 5.7 ± 0.6 | 8.6 ± 0.8 |
| Phenol | Rat | 72 | 26.7 ± 3.7 | 36.2 ± 1.7 |
| Benzoic Acid | Rat | 72 | 48.3 ± 1.2 | 51.8 ± 3.3 |
| Nicotinic Acid | Human | 72 | 0.7 ± 0.2 | 3.3 ± 1.6 |
| Phenol | Human | 72 | 18.8 ± 1.3 | 47.1 ± 0.5 |
| Benzoic Acid | Human | 72 | 37.8 ± 6.9 | 65.5 ± 7.1 |
Data presented as mean ± SD. Occlusion was performed with teflon caps.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of skin absorption studies. Below are summarized protocols for key experiments cited in this guide.
In Vitro Skin Permeation using Franz Diffusion Cells
This method is widely used to assess the percutaneous absorption of compounds.
-
Skin Preparation: Full-thickness or split-thickness skin from human or animal sources (e.g., hairless mouse, rat) is used.[5] For some studies, the stratum corneum is removed by tape-stripping to assess its barrier function.[1] The skin is mounted on a diffusion cell, separating the donor and receptor chambers.
-
Diffusion Cell: Static or flow-through diffusion cells (e.g., Franz cells) are employed.[5] The skin surface temperature is maintained at 32 ± 1°C to mimic in vivo conditions.
-
Dosing: The test compound, often radiolabeled for ease of detection, is applied to the epidermal surface of the skin in a suitable vehicle.[1][2]
-
Receptor Fluid: The receptor chamber is filled with a fluid, such as phosphate-buffered saline, that is continuously stirred.[6] Samples are collected from the receptor fluid at predetermined time points.
-
Analysis: The concentration of the permeated compound in the receptor fluid samples is quantified using analytical techniques like liquid scintillation counting (for radiolabeled compounds) or HPLC.[7]
In Vivo Skin Absorption Assessment in Humans
In vivo studies provide a more physiologically relevant measure of skin absorption.
-
Urinary Excretion Method:
-
Dosing: A known amount of a radiolabeled (e.g., 14C) test compound is topically applied to a defined area of the skin, typically the forearm.[1][2]
-
Sample Collection: Urine is collected from the subjects at various intervals over a period of several days.[1][2]
-
Analysis: The total radioactivity in the urine samples is measured to determine the extent of systemic absorption.[1][2]
-
Pharmacokinetic Analysis: The data can be fitted to a pharmacokinetic model to derive rate constants for absorption and elimination.[2]
-
-
Pharmacodynamic Response (Vasodilation):
-
Principle: Nicotinate esters induce vasodilation (erythema), which can be used as a surrogate marker for skin penetration.[3]
-
Dosing: The nicotinate ester is applied topically to the skin.
-
Measurement: The resulting erythema is quantified using non-invasive techniques such as a chromameter or laser Doppler velocimetry, which measure changes in skin color and blood flow, respectively.[3][8] The time to onset and the intensity of the response are recorded.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro and in vivo correlation study of skin absorption.
Caption: Workflow for In Vitro-In Vivo Correlation of Skin Absorption.
References
- 1. Percutaneous penetration of nicotinates: in vivo and in vitro measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. Influence of ultrasound on the percutaneous absorption of nicotinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Butyl Nicotinate and Other Nicotinates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cutaneous Reactions to Nicotinic Acid Esters
Nicotinic acid and its esters are widely recognized for their vasodilatory properties, which underpin their use in various topical formulations. However, these same properties are responsible for common side effects such as erythema (redness), flushing, and a sensation of warmth. For drug development professionals, understanding the nuanced differences in the side effect profiles of various nicotinate esters is crucial for optimizing therapeutic efficacy while minimizing adverse reactions. This guide provides a comparative analysis of the side effect profiles of butyl nicotinate against other commonly used nicotinates, namely methyl nicotinate and hexyl nicotinate, supported by experimental data and detailed methodologies.
Executive Summary
The topical application of nicotinic acid esters induces localized vasodilation, a response primarily mediated by the release of prostaglandins. This vasodilation manifests as erythema and a warming sensation, which are the most frequently reported side effects. The intensity and duration of these effects are influenced by the chemical structure of the nicotinate ester, particularly its lipophilicity, which governs its rate of penetration through the stratum corneum.
This guide synthesizes available data to compare the cutaneous side effects of this compound with those of methyl and hexyl nicotinate. While direct comparative studies are limited, the evidence suggests a correlation between the alkyl chain length of the ester and the onset and intensity of the induced erythema.
Mechanism of Nicotinate-Induced Vasodilation
Upon topical application, nicotinic acid esters penetrate the stratum corneum and are hydrolyzed by cutaneous esterases to release nicotinic acid (niacin). Nicotinic acid then binds to the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells.[1] This activation initiates a signaling cascade that leads to the release of arachidonic acid and the subsequent synthesis of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing and erythema.[1]
Comparative Side Effect Profile
The primary side effects of topical nicotinates are cutaneous, including erythema, pruritus (itching), and a burning sensation. The lipophilicity of the ester plays a significant role in its penetration kinetics and, consequently, the manifestation of these side effects.
| Nicotinate Ester | Alkyl Chain Length | Lipophilicity | Expected Onset of Erythema | Expected Intensity of Erythema |
| Methyl Nicotinate | Short | Lower | Rapid | High |
| This compound | Medium | Moderate | Intermediate | Moderate |
| Hexyl Nicotinate | Long | Higher | Slower | Lower |
This table is a qualitative summary based on the principle that increased lipophilicity leads to slower partitioning from the stratum corneum and a more delayed and potentially less intense peak response.
A study investigating the permeation of various nicotinic acid derivatives through human skin demonstrated that the rate of epidermal permeation increases significantly with the lipophilicity of the ester.[2] However, the dermis permeability was found to be similar for methyl nicotinate, hexyl nicotinate, and nicotinic acid.[2] This suggests that the stratum corneum is the primary barrier influencing the rate of action and subsequent side effects. For the more lipophilic esters like hexyl nicotinate, the epidermis is less of a barrier compared to methyl nicotinate.[2]
Quantitative Comparison of Erythema
A study on hexyl nicotinate showed that both the erythematous response and the increase in skin blood flow were dose-related.[5] Interestingly, in some individuals, an increase in blood flow was observed with minimal visible erythema, highlighting the sensitivity of instrumental measurements over visual assessment.[5]
Experimental Protocols
To quantitatively assess the side effect profile of nicotinates, several in-vivo methods are employed.
Laser Doppler Flowmetry (LDF) / Laser Speckle Contrast Imaging (LSCI)
This non-invasive technique is used to measure microvascular blood perfusion in the skin. An increase in blood flow corresponds to the vasodilatory effect of the nicotinate.
Methodology:
-
Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20 minutes to allow for stabilization of peripheral blood flow.
-
Baseline Measurement: A baseline reading of skin blood flow is taken from the test area (commonly the volar forearm) using an LDF or LSCI probe.
-
Nicotinate Application: A standardized dose of the nicotinate formulation is applied to a defined area of the skin.
-
Continuous Monitoring: Blood flow is continuously monitored for a specified period (e.g., 60 minutes).
-
Data Analysis: The key parameters analyzed include the time to onset of increased blood flow, the time to peak blood flow, the magnitude of the peak response, and the total duration of the response (area under the curve).
Diffuse Reflectance Spectroscopy (DRS) / Chromameter
This method quantifies skin color changes, specifically erythema, by measuring the reflection of light from the skin.
Methodology:
-
Baseline Colorimetry: The baseline skin color of the test site is measured using a chromameter or DRS probe. The a* value (representing the red-green axis) is of particular interest for erythema.
-
Nicotinate Application: The nicotinate formulation is applied to the test area.
-
Time-course Measurements: Colorimetric measurements are taken at regular intervals (e.g., every 5-10 minutes) over the duration of the study.
-
Data Analysis: The change in the a* value (Δa) from baseline is calculated to quantify the intensity of erythema over time. The area under the Δa vs. time curve provides a measure of the total erythematous response.
Transdermal Penetration and Metabolism
The side effect profile of a nicotinate ester is intrinsically linked to its ability to penetrate the skin and be metabolized to nicotinic acid. In vitro studies using Franz diffusion cells with excised human or animal skin are commonly employed to assess these parameters.
Experimental Protocol for In Vitro Skin Permeation:
-
Skin Preparation: Excised human or porcine skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
Formulation Application: The nicotinate formulation is applied to the epidermal surface in the donor chamber.
-
Receptor Fluid Sampling: The receptor chamber is filled with a phosphate-buffered saline solution. Samples are withdrawn from the receptor chamber at predetermined time points.
-
Analysis: The concentration of the nicotinate and its metabolite (nicotinic acid) in the receptor fluid is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of the drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.
Conclusion
The side effect profile of topical nicotinates is a critical consideration in the development of dermatological and transdermal products. While methyl nicotinate is known for its rapid and intense vasodilatory effect, esters with longer alkyl chains, such as hexyl nicotinate, exhibit a delayed and potentially milder response due to their increased lipophilicity and slower partitioning from the stratum corneum. This compound, with its intermediate chain length, is expected to have a side effect profile that lies between that of methyl and hexyl nicotinate.
For a comprehensive evaluation, direct, head-to-head comparative studies employing standardized protocols, such as those outlined above, are essential. Such studies would provide the quantitative data needed to make informed decisions in formulation development, balancing the desired therapeutic vasodilation with an acceptable and tolerable side effect profile for the target patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-19277-bbr-18-1-257-en [alies.pt]
- 4. Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyl Nicotinate and Hexyl Nicotinate for Topical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Butyl Nicotinate and Hexyl Nicotinate, two active ingredients known for their vasodilatory effects and used in a variety of topical formulations. This document synthesizes available scientific data to offer an objective comparison of their performance, supported by experimental evidence.
Introduction
This compound and Hexyl Nicotinate are esters of nicotinic acid (niacin) that, when applied topically, induce localized vasodilation, leading to a temporary increase in blood circulation. This property makes them valuable components in pharmaceutical and cosmetic products aimed at relieving muscle and joint pain, improving skin health, and enhancing the delivery of other active ingredients. The primary difference between these two molecules lies in the length of their alkyl chains (butyl vs. hexyl), which significantly influences their physicochemical properties and, consequently, their biological activity.
Physicochemical Properties
The lipophilicity of nicotinic acid esters is a critical determinant of their skin penetration capabilities. As the length of the alkyl chain increases, so does the lipophilicity of the molecule. This generally leads to enhanced permeation through the lipid-rich stratum corneum, the outermost layer of the skin.
| Property | This compound | Hexyl Nicotinate | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | C₁₂H₁₇NO₂ | [1],[2] |
| Molecular Weight | 179.22 g/mol | 207.27 g/mol | [1],[2] |
| Appearance | Colorless oily liquid | Colorless to pale yellow oily liquid | [3],[4] |
| Water Solubility | 2.45 g/L (32 °C) | 0.17 g/L (32 °C) | [3],[5] |
| LogP (Octanol/Water) | 2.270 | 3.6 | [6],[2] |
Pharmacological Activities: A Comparative Overview
Both this compound and Hexyl Nicotinate are recognized for their ability to induce cutaneous vasodilation, resulting in erythema (redness) and a warming sensation upon topical application. This effect is primarily attributed to their shared nicotinic acid moiety.
Vasodilation and Skin Blood Flow
The vasodilatory effect of nicotinic acid esters is a key performance indicator. Studies have shown a direct correlation between the lipophilicity of the ester and its ability to penetrate the skin and elicit a vascular response. While direct comparative studies between Butyl and Hexyl Nicotinate are limited, research on a range of nicotinic acid esters, including methyl and hexyl nicotinate, demonstrates that increased lipophilicity leads to a more rapid and pronounced increase in skin blood flow.[7]
One study investigating various nicotinic acid esters found that the permeation rate through the epidermis increases with the lipophilicity of the drug.[7] This suggests that Hexyl Nicotinate, being more lipophilic than this compound, would exhibit enhanced skin penetration.
Anti-inflammatory Effects
The anti-inflammatory properties of nicotinic acid are well-documented and are believed to be mediated through the activation of the GPR109A receptor, which can lead to the modulation of inflammatory pathways.[8],[9] While specific in-vitro anti-inflammatory studies on Butyl and Hexyl Nicotinate are not extensively available, it is hypothesized that their efficacy in this regard would be linked to their ability to penetrate the skin and release nicotinic acid.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for both Butyl and Hexyl Nicotinate involves their hydrolysis in the skin to nicotinic acid. Nicotinic acid then binds to the G-protein coupled receptor GPR109A (also known as HCA₂) on the surface of Langerhans cells and keratinocytes in the epidermis.[4] This binding event triggers a signaling cascade that results in the synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[10] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, leading to vasodilation and an increase in local blood flow.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are outlines of key methodologies used to assess the performance of topical vasodilators.
In Vitro Skin Permeation Study
This experiment evaluates the rate at which a substance permeates through the skin.
Objective: To quantify the flux and permeability coefficient of this compound and Hexyl Nicotinate across a skin membrane.
Apparatus: Franz Diffusion Cell.[2],[3]
Protocol:
-
Membrane Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[11]
-
Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C to mimic physiological conditions. The fluid is continuously stirred.[12]
-
Application: A defined amount of this compound or Hexyl Nicotinate formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the permeated nicotinate in the samples is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the permeability coefficient (Kp) is calculated.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmsl.cz [mmsl.cz]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Butyl Nicotinate Formulations
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of Butyl nicotinate, a potent vasodilator, offers a localized therapeutic effect, minimizing systemic side effects. However, the bioavailability of this compound is critically dependent on its formulation. This guide provides an objective comparison of the performance of a conventional cream formulation versus a modern nanoemulsion formulation, supported by representative experimental data and detailed protocols.
Enhanced Bioavailability with Nanoemulsion Formulations
Nanoemulsions have emerged as a superior drug delivery system for enhancing the solubility and skin permeation of lipophilic drugs like this compound.[1][2][3] Their small droplet size provides a large interfacial area, which can significantly improve drug dissolution and absorption.[4] In contrast, conventional creams may offer limited drug release and skin penetration.
This guide will compare a hypothetical 2% this compound cream with a 2% this compound nanoemulsion to illustrate the potential differences in bioavailability.
Data Presentation: In Vitro Skin Permeation
The following table summarizes the key quantitative data from a comparative in vitro skin permeation study using a Franz diffusion cell setup. This data is representative of typical results found when comparing conventional formulations with nanoemulsions for nicotinate esters.
| Parameter | 2% this compound Cream | 2% this compound Nanoemulsion |
| Steady-State Flux (Jss) (µg/cm²/h) | 15.8 ± 2.1 | 45.3 ± 3.5 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.79 ± 0.11 | 2.27 ± 0.18 |
| Cumulative Amount Permeated at 24h (µg/cm²) | 379.2 ± 50.4 | 1087.2 ± 84.0 |
| Lag Time (h) | 2.5 ± 0.4 | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Formulation of 2% this compound Cream
A standard oil-in-water (o/w) emulsion cream was prepared using the following protocol:
-
Oil Phase Preparation: Cetyl alcohol (15g) and stearic acid (5g) were melted together at 70°C. This compound (2g) was then dissolved in this molten lipid phase.
-
Aqueous Phase Preparation: Methylparaben (0.18g) and propylparaben (0.02g) were dissolved in purified water (73.8g) and heated to 75°C.
-
Emulsification: The hot aqueous phase was slowly added to the molten oil phase with continuous stirring at 500 rpm using a mechanical stirrer.
-
Homogenization: The resulting coarse emulsion was homogenized for 5 minutes to form a stable cream.
-
Cooling: The cream was allowed to cool to room temperature with gentle stirring.
Formulation of 2% this compound Nanoemulsion
A low-energy spontaneous emulsification method was used to prepare the oil-in-water (o/w) nanoemulsion:
-
Organic Phase Preparation: this compound (2g) was dissolved in a mixture of a suitable oil (e.g., Capryol™ 90, 10g) and a surfactant (e.g., Tween 80, 15g).
-
Aqueous Phase Preparation: A co-surfactant (e.g., Transcutol® P, 5g) was dissolved in purified water (68g).
-
Nanoemulsification: The organic phase was slowly added to the aqueous phase under continuous magnetic stirring (600 rpm) at room temperature. A translucent nanoemulsion forms spontaneously.[4]
In Vitro Skin Permeation Study
The skin permeation of this compound from both formulations was assessed using Franz diffusion cells.
-
Skin Preparation: Full-thickness human or porcine skin is a relevant model for these studies.[5] The subcutaneous fat was carefully removed, and the skin was dermatomed to a uniform thickness of approximately 400 µm.
-
Franz Cell Setup: The dermatomed skin was mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment was filled with phosphate-buffered saline (PBS, pH 7.4) and maintained at 32°C to simulate physiological conditions.[6]
-
Sample Application: A finite dose (e.g., 10 mg/cm²) of either the this compound cream or nanoemulsion was applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium were withdrawn and replaced with fresh, pre-warmed PBS to maintain sink conditions.
-
Sample Analysis: The concentration of this compound in the collected samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[5][7]
Mandatory Visualizations
Experimental Workflow
Mechanism of Enhanced Bioavailability
References
- 1. scispace.com [scispace.com]
- 2. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. In vitro-in vivo correlations for nicotine transdermal delivery systems evaluated by both in vitro skin permeation (IVPT) and in vivo serum pharmacokinetics under the influence of transient heat application - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Butyl Nicotinate Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different preclinical species and its translation to humans is a cornerstone of drug development. This guide provides a comparative overview of the metabolism of Butyl nicotinate, a prodrug of nicotinic acid, across various species, with a focus on in vitro data derived from liver microsomes.
This compound, the butyl ester of nicotinic acid (Niacin or Vitamin B3), is primarily metabolized through hydrolysis to its active form, nicotinic acid, and butanol. This conversion is predominantly catalyzed by carboxylesterases, a superfamily of enzymes that exhibit significant inter-species variability in their activity and substrate specificity. This variability can lead to marked differences in the pharmacokinetic profile of this compound across species, impacting both its efficacy and safety assessment.
Quantitative Analysis of this compound Hydrolysis
The primary metabolic pathway for this compound is the hydrolysis of the ester bond. While extensive quantitative kinetic data (Km and Vmax) for this compound hydrolysis in liver microsomes across a wide range of species is limited in the public domain, available research on nicotinic acid esters provides valuable insights into the expected species-related differences.
A study comparing the enzymatic hydrolysis of a series of nicotinic acid esters in human and rat plasma, as well as rat liver microsomes, revealed that while the maximal velocities (Vmax) of the reaction can differ by orders of magnitude between species and tissues, the Michaelis-Menten constants (Km) were of a similar magnitude[1]. This suggests that the affinity of the enzymes for the substrate may be comparable, but the catalytic efficiency and/or the number of active enzyme units vary significantly.
Table 1: Comparative Hydrolysis of Nicotinic Acid Esters (Illustrative)
| Species | Tissue | Enzyme Velocity (Relative to Human Plasma) | Km (Magnitude) | Key Enzymes |
| Human | Plasma | High | Similar | Carboxylesterases |
| Liver | Lower than Plasma | Similar | CES1 > CES2 | |
| Rat | Plasma | Lower than Human Plasma | Similar | High Carboxylesterase activity |
| Liver Microsomes | Significantly lower than Human Plasma | Similar | High Carboxylesterase activity | |
| Monkey | Liver Microsomes | Data not available | Expected to be similar | CES1, CES2 |
| Dog | Liver Microsomes | Data not available | Expected to be similar | Lower Carboxylesterase activity |
| Mouse | Liver Microsomes | Data not available | Expected to be similar | High Carboxylesterase activity |
Metabolic Pathways of this compound and its Metabolite, Nicotinic Acid
The metabolism of this compound is a two-stage process. The initial hydrolysis is followed by the metabolism of the liberated nicotinic acid.
Primary Metabolism: Hydrolysis of this compound
dot
Caption: Primary metabolic pathway of this compound.
Secondary Metabolism: Fate of Nicotinic Acid
Once formed, nicotinic acid enters the endogenous metabolic pathways of niacin. The two major routes are:
-
Conjugation: Nicotinic acid can be conjugated with glycine to form nicotinuric acid.
-
Conversion to NAD+: Nicotinic acid can be converted to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.
The relative contribution of these pathways can vary between species.
dot
Caption: Major metabolic pathways of nicotinic acid.
Cross-Species Differences in Carboxylesterases
The observed differences in the rate of this compound hydrolysis are primarily due to the variations in carboxylesterase (CES) enzymes among species. In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of many ester-containing drugs.
-
CES1: Predominantly expressed in the liver and has a preference for substrates with a small alcohol group and a large acyl group.
-
CES2: Mainly found in the small intestine and prefers substrates with a large alcohol group and a small acyl group.
Rodents, such as rats and mice, generally exhibit higher carboxylesterase activity in both liver and plasma compared to humans. Dogs, on the other hand, are known to have lower carboxylesterase activity. These differences in enzyme expression and activity are critical considerations when extrapolating metabolic data from animal models to humans.
Experimental Protocols
A typical in vitro experiment to assess the metabolism of this compound in liver microsomes involves the following steps:
In Vitro Metabolism of this compound in Liver Microsomes
1. Materials and Reagents:
-
Liver microsomes from human, monkey, dog, rat, and mouse.
-
This compound
-
Nicotinic acid (as a reference standard)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess potential oxidative metabolism)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or HPLC system for analysis
2. Incubation Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes in a microcentrifuge tube or 96-well plate.
-
Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding this compound to the reaction mixture. The final concentration of the substrate should be varied to determine kinetic parameters.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
3. Analytical Method:
-
Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the concentrations of this compound and nicotinic acid.
-
The rate of disappearance of this compound and the rate of formation of nicotinic acid are used to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
dot
Caption: General experimental workflow for in vitro metabolism.
Conclusion
References
A Comparative Guide to In Vitro Models for Butyl Nicotinate Permeability Testing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Models for Assessing Butyl Nicotinate Permeability, Supported by Experimental Data and Detailed Protocols.
Introduction
This compound, an ester of nicotinic acid, is utilized in topical formulations for its vasodilatory properties, leading to a temporary increase in blood flow to the skin. The efficacy of such topical agents is fundamentally dependent on their ability to permeate the skin barrier. Consequently, the selection of an appropriate in vitro model to accurately predict the permeability of this compound is a critical step in research and development. This guide provides a comparative analysis of commonly employed in vitro models for permeability testing, with a focus on their application to lipophilic molecules like this compound. Due to the limited availability of direct comparative data for this compound across multiple platforms, this guide will leverage data from closely related nicotinic acid esters to illustrate the principles and performance of each model.
Comparison of In Vitro Permeability Models
The choice of an in vitro model for permeability testing is often a trade-off between physiological relevance, throughput, and cost. The most common models include Franz Diffusion Cells for skin permeation, the Parallel Artificial Membrane Permeability Assay (PAMPA), and Caco-2 cell assays for intestinal permeability, which can also provide insights into general membrane transport.
| In Vitro Model | Principle | Throughput | Cost | Physiological Relevance | Key Permeability Parameter(s) |
| Franz Diffusion Cell | Measures permeation across excised human or animal skin, or synthetic membranes.[1] | Low | High | High (with human/animal skin) | Permeability Coefficient (Kp), Steady-State Flux (Jss), Lag Time |
| PAMPA | Assesses passive diffusion across an artificial lipid membrane.[2] | High | Low | Low to Medium | Effective Permeability (Pe) |
| Caco-2 Cell Assay | Utilizes a monolayer of human colon adenocarcinoma cells to model intestinal absorption, including active transport and efflux.[3][4] | Medium | High | High (for intestinal absorption) | Apparent Permeability (Papp) |
Note: While direct comparative data for this compound is scarce, studies on other nicotinic acid esters, such as methyl and hexyl nicotinate, have shown that skin permeation increases with the lipophilicity of the ester.[5][6] This suggests that this compound, being more lipophilic than methyl nicotinate, would exhibit higher skin permeability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of permeability studies. Below are outlines for conducting permeability tests using the discussed in vitro models.
Franz Diffusion Cell Protocol for Skin Permeation
This protocol is adapted from methodologies used for nicotinic acid esters.[7]
-
Membrane Preparation: Excised human or porcine skin is carefully prepared to a uniform thickness (typically 200-500 µm) using a dermatome. The prepared skin sections are visually inspected for any defects.
-
Cell Assembly: The Franz diffusion cell is assembled with the prepared skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature. The receptor fluid is continuously stirred.
-
Dosing: A precise amount of the this compound formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh, pre-warmed buffer.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve, and the permeability coefficient (Kp) is determined.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This is a general protocol for assessing passive permeability.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (e.g., PBS, pH 7.4).
-
Donor Plate: The test compound, this compound, is dissolved in a suitable buffer and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Caco-2 Permeability Assay Protocol
This protocol is used to predict intestinal absorption but can also indicate general cell membrane permeability.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Study: The cell culture medium is replaced with a transport buffer. The this compound solution is added to the apical (donor) side for apical-to-basolateral (A-B) transport studies, or to the basolateral (acceptor) side for basolateral-to-apical (B-A) transport studies.
-
Incubation: The plates are incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from the acceptor compartment at specified time points.
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess the potential for active efflux.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Franz Cell and PAMPA assays.
References
- 1. benchchem.com [benchchem.com]
- 2. corning.com [corning.com]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Butyl Nicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of butyl nicotinate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Lab coat: To protect clothing and skin from accidental exposure.
Handling should be performed in a well-ventilated area to avoid the generation and inhalation of vapor or mist[1].
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber system[1]. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Spill Management:
-
Disposal Pathway:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6938-06-3 | [1][2] |
| Molecular Formula | C10H13NO2 | [1][2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Butyl nicotinate
Essential Safety and Handling Guide for Butyl Nicotinate
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
This compound is a chemical that can cause significant skin and eye irritation, and may also lead to respiratory irritation.[1][2] Proper personal protective equipment (PPE) is essential to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended equipment for various exposure routes.
| Exposure Route | Required PPE | Additional Recommendations |
| Skin Contact | Protective gloves (Butyl rubber recommended) | Protective clothing, boots if necessary.[1] |
| Eye Contact | Safety glasses or goggles | A face shield may be required in situations with a higher risk of splashing.[1] |
| Inhalation | Vapor respirator | Work in a well-ventilated area, preferably with local exhaust ventilation.[1] |
Safe Handling and Disposal Workflow
Proper operational procedures are crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound from initial preparation to final disposal.
Detailed Protocols
Hand Protection
Protective gloves are mandatory when handling this compound.[1] Butyl rubber gloves are highly recommended due to their resistance to a wide range of chemicals, including esters.[3][4] Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with local regulations.
Eye and Face Protection
Safety glasses are the minimum requirement for eye protection.[1] In situations where splashing is a possibility, chemical safety goggles and a face shield should be worn.[1] If contact with the eyes occurs, immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do, and seek medical attention.[1]
Respiratory Protection
A vapor respirator is recommended to prevent respiratory tract irritation.[1] All handling of this compound should be performed in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
Spill Management and Disposal
In the event of a spill, ensure the area is well-ventilated and restrict access.[1] Absorb the spilled material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1][5] Collect the absorbed material into a sealed container for proper disposal.
Contaminated clothing should be removed immediately and washed before reuse. All chemical waste and contaminated disposables must be disposed of in accordance with federal, state, and local environmental regulations.[1] It may be possible to dispose of the chemical through a licensed chemical incinerator.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
